molecular formula C27H32O20S B077020 Rutin sulfate CAS No. 12768-44-4

Rutin sulfate

Cat. No.: B077020
CAS No.: 12768-44-4
M. Wt: 708.6 g/mol
InChI Key: XFXKRQZMTKNFHT-UHFFFAOYSA-N
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Description

Rutin sulfate, a sulfated derivative of the flavonoid glycoside Rutin, is a sophisticated research chemical of significant interest in biochemical and pharmacological studies. Its primary research value lies in its enhanced solubility and potential altered bioactivity compared to its parent compound. Researchers utilize this compound to probe the structure-activity relationships of flavonoids, particularly how sulfation impacts cellular uptake, metabolism, and receptor binding. A key area of investigation involves its potent antioxidant and anti-inflammatory mechanisms, where it is studied for its ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways such as NF-κB and MAPK, thereby inhibiting the production of pro-inflammatory cytokines. Furthermore, its role in angiogenesis is a critical focus; this compound has demonstrated potential to inhibit vascular endothelial growth factor (VEGF)-induced proliferation and migration of endothelial cells, making it a valuable tool for studying cancer, retinopathies, and other conditions driven by pathological blood vessel formation. This reagent is essential for in vitro models exploring endothelial cell biology and for pre-clinical in vivo studies aimed at understanding the therapeutic potential of modified flavonoids in managing chronic inflammatory and vascular diseases.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXKRQZMTKNFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin (B1680289) sulfate (B86663), a sulfated derivative of the flavonoid glycoside rutin, has garnered significant interest in the scientific community due to its enhanced water solubility and potentially altered biological activities compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of rutin sulfate, including its various forms and nomenclature. Detailed experimental protocols for its synthesis are presented, alongside an analysis of its physicochemical properties. Although specific quantitative NMR and mass spectrometry data for this compound are not widely available in the public domain, this guide provides the corresponding data for the parent compound, rutin, and discusses the anticipated spectral changes upon sulfation. Furthermore, the known interactions of rutin with key signaling pathways, such as NF-κB and MAPK, are detailed and visualized, providing a basis for understanding the potential mechanisms of action of this compound.

Chemical Structure and Nomenclature

This compound is not a single, uniquely defined molecule but rather a term that can encompass a range of sulfated derivatives of rutin. The degree and position of sulfation can vary depending on the synthetic method employed. This leads to a variety of potential structures, from mono-sulfated to poly-sulfated forms. The most common form referred to in the literature is a polysulfated sodium salt, which enhances the molecule's water solubility.

The core structure of rutin consists of the flavonol quercetin (B1663063) glycosidically linked to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). Sulfation typically occurs at one or more of the hydroxyl groups on the quercetin backbone or the sugar moieties.

Table 1: Chemical Identifiers for this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaIUPAC NameInChICanonical SMILES
This compound 12768-44-4[1], 108916-86-5C27H32O20S2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid[1]InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O">C@@HO.OS(=O)(=O)O
Rutin Sodium Sulfate 12768-44-4C27H28Na2O22S2disodium;[2-(3,4-dihydroxyphenyl)-4-oxo-5-sulfonatooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl] sulfateInChI=1S/C27H30O22S2.2Na/c1-8-17(30)20(33)22(35)26(44-8)43-7-15-18(31)21(34)23(36)27(46-15)47-25-19(32)16-13(45-24(25)9-2-3-11(28)12(29)4-9)5-10(48-50(37,38)39)6-14(16)49-51(40,41)42;;/h2-6,8,15,17-18,20-23,26-31,33-36H,7H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=C(C3=O)C(=CC(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C5=CC(=C(C=C5)O)O)O)O)O)O)O">C@@HO.[Na+].[Na+]
Rutin (Parent Compound) 153-18-4C27H30O162-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(-2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-oneInChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Experimental Protocols: Synthesis of Rutin Poly(H-)Sulfate Salts

The synthesis of rutin poly(H-)sulfate salts is most effectively achieved through the use of a trialkylamine-sulfur trioxide complex. This method allows for the introduction of multiple sulfate groups onto the rutin molecule, thereby significantly increasing its water solubility.

Synthesis of Rutin Poly(H-)Sulfate, Trimethylamine (B31210) Salt

Materials:

  • Rutin

  • Trimethylamine-sulfur trioxide complex

  • Dry Dimethylformamide (DMF)

  • Absolute Ethanol (B145695)

  • Anhydrous Diethyl Ether

Procedure:

  • A solution of trimethylamine-sulfur trioxide complex (3.34 g) in warm dry dimethylformamide is prepared with stirring until a clear solution is obtained.

  • Rutin (1.22 g) is added to the solution.

  • The reaction mixture is stirred continuously at 65-70°C for 20 hours.

  • After 20 hours, the solution is cooled to room temperature.

  • The cooled solution is then poured into absolute ethanol with stirring, which will cause the product to separate as a pale yellow gum.

  • The supernatant is decanted, and the gummy product is triturated repeatedly with absolute ethanol followed by anhydrous diethyl ether.

  • The purified product is then dried in vacuo to yield the solvated pale brown gum of rutin poly(H-)sulfate, trimethylamine salt.

Conversion to Rutin Poly(H-)Sulfate, Sodium Salt

Materials:

  • Rutin poly(H-)sulfate, trimethylamine salt

  • Deionized Water

  • 30% Aqueous Sodium Acetate (B1210297) Solution

  • Absolute Ethanol

Procedure:

  • A portion of the rutin poly(H-)sulfate, trimethylamine salt (3.0 g) is dissolved in a minimal amount of deionized water.

  • A 10 mL portion of 30% aqueous sodium acetate solution is added with swirling, and the mixture is allowed to stand at room temperature for 20 minutes.

  • Absolute ethanol (100 mL) is then added, causing the sodium salt to separate as a yellow semi-solid.

  • The supernatant is decanted, and the product is triturated with absolute ethanol to yield a yellow granular solid.

  • The solid is collected by filtration, washed with absolute ethanol and then ether, and finally dried to give the desired rutin poly(H-)sulfate, sodium salt as a solvated bright yellow powder.

G Rutin Rutin Intermediate Rutin Poly(H-)Sulfate, Trimethylamine Salt Rutin->Intermediate Sulfation Trimethylamine_SO3 Trimethylamine-Sulfur Trioxide Complex Trimethylamine_SO3->Intermediate DMF Dry DMF (Solvent) DMF->Intermediate Heat 65-70°C, 20h Heat->Intermediate Ethanol_Wash Precipitation & Washing (Absolute Ethanol, Diethyl Ether) Intermediate->Ethanol_Wash Final_Product Rutin Poly(H-)Sulfate, Sodium Salt Ethanol_Wash->Final_Product Salt Exchange Sodium_Acetate 30% Sodium Acetate (aq) Sodium_Acetate->Final_Product

Caption: Synthesis workflow for Rutin Poly(H-)Sulfate, Sodium Salt.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of Rutin and Rutin Sodium Sulfate

PropertyRutin (Parent Compound)Rutin Sodium Sulfate
Molecular Weight 610.52 g/mol 814.6 g/mol (disodium disulfate)[2]
Appearance Yellow to greenish-yellow powderYellow to brown powder
Water Solubility Poorly solubleSoluble
Melting Point 193-195 °C (decomposes)Not well-defined
Nuclear Magnetic Resonance (NMR) Spectroscopy of Rutin

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the parent compound, rutin, in DMSO-d₆.

Table 3: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts for Rutin

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-2'7.54d2.2
H-6'7.52dd8.4, 2.2
H-5'6.84d8.4
H-66.20d2.0
H-86.39d2.0
H-1''5.34d7.2
H-1'''4.38d1.2
CH₃ (Rhamnose)1.09d6.2

Note: Data compiled from publicly available spectral data.

Table 4: ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts for Rutin

CarbonChemical Shift (δ, ppm)
C-2156.4
C-3133.3
C-4177.4
C-5161.2
C-698.7
C-7164.1
C-893.6
C-9156.5
C-10104.0
C-1'121.2
C-2'115.3
C-3'144.8
C-4'148.5
C-5'116.3
C-6'121.7
C-1''101.2
C-1'''100.8

Note: Data compiled from publicly available spectral data.

Expected Changes upon Sulfation: The introduction of a sulfate group (-OSO₃⁻) at a hydroxyl position will typically cause a downfield shift (increase in ppm) of the adjacent proton and carbon signals in the NMR spectra due to the electron-withdrawing nature of the sulfate group. The magnitude of the shift will depend on the position of sulfation.

Mass Spectrometry of Rutin

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of flavonoids and their derivatives. The fragmentation pattern of rutin is well-established.

Expected Fragmentation of this compound: In the mass spectrum of this compound, one would expect to observe the molecular ion corresponding to the specific sulfated species. The fragmentation pattern would likely involve the neutral loss of SO₃ (80 Da) from the molecular ion, followed by the characteristic fragmentation of the rutin backbone. The primary fragmentation of rutin itself involves the cleavage of the glycosidic bonds, resulting in the loss of the rhamnose (146 Da) and glucose (162 Da) moieties, leading to the quercetin aglycone at m/z 302 (in positive mode).

G Rutin_Sulfate [Rutin-SO3]- Rutin_minus_H [Rutin - H]- Rutin_Sulfate->Rutin_minus_H Loss_SO3 Quercetin_Aglycone [Quercetin Aglycone]- Rutin_minus_H->Quercetin_Aglycone Loss_Rutinose Loss_SO3 - SO3 Loss_Rutinose - Rutinose

Caption: Expected fragmentation pathway of a mono-sulfated Rutin.

Modulation of Signaling Pathways

While specific studies on the detailed molecular interactions of this compound with signaling pathways are limited, the parent compound, rutin, has been shown to modulate several key pathways involved in inflammation and cellular stress responses. It is plausible that this compound, with its altered physicochemical properties, may exhibit similar or enhanced activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB.[3][4][5][6][7]

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Rutin has been demonstrated to modulate the activity of different MAPK family members, including ERK, JNK, and p38.[4][8]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates Rutin_Sulfate This compound MAPK MAPK (ERK, JNK, p38) Rutin_Sulfate->MAPK modulates MAPKK MAPKK MAPKKK->MAPKK activates MAPKK->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression

Caption: Postulated modulation of the MAPK pathway by this compound.

Conclusion

This compound presents a promising modification of the naturally occurring flavonoid rutin, with enhanced water solubility that may translate to improved bioavailability and therapeutic efficacy. This technical guide has provided a detailed overview of its chemical structure, synthesis, and physicochemical properties. While a comprehensive spectroscopic characterization of this compound is not yet widely available, the provided data on the parent compound, rutin, serves as a valuable reference point for researchers. The established modulatory effects of rutin on the NF-κB and MAPK signaling pathways suggest that this compound may exert its biological effects through similar mechanisms, a hypothesis that warrants further investigation. This guide serves as a foundational resource for scientists and professionals in drug development interested in exploring the therapeutic potential of this compound.

References

Mechanism of Action of Rutin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin (B1680289) sulfate (B86663), a sulfated derivative of the naturally occurring flavonoid rutin, exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. The addition of sulfate moieties to the rutin backbone enhances its water solubility and can modulate its bioactivity compared to the parent compound. This technical guide provides an in-depth overview of the known mechanisms of action of rutin sulfate, with a particular focus on its antiviral, anti-inflammatory, antioxidant, and anticoagulant properties. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to facilitate further research and development.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to interact with various biological targets and modulate key cellular signaling pathways. While research on this compound is ongoing, several core mechanisms have been elucidated.

Antiviral Activity

One of the most well-documented activities of this compound is its potent anti-HIV effect. Unlike its parent compound, rutin, the sulfated form demonstrates significant inhibitory activity against HIV-1.

Mechanism: Sodium this compound acts as a viral entry and fusion inhibitor. It is believed to interact with the HIV-1 envelope glycoprotein, thereby blocking the initial stages of the viral life cycle. This interaction prevents the virus from binding to and fusing with host cells.[1]

Anti-inflammatory Activity

This compound is thought to possess anti-inflammatory properties, a characteristic it shares with its parent compound, rutin. This activity is primarily attributed to the modulation of key inflammatory signaling pathways.

Mechanism: this compound has been shown to modulate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines and mediators.[2]

Antioxidant Activity

The antioxidant properties of flavonoids are well-established, and this compound is no exception. It can combat oxidative stress through various mechanisms.

Mechanism: this compound can act as a direct scavenger of reactive oxygen species (ROS). Additionally, it may enhance the activity of endogenous antioxidant enzymes, further protecting cells from oxidative damage.

Anticoagulant and Antithrombotic Activity

The presence of sulfate groups in this compound suggests potential anticoagulant and antithrombotic activities, as sulfated compounds are known to interfere with the coagulation cascade.

Mechanism: Sulfated flavonoids, including analogs of rutin, have demonstrated the ability to inhibit key enzymes in the coagulation cascade, such as thrombin and factor Xa. The negatively charged sulfate groups are thought to play a crucial role in this interaction.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anti-HIV Activity of Sodium this compound (SRS)

Virus StrainIC50 (µM)Selectivity Index (SI)Reference
HIV-1 X4 (IIIB)2.3 ± 0.2563[1]
HIV-1 R5 (Ada-M)4.5 ± 2.0575[1]
HIV-1 R5 (Ba-L)8.5 ± 3.8329[1]
Primary R5 HIV-113.1 ± 5.5197[1]

Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Sodium this compound (SRS)

VirusIC50 (µM)Selectivity Index (SI)Reference
HSV88.3 ± 0.130[1]

Table 3: Cytotoxicity of Sodium this compound (SRS)

Cell LineCC50 (mM)Reference
Human genital ME180>3.0[1]
HeLa>3.0[1]
Primary human foreskin fibroblast>3.0[1]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Rutin_Sulfate_Cytoplasm This compound Rutin_Sulfate_Cytoplasm->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimulus Stress Stimulus Receptor Receptor Stress Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Rutin_Sulfate_Cytoplasm This compound Rutin_Sulfate_Cytoplasm->MAPKK inhibits Inflammatory Genes Inflammatory Genes Transcription Factors->Inflammatory Genes regulates transcription

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are representative protocols and may require optimization for specific experimental conditions.

Anti-HIV-1 Activity Assay (Cell-based)

This protocol is adapted from methodologies used to assess the anti-HIV activity of compounds like sodium this compound.

Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (IC50).

Materials:

  • HeLa or C8166 cells

  • HIV-1 viral stock (e.g., IIIB, Ada-M, or Ba-L strains)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa or C8166 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment: Remove the culture medium from the cells and add 100 µL of fresh medium containing the diluted this compound. Immediately after, add 100 µL of medium containing the HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include control wells with cells and virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Assessment of Viral Replication: Viral replication can be assessed by measuring the cytopathic effect (CPE) or by quantifying viral p24 antigen in the supernatant using an ELISA kit.

  • Cell Viability Assay: To assess the cytotoxicity of this compound, perform an MTT assay on a parallel plate with uninfected cells treated with the same concentrations of the compound.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. The 50% cytotoxic concentration (CC50) is determined from the cell viability assay. The selectivity index (SI) is calculated as CC50/IC50.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol provides a general framework for assessing the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Objective: To determine if this compound inhibits the phosphorylation of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • This compound

  • LPS (Lipopolysaccharide) or other stimulus

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of protein activation.

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the direct antioxidant activity of a compound.

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. Include a control well with methanol and DPPH solution only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Conclusion

This compound demonstrates a multifaceted mechanism of action with significant therapeutic potential. Its enhanced water solubility and distinct bioactivity profile compared to rutin make it a compelling candidate for further investigation, particularly in the fields of antiviral and anti-inflammatory drug development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising compound. Further studies are warranted to fully elucidate the in vivo efficacy and safety of this compound and to explore its potential in a broader range of disease models.

References

The Potent World of Sulfated Flavonoids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfated flavonoids, a unique class of polyphenolic compounds, are gaining increasing attention in the scientific community for their diverse and potent biological activities. The addition of a sulfate (B86663) moiety to the flavonoid backbone significantly alters their physicochemical properties, often enhancing their bioavailability and therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of sulfated flavonoids, including their antioxidant, anti-inflammatory, antiviral, and anticancer properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a large family of plant secondary metabolites renowned for their health-promoting effects.[1] Sulfation, a crucial metabolic process, modifies these flavonoids by adding a sulfonate group (-SO₃⁻), thereby increasing their water solubility and altering their biological functions.[2] This guide delves into the significant biological activities exhibited by these modified compounds, providing a foundational understanding for their potential therapeutic applications.

Antioxidant Activity

Sulfated flavonoids have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions. The sulfation pattern can, however, influence this activity.

Quantitative Antioxidant Data

The antioxidant capacity of sulfated flavonoids has been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays being the most common. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antioxidant strength in the DPPH assay, where a lower IC50 value indicates higher antioxidant activity.

Sulfated FlavonoidAssayIC50 (µM)Source Organism/MethodReference
Sulfonated Kaempferol (Kae-SO₃)DPPH~50-75 (concentration-dependent)Synthesis[3]
Sulfonated Kaempferol-Gallium Complex (Kae-SO₃-Ga)DPPH~30-60 (concentration-dependent)Synthesis[3]
Quercetin 3-sulfate--Persicaria hydropiper[4]
Isorhamnetin 3,7-disulfate--Persicaria hydropiper[4]
Rhamnazin 3-sulfate--Persicaria hydropiper[4]
Tamarixetin 3-glucoside 7-sulfate--Persicaria hydropiper[4]

Note: Specific IC50 values for some sulfated flavonoids from natural sources are not always available in the literature, but their presence is documented.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of sulfated flavonoids using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Sulfated flavonoid sample

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample preparation: Dissolve the sulfated flavonoid and ascorbic acid in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the sulfated flavonoid sample or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH to 96-well plate DPPH_sol->Add_DPPH Sample_prep Prepare Sample and Control Dilutions Add_Sample Add Sample/Control to wells Sample_prep->Add_Sample Incubate Incubate in dark (30 min) Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

DPPH Assay Workflow

Anti-inflammatory Activity

Sulfated flavonoids exhibit potent anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Flavonoids, including their sulfated derivatives, have been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators.[5][6] The sulfation of flavonoids may influence their ability to interact with key kinases in these pathways, such as IκB kinase (IKK) in the NF-κB pathway and c-Jun N-terminal kinase (JNK) and p38 in the MAPK pathway.[6][7]

NF-κB Signaling Pathway Inhibition:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα Sulfated_Flavonoid Sulfated Flavonoid Sulfated_Flavonoid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Genes Induces

Inhibition of the NF-κB Pathway

MAPK Signaling Pathway Inhibition:

MAPK_Pathway cluster_stimulus Cellular Stress / Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates p38->AP1 Activates Sulfated_Flavonoid Sulfated Flavonoid Sulfated_Flavonoid->MAPKKK Inhibits Sulfated_Flavonoid->MAPKK Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes Induces

Inhibition of the MAPK Pathway
Quantitative Anti-inflammatory Data

The anti-inflammatory activity of sulfated flavonoids can be quantified by measuring their ability to inhibit enzymes like COX-2 or by assessing the reduction in pro-inflammatory cytokine production.

Sulfated FlavonoidTargetIC50 (µM)Cell Line/SystemReference
ApigeninCOX-2 Transcription< 15RAW 264.7 macrophages[8]
LuteolinNF-κB Inhibition--[9]
Quercetin 3'-sulfateCOX-2 ExpressionDose-dependent downregulationHuman lymphocytes[2]

Note: Specific IC50 values for direct enzyme inhibition by many sulfated flavonoids are still under investigation.

Antiviral Activity

Sulfated flavonoids have emerged as promising antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[10][11] Their mechanism of action often involves interfering with viral entry and replication.

Quantitative Antiviral Data
Sulfated FlavonoidVirusIC50Cell LineReference
Sodium Rutin SulfateHSV-188.3 ± 0.1 µMVero cells[10]
Sulfated Polysaccharides (from seaweeds)HSV-10.5 - 5.6 µg/mLVero cells[12]
LuteolinInfluenza A8.0 µM-[13]
QuercetinInfluenza A274.8 µM-[13]
Antiviral Mechanism: Inhibition of Viral Entry

One of the key antiviral mechanisms of sulfated flavonoids is the inhibition of viral entry into host cells. The negatively charged sulfate groups are thought to interact with viral envelope glycoproteins, preventing their attachment to host cell receptors.

Viral_Entry_Inhibition cluster_cell Host Cell Virus Virus Particle (with envelope glycoproteins) Receptor Host Cell Receptor Virus->Receptor Binding Membrane Cell Membrane Virus->Membrane Fusion & Entry Sulfated_Flavonoid Sulfated Flavonoid Sulfated_Flavonoid->Virus MTT_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Sulfated Flavonoid Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Measure_Abs Measure Absorbance at 570 nm Add_DMSO->Measure_Abs Calculate_Viability Calculate % Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Anticoagulant_Assay_Workflow cluster_sample_prep Sample Preparation cluster_aPTT aPTT Assay cluster_PT PT Assay Plasma Human Plasma Mix Incubate Plasma + Flavonoid (37°C) Plasma->Mix Flavonoid Sulfated Flavonoid Flavonoid->Mix Add_aPTT_reagent Add aPTT Reagent Mix->Add_aPTT_reagent Add_PT_reagent Add PT Reagent Mix->Add_PT_reagent Incubate_aPTT Incubate (3 min) Add_aPTT_reagent->Incubate_aPTT Add_CaCl2_aPTT Add CaCl₂ Incubate_aPTT->Add_CaCl2_aPTT Measure_aPTT Measure Clotting Time Add_CaCl2_aPTT->Measure_aPTT Measure_PT Measure Clotting Time Add_PT_reagent->Measure_PT

References

Rutin vs. Rutin Sulfate: A Technical Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutin (B1680289), a ubiquitous flavonoid glycoside, is lauded for its wide-ranging pharmacological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability. A critical area of investigation for enhancing its clinical utility is the exploration of derivatives, such as rutin sulfate (B86663). This technical guide provides an in-depth comparison of the bioavailability of rutin and the current understanding of rutin sulfate, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

The available evidence consistently demonstrates that orally administered rutin undergoes extensive metabolism, primarily hydrolysis to its aglycone, quercetin (B1663063), by the gut microbiota. Quercetin is then absorbed and subsequently conjugated in the intestines and liver to form quercetin glucuronides and quercetin sulfates, which are the primary metabolites detected in systemic circulation. Intact rutin is often undetectable in plasma after oral administration, indicating that its hydrolysis is a prerequisite for the absorption of its bioactive components.

While chemical sulfation of rutin is known to increase its water solubility—a key factor that can influence bioavailability—direct comparative pharmacokinetic studies evaluating the oral bioavailability of this compound versus rutin are conspicuously absent in the current scientific literature. One study utilizing a perfused rat small intestine model suggested the possibility of direct, albeit minor, absorption of rutin as this compound and rutin glucuronide. This contrasts with in vivo studies where only quercetin conjugates are typically found after oral rutin intake. Consequently, this guide will focus on the well-documented bioavailability of rutin and its primary metabolites, while highlighting the theoretical advantages and data gaps concerning this compound.

Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic parameters for the metabolites of rutin and quercetin following oral administration in rats and humans. It is important to note that after oral administration of rutin, the compounds measured in the plasma are typically the conjugated metabolites of its aglycone, quercetin.

Table 1: Pharmacokinetic Parameters of Quercetin Conjugates After Oral Administration of Rutin or Quercetin in Rats

Compound AdministeredDoseMetabolite MeasuredCmax (nmol/mL)Tmax (min)AUC₀₋t (nmol·min/mL)Reference
Rutin 328 µmol/kgQuercetin Sulfates2.0 ± 0.41202580 ± 296[1]
Quercetin Glucuronides5.0 ± 0.61205094 ± 467[1]
Quercetin 165 µmol/kgQuercetin Sulfates27.3 ± 4.23017756 ± 2884[1]
Quercetin Glucuronides11.9 ± 1.8306804 ± 1045[1]

Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurement.

Table 2: Pharmacokinetic Parameters of Quercetin After Oral Administration of Rutin or Quercetin Aglycone in Healthy Volunteers

Compound AdministeredDose (Quercetin eq.)Cmax (µg/L)Tmax (h)AUC₀₋₃₂ (µg·h/L)Reference
Rutin 8 mg23.56.5381[2][3]
20 mg58.77.4827[2][3]
50 mg89.97.51017[2][3]
Quercetin Aglycone 8 mg41.41.9527[2][3]
20 mg66.82.7898[2][3]
50 mg86.14.81138[2][3]

Values are geometric means. The administered doses of rutin were 16 mg, 40 mg, and 100 mg, corresponding to 8 mg, 20 mg, and 50 mg of quercetin aglycone, respectively. Plasma concentrations reflect total quercetin after enzymatic treatment.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the bioavailability of rutin and its metabolites.

In Vivo Oral Bioavailability Study in Rats

This protocol is a synthesis of methodologies reported for pharmacokinetic studies of flavonoids in rats.[1][4][5]

Objective: To determine the pharmacokinetic profile of rutin metabolites after oral administration of rutin.

Animals: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are acclimatized for at least one week before the experiment, housed in a temperature-controlled environment with a 12-hour light/dark cycle, and provided with a standard diet and water ad libitum. Animals are often fasted overnight before dosing.

Drug Formulation and Administration:

  • Rutin is suspended in a vehicle such as a 0.5% carboxymethyl cellulose (B213188) (CMC-Na) solution.

  • A single dose (e.g., 328 µmol/kg) is administered orally via gavage.[1]

Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

  • Sampling is performed via methods such as cardiopuncture or from the jugular vein catheter.[1][5]

  • Blood is collected into heparinized tubes and immediately centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Sample Analysis (HPLC-MS/MS):

  • Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol. For instance, 100 µL of plasma is mixed with 200 µL of acetonitrile containing an internal standard (e.g., tolbutamide).[6] The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

  • Enzymatic Hydrolysis (for total quercetin): To measure the total amount of quercetin (free and conjugated), plasma samples are incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the aglycone form.[1][7]

  • Chromatographic Separation: An aliquot of the prepared sample is injected into a UPLC or HPLC system. Separation is typically achieved on a C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[6] A gradient elution is performed using a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like 0.1% formic acid.[6][8]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in negative ion mode for flavonoids.[8] Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard.[6]

Pharmacokinetic Analysis: Plasma concentration-time data for each metabolite are analyzed using non-compartmental methods with software like WINNONLIN to determine key parameters such as Cmax, Tmax, and AUC.[1][7]

Visualizations: Workflows and Pathways

Metabolism and Absorption of Rutin

The following diagram illustrates the primary metabolic pathway of orally ingested rutin.

Rutin_Metabolism cluster_lumen Intestinal Lumen cluster_microbiota Gut Microbiota cluster_enterocyte Enterocyte / Liver cluster_circulation Systemic Circulation Rutin Rutin (Oral Administration) Hydrolysis Hydrolysis (β-glucosidases) Rutin->Hydrolysis Quercetin Quercetin (Aglycone) Hydrolysis->Quercetin Conjugation Phase II Metabolism (Glucuronidation & Sulfation) Quercetin->Conjugation Absorption Metabolites Quercetin Glucuronides & Quercetin Sulfates Conjugation->Metabolites Plasma_Metabolites Plasma Metabolites Metabolites->Plasma_Metabolites

Metabolic pathway of oral rutin.
Experimental Workflow for In Vivo Bioavailability Study

The diagram below outlines the key steps in a typical animal study to assess the oral bioavailability of a flavonoid.

Bioavailability_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Acclimatization->Fasting Administration Oral Gavage Fasting->Administration Formulation Compound Formulation (e.g., Rutin in CMC) Formulation->Administration Blood_Collection Timed Blood Sampling (e.g., 0-8 hours) Administration->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage Sample_Prep Plasma Sample Prep (Protein Precipitation) Storage->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis

Workflow for in vivo bioavailability assessment.

Modulation of Cellular Signaling Pathways

Rutin and its primary metabolite, quercetin, exert their biological effects by modulating several key intracellular signaling pathways. Data on the specific signaling effects of this compound are currently lacking. Therefore, this section focuses on the established pathways affected by rutin and quercetin.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[9]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Gene Rutin Rutin / Quercetin Rutin->IKK Inhibition PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K Inhibition Quercetin->Akt Inhibition MAPK_Pathway Stress Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., Raf) Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Response Cellular Response (Inflammation, Proliferation) MAPK->Response Rutin Rutin / Quercetin Rutin->MAPK Modulation

References

A Technical Guide to the Synthesis of Rutin Sulfate: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin (B1680289), a ubiquitous flavonoid glycoside, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2][3][4] However, its therapeutic potential is often hampered by its low water solubility.[5] Chemical sulfation presents a highly effective strategy to overcome this limitation, yielding Rutin sulfate (B86663) derivatives with enhanced aqueous solubility and potentially altered or improved bioactivity.[5] This technical guide provides an in-depth overview of the synthesis of Rutin sulfate from Rutin, focusing on prevalent chemical methodologies. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the synthetic workflow and relevant biological pathways to support researchers in the fields of medicinal chemistry and drug development.

Introduction: The Rationale for Rutin Sulfation

Rutin (quercetin-3-O-rutinoside) is a natural flavonoid found in various plants, such as buckwheat, citrus fruits, and apples.[6][7] While its therapeutic benefits are well-documented, its poor solubility in aqueous media limits its bioavailability and clinical applications.[5]

Sulfation is a chemical modification that introduces negatively charged sulfate groups onto the Rutin scaffold. This process significantly increases the molecule's polarity, thereby enhancing its water solubility.[5] Beyond improving solubility, sulfation can dramatically alter the compound's biological properties. The degree of sulfation—the number of sulfate groups attached to the Rutin molecule—is a critical determinant of the derivative's functional properties.[5] For instance, highly sulfated Rutin has been shown to be a potent inhibitor of the complement system, an activity not observed in its unsulfated precursor or in derivatives with a low degree of sulfation.[5][8] Furthermore, sulfation is essential for potent antiviral effects, particularly against HIV-1, where it appears to block viral entry and cell fusion.[2][5] The resulting this compound derivatives are valuable tools for probing structure-activity relationships and developing novel therapeutics for inflammatory, thrombotic, and viral diseases.[5]

Synthesis Methodologies

The most common and well-documented method for synthesizing this compound involves the use of sulfur trioxide-amine complexes.[9] These reagents offer a controlled and effective means of introducing sulfate groups onto the hydroxyl moieties of the Rutin molecule.

Key Sulfating Agents and Approaches:

  • Trialkylamine-Sulfur Trioxide Complexes: Reagents such as trimethylamine-sulfur trioxide (Me₃N·SO₃) or triethylamine-sulfur trioxide are widely used.[9][10] The reaction is typically carried out in an anhydrous polar aprotic solvent, most commonly dimethylformamide (DMF), at elevated temperatures (50-90°C).[8][10] This method allows for the preparation of highly sulfated Rutin derivatives, referred to as Rutin poly(H-)sulfates.[8][10]

  • Pyridine-Sulfur Trioxide Complex: This is another effective sulfating agent that functions similarly to trialkylamine complexes.

  • Chlorosulfonic Acid (ClSO₃H): Often used in combination with a base like pyridine (B92270), chlorosulfonic acid is a powerful sulfating agent. The reaction with pyridine forms the reactive sulfur trioxide-pyridine complex in situ.[9]

  • Sulfuric Acid (H₂SO₄): While it can be used for sulfation, the high reactivity of concentrated sulfuric acid can lead to side reactions and degradation of the flavonoid structure, making it a less favored approach for complex molecules like Rutin.[9]

The degree of sulfation can be controlled by modulating reaction parameters such as the molar ratio of the sulfating agent to Rutin, reaction time, and temperature. Following the sulfation reaction, the product is typically isolated as a trialkylammonium salt, which can then be converted to other pharmaceutically acceptable salts, such as the sodium salt, through ion exchange.[8][10]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis protocols for this compound, providing a comparative overview of different approaches and their outcomes.

Starting MaterialSulfating AgentSolventReaction ConditionsProductSulfur Content (%)Key Property/ActivityReference
RutinTrimethylamine-sulfur trioxideDimethylformamide (DMF)65°-70°C, 20 hoursRutin poly(H-)sulfate, trimethylamine (B31210) salt13.1% - 13.5%Highly sulfated derivative[8][10]
'Rutin water-soluble' (low sulfate)Trimethylamine-sulfur trioxideDimethylformamide (DMF)65°C, 24 hoursRutin poly(H-)sulfate, trimethylamine salt13.9%Highly sulfated derivative[8]
Rutin poly(H-)sulfate, trimethylamine salt30% aq. Sodium Acetate (B1210297)Water / Ethanol (B145695)Room Temp, 20 minRutin poly(H-)sulfate, sodium salt15.3% - 16.8%Potent complement inhibitor[5][8]
'Rutin water-soluble' (from Merck)N/AN/AN/AThis compound, sodium salt~5.45%Water soluble, lacks complement inhibiting activity[5][8]

Detailed Experimental Protocols

Protocol 4.1: Synthesis of Rutin Poly(H-)sulfate, Trimethylamine Salt

This protocol is adapted from established methods using a trialkylamine-sulfur trioxide complex.[8][10]

Materials:

  • Rutin (1.22 g)

  • Trimethylamine-sulfur trioxide complex (3.34 g)

  • Anhydrous Dimethylformamide (DMF)

  • Absolute Ethanol

  • Anhydrous Ether

Procedure:

  • In a dry reaction vessel, dissolve the trimethylamine-sulfur trioxide complex in approximately 20 mL of anhydrous DMF. Gentle warming (65°-70°C) may be required to achieve a clear solution.[10]

  • Add Rutin to the solution with stirring.

  • Heat the reaction mixture and maintain it at 65°-70°C for 20-24 hours with continuous stirring.[8][10]

  • After the reaction period, cool the solution to room temperature.

  • Pour the cooled reaction mixture into a larger volume of absolute ethanol (e.g., 125 mL) with vigorous stirring. A pale brown or yellow gum-like product will precipitate.[8][10]

  • Decant the solvent to separate the product.

  • Purify the product by triturating it repeatedly with absolute ethanol, followed by anhydrous ether. This step removes unreacted reagents and solvent residues.[8][10]

  • Dry the final product, a solvated pale brown gum, in vacuo to yield Rutin poly(H-)sulfate, trimethylamine salt.[10]

Protocol 4.2: Conversion to Rutin Poly(H-)sulfate, Sodium Salt

This protocol describes the conversion of the trimethylamine salt to the sodium salt.[8][10]

Materials:

  • Rutin poly(H-)sulfate, trimethylamine salt (3.0 g)

  • Deionized Water

  • 30% (w/v) aqueous Sodium Acetate solution

  • Absolute Ethanol

Procedure:

  • Dissolve the Rutin poly(H-)sulfate, trimethylamine salt in a minimal amount of water (e.g., 5 mL).[8]

  • Add the 30% aqueous sodium acetate solution (e.g., 10 mL) with swirling and let the mixture stand at room temperature for approximately 20 minutes.[8][10]

  • Add a large volume of absolute ethanol (e.g., 100-125 mL) with stirring to precipitate the sodium salt. A yellow semi-solid or granular solid will form.[8][10]

  • Separate the product by decantation or filtration.

  • Wash the solid product repeatedly with absolute ethanol and then with ether.[8]

  • Dry the purified bright yellow powder in vacuo to obtain Rutin poly(H-)sulfate, sodium salt.[8][10]

Protocol 4.3: Analytical Characterization (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of sulfated flavonoids.[11][12][13][14]

Methodology:

  • Chromatography: Separation is typically achieved using a reverse-phase C18 column (e.g., Restek Raptor C18) with a gradient elution.[11][12][14] The mobile phase often consists of a mixture of methanol (B129727) and water, with a small amount of formic acid to improve peak shape.[11][12][14]

  • Mass Spectrometry: Detection is performed using a mass spectrometer in negative ionization mode.[11][12][14]

  • Identification: Sulfated flavonoids are specifically detected by employing a neutral loss scan. In this method, the mass spectrometer is set to detect ions that lose a specific neutral fragment upon collision-induced dissociation. For a sulfate group (-SO₃), this corresponds to a neutral loss of 80 Da.[11][12][13][14] This highly specific detection method allows for the confident identification of sulfated compounds even in complex mixtures.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a key signaling pathway modulated by its activity.

G start_end start_end process process reagent reagent product product optional optional Rutin Rutin Sulfation Sulfation Reaction (65-70°C, 20-24h) Rutin->Sulfation Precipitation Precipitation Sulfation->Precipitation Cool to RT DMF Anhydrous DMF DMF->Sulfation SO3_complex Trimethylamine-SO3 Complex SO3_complex->Sulfation Purification Purification (Trituration) Precipitation->Purification Ethanol1 Absolute Ethanol Ethanol1->Precipitation Drying1 Drying (in vacuo) Purification->Drying1 Ethanol_Ether Ethanol / Ether Ethanol_Ether->Purification Product1 Rutin poly(H-)sulfate Trimethylamine Salt Drying1->Product1 Ion_Exchange Ion Exchange (Optional Conversion) Product1->Ion_Exchange Precipitation2 Precipitation Ion_Exchange->Precipitation2 Water Water Water->Ion_Exchange NaOAc 30% aq. Sodium Acetate NaOAc->Ion_Exchange Drying2 Drying (in vacuo) Precipitation2->Drying2 Ethanol2 Absolute Ethanol Ethanol2->Precipitation2 Product2 Rutin poly(H-)sulfate Sodium Salt Drying2->Product2

Caption: Experimental workflow for the synthesis and purification of this compound salts.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus stimulus inhibitor inhibitor pathway_component pathway_component outcome outcome Receptor Receptor TRAF6 TRAF-6 Receptor->TRAF6 Activates MAPK MAPK Cascade (e.g., JNK) TRAF6->MAPK NFkB_complex IκB-NF-κB TRAF6->NFkB_complex Transcription Gene Transcription MAPK->Transcription NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) Transcription->Enzymes AGEs Inflammatory Stimulus (e.g., AGEs, LPS) AGEs->Receptor Binds RutinSulfate This compound RutinSulfate->TRAF6 Inhibits

Caption: Inhibition of inflammatory signaling pathways by this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutin (B1680289), a ubiquitous flavonoid glycoside, is lauded for its significant antioxidant and anti-inflammatory properties. However, its therapeutic potential is often hampered by poor water solubility and low bioavailability.[1][2] Chemical sulfation of rutin presents a highly effective strategy to overcome these limitations, yielding Rutin sulfate (B86663). This modification involves the introduction of negatively charged sulfate groups, which enhances the molecule's polarity and, consequently, its aqueous solubility.[1][3] This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and biological activities of Rutin sulfate, offering valuable data and methodologies for researchers in the field of drug development and pharmacology.

Physicochemical Properties

The addition of sulfate moieties to the rutin scaffold dramatically alters its physical and chemical characteristics. The degree and position of sulfation are critical determinants of the final product's properties.[1]

Solubility

A primary advantage of this compound is its markedly improved solubility in aqueous media compared to its parent compound.[1] Natural rutin is only slightly soluble in cold water (approx. 0.13 g/L), which limits its applications.[2][4] Sulfation increases the molecule's polarity, making highly sulfated derivatives readily water-soluble.[1] For instance, a commercially available "rutin water soluble" product, a sodium salt of this compound with a low degree of sulfation (around 5.45% sulfur content), demonstrates this enhanced solubility.[1][5] More extensive sulfation leads to a significant increase in water solubility, a critical property for various therapeutic applications.[1]

Table 1: Solubility Comparison of Rutin and this compound

CompoundSolventSolubilityReference(s)
RutinWater (cold)~0.01 wt% (~0.13 g/L)[2][4]
RutinWater (boiling)Significantly Increased[2]
RutinEthanol (B145695)~0.5 wt%[2]
RutinPyridine~37 wt%[2]
RutinDMSO~25 mg/mL[6]
RutinDimethylformamide (DMF)~30 mg/mL[6]
This compound (highly sulfated)WaterReadily Soluble[1]
Stability

The stability of sulfated flavonoids is a crucial factor for their storage and formulation. Generally, the flavonoid sulfate ester bond can be unstable and prone to hydrolysis, particularly under acidic conditions.[7]

  • pH Stability : Studies on sulfated flavonoids from Zostera marina extract showed good stability in solutions containing 0.1% to 1.0% formic acid and 0.1% trifluoroacetic acid (TFA). However, in a 0.5% TFA solution, these compounds underwent acid hydrolysis, decomposing into their corresponding aglycones.[3][7]

  • Temperature Stability : While specific data for this compound is limited, studies on other flavonoids indicate that high temperatures (80°C and 100°C) can lead to the degradation of flavonoid glycosides.[8] Formulated rutin tablets have shown stability for 150 days at room temperature and 40°C.[9]

Table 2: Stability of Sulfated Flavonoids under Various Conditions

ConditionObservationReference(s)
0.1% - 1.0% Formic AcidGood stability[3][7]
0.1% Trifluoroacetic Acid (TFA)Good stability[3][7]
0.5% Trifluoroacetic Acid (TFA)Acid hydrolysis and decomposition[3][7]
High Temperature (80°C - 100°C)Potential for degradation of flavonoid glycosides[8]
Acidic (0.1 N HCl) & Alkaline (0.1 N NaOH)Instant degradation of formulated rutin tablets[9]
UV Light (254 nm)Formulated rutin tablets are stable[9]
Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Table 3: Spectroscopic Data for Rutin and this compound

TechniqueCompoundKey ObservationsReference(s)
UV-Vis Spectroscopy RutinAbsorption Maxima (λmax): 257 nm, 359 nm[6][10]
RutinBand I (cinnamoyl system): ~352 nm[11]
RutinBand II (benzoyl system): ~258 nm[11]
FT-IR Spectroscopy RutinC=O stretching vibration: ~1654 cm⁻¹[11]
Rutin-Metal ComplexesC=O band shifts to lower wavenumbers (e.g., 1621-1627 cm⁻¹) upon coordination[11]
NMR Spectroscopy RutinUsed for structural identification and confirmation[12]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of rutin with a sulfating agent. A common method is the use of a trialkylamine-sulfur trioxide complex in a solvent like dimethylformamide (DMF).[5][13] The degree of sulfation can be controlled by adjusting the reaction conditions.

G cluster_workflow Synthesis Workflow for this compound Rutin Rutin Reaction Heat at 50-90°C for 20-24 hours Rutin->Reaction SulfatingAgent Trialkylamine-Sulfur Trioxide Complex in dry DMF SulfatingAgent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Absolute Ethanol Cooling->Precipitation Separation Decant Solvent Precipitation->Separation Purification Purify with Absolute Ethanol & Anhydrous Ether Separation->Purification Drying Dry in vacuo Purification->Drying FinalProduct This compound Salt Drying->FinalProduct

Caption: General workflow for the synthesis of this compound salts.

Biological Activities and Mechanisms

Sulfation not only improves solubility but can also enhance or alter the biological activities of rutin.[1][3]

Anti-inflammatory Activity

Rutin itself possesses potent anti-inflammatory properties by modulating various signaling pathways.[14][15] It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 and suppress the activation of the NF-κB pathway.[14][16] this compound is expected to exhibit even more potent anti-inflammatory effects.[1] Studies have shown that rutin can inhibit the lipopolysaccharides-induced nitric oxide production and downregulate COX-2 expression.[16][17]

G cluster_pathway Rutin's Anti-inflammatory Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, AGEs) TRAF6 TRAF6 InflammatoryStimuli->TRAF6 MAPK MAPK Cascade (e.g., JNK) TRAF6->MAPK NFkB NF-κB Activation MAPK->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) GeneExpression->Cytokines RutinSulfate Rutin / this compound RutinSulfate->TRAF6 Inhibits RutinSulfate->NFkB Inhibits RutinSulfate->Cytokines Inhibits

Caption: Inhibition of inflammatory pathways by Rutin/Rutin sulfate.

Antioxidant Activity

Rutin is a powerful antioxidant that scavenges free radicals and upregulates endogenous antioxidant enzymes.[14][18] However, some studies suggest that when the hydroxyl groups responsible for antioxidant activity are substituted by sulfate groups, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity may decrease.[3] Despite this, the overall biological benefit in a physiological system may be enhanced due to improved solubility and bioavailability.

Other Biological Activities
  • Antiviral Activity : Sulfation is crucial for potent antiviral effects, particularly against HIV-1, where it inhibits viral entry and cell fusion.[1] It has also shown activity against Herpes Simplex Virus (HSV).[1]

  • Complement System Inhibition : Highly sulfated rutin derivatives are potent inhibitors of the complement system, a key component of the innate immune system involved in inflammation and tissue damage.[1][5]

  • Anticoagulant Activity : Sulfated flavonoids can act as inhibitors of key enzymes in the coagulation cascade, such as thrombin and factor Xa.[1]

Experimental Protocols

Synthesis of Rutin Poly(H-)sulfate, Trimethylamine Salt

This protocol is adapted from established methods for the sulfation of rutin.[13]

  • Preparation : Dissolve 3.34 g of trimethylamine-sulfur trioxide complex in 20 mL of warm, dry dimethylformamide (DMF) with stirring to obtain a clear solution.

  • Reaction : Add 1.22 g of rutin to the solution. Continue stirring and maintain the temperature at 65°-70°C for 20 hours.

  • Isolation : Cool the solution to room temperature and pour it into 125 mL of absolute ethanol with stirring. A pale brown or yellow gum/semi-solid will separate.

  • Purification : Collect the product by decantation. Triturate the product repeatedly with absolute ethanol and then with anhydrous ether to purify it.

  • Drying : Dry the final product, a solvated pale brown gum, in vacuo. The expected sulfur content is approximately 13-14%.[5]

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common spectrophotometric assay to evaluate antioxidant capacity.[19][20]

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and create a series of dilutions to test various concentrations.

  • Reaction : Add a small volume of the this compound solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 1.48 mL).

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only the solvent instead of the sample is also measured.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

G cluster_workflow DPPH Antioxidant Assay Workflow PrepDPPH Prepare DPPH Working Solution Mix Mix Sample and DPPH Solution PrepDPPH->Mix PrepSample Prepare this compound Serial Dilutions PrepSample->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

This compound represents a promising modification of the natural flavonoid rutin, primarily addressing its significant limitation of poor water solubility. This enhancement, coupled with the potential for modulated and even potentiated biological activities—including anti-inflammatory, antiviral, and anticoagulant effects—positions this compound as a compound of high interest for pharmaceutical and nutraceutical development. The methodologies for its synthesis are well-established, and its properties can be thoroughly characterized using standard analytical techniques. Further research into the structure-activity relationships, particularly concerning the degree and position of sulfation, will be crucial in optimizing the therapeutic potential of this compound derivatives for various clinical applications.

References

An In-Depth Technical Guide on the Anti-inflammatory Properties of Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the anti-inflammatory properties of rutin (B1680289) sulfate (B86663) is limited. This guide provides a comprehensive overview of the well-documented anti-inflammatory activities of its parent compound, rutin, and contextualizes this with the known effects of sulfation on flavonoid bioactivity to build a prospective profile for rutin sulfate. The experimental protocols provided are established methods for assessing anti-inflammatory compounds and are adaptable for the evaluation of this compound.

Executive Summary

Rutin, a ubiquitous flavonoid glycoside, is well-regarded for its potent anti-inflammatory and antioxidant properties. Its sulfated derivative, this compound, represents a molecule of significant interest due to the potential for enhanced solubility and altered biological activity. Sulfation is a key metabolic transformation for flavonoids in humans, and resulting metabolites have been shown to possess biological activities. While direct and extensive studies on the anti-inflammatory effects of this compound are scarce, this document synthesizes the known mechanisms of rutin, explores the impact of sulfation on other flavonoids, and provides detailed methodologies for the future evaluation of this compound as a potential anti-inflammatory agent. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this modified natural product.

Anti-inflammatory Mechanisms of the Parent Compound: Rutin

Rutin exerts its anti-inflammatory effects by modulating several key signaling cascades and reducing the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rutin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Transcription RutinSulfate Rutin / this compound (Hypothesized) RutinSulfate->IKK Inhibits RutinSulfate->IkBa Prevents Degradation

Figure 1: Inhibition of the NF-κB Pathway by Rutin.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to cellular responses, including inflammation. Rutin has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby downregulating the expression of inflammatory mediators.[1][2]

Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Transcription of pro-inflammatory genes RutinSulfate Rutin / this compound (Hypothesized) RutinSulfate->p38 Inhibits Phosphorylation RutinSulfate->JNK Inhibits Phosphorylation RutinSulfate->ERK Inhibits Phosphorylation

Figure 2: Modulation of MAPK Signaling by Rutin.
Regulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade in cytokine-mediated inflammation. Some studies suggest that rutin can interfere with this pathway by inhibiting the phosphorylation of JAK2 and STAT3, which are involved in the pathogenesis of certain inflammatory conditions like psoriasis.[3][4]

This compound: The Role of Sulfation

While data on this compound is sparse, the sulfation of flavonoids is a known metabolic process that can alter their physicochemical properties and biological activities.

  • Enhanced Solubility: Sulfation generally increases the water solubility of flavonoids, which could potentially improve bioavailability for certain administration routes.

  • Altered Bioactivity: The addition of a sulfate group can either enhance, diminish, or alter the biological activity of a flavonoid. For instance, a patent suggests that highly sulfated rutin (rutin poly(H-)sulfate) acts as an inhibitor of the complement system, a key component of the inflammatory cascade, whereas a commercially available, lightly sulfated form was inactive.[5] Conversely, some studies on other flavonoids have suggested that sulfation might reduce certain anti-inflammatory effects.[6]

  • COX-2 Inhibition: Quercetin-3'-sulfate, a sulfated metabolite of rutin's aglycone, has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[7] This suggests a potential mechanism for sulfated flavonoids.

Given the available information, it is plausible that this compound may exhibit anti-inflammatory properties, potentially with a different potency or a modified mechanistic profile compared to rutin. Direct experimental validation is required to confirm this.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory effects of rutin . No direct quantitative data for the anti-inflammatory activity of this compound was available in the reviewed literature.

Table 1: In Vitro Anti-inflammatory Activity of Rutin

Cell LineStimulantRutin ConcentrationEffectReference
RAW 264.7 MacrophagesLPS (100 ng/mL)30 µMSignificant suppression of iNOS and COX-2 protein expression[8]
DH82 Canine MacrophagesLPS (0.1 µg/mL)10-40 µMSignificant reduction in mRNA levels of IL-6, IL-1β, and TNF-α[1]
Human ChondrocytesAGEs10, 20, 40 µMDose-dependent decrease in IL-6, NO, TNF-α, and PGE-2[9]
HaCaT KeratinocytesM5 Cytokine Mix10, 20, 40 µMPartial reversal of M5-mediated upregulation of IL-6 and TNF-α[4]

Table 2: In Vivo Anti-inflammatory Activity of Rutin

Animal ModelInflammation InducerRutin DosageEffectReference
RatCarrageenan100 mg/kg (oral)Reduced paw swelling starting at 2 hours post-injection[10]
RatComplete Freund's Adjuvant15 mg/kgSignificant reduction in paw diameter and levels of TNF-α and IL-1β[11]
MouseBleomycin (ALI model)100 & 200 mg/kgDose-dependent inhibition of inflammatory cell recruitment and pro-inflammatory cytokines[12]

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Activation

This protocol describes the evaluation of a test compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture Seed RAW 264.7 macrophages in 24-well plates and incubate overnight. B 2. Pre-treatment Treat cells with various concentrations of this compound for 1-2 hours. A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation and incubate for 24 hours. B->C D 4. Supernatant Collection Collect cell culture supernatant for cytokine and nitric oxide analysis. C->D E 5. Cell Lysis Lyse remaining cells to extract protein for Western blot analysis. C->E F 6. Analysis - NO Assay (Griess Reagent) - Cytokine ELISA (TNF-α, IL-6) - Western Blot (p-p65, p-MAPK) D->F E->F

Figure 3: Workflow for In Vitro Anti-inflammatory Screening.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable vehicle, e.g., DMSO or water)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p-p38, etc.)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Quantification (ELISA): Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[1][13]

  • Western Blot Analysis: Wash the remaining cells with cold PBS and lyse with RIPA buffer. Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, IκBα) and a loading control (e.g., β-actin). Incubate with a secondary antibody and visualize the bands using an appropriate detection system.[14]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is a standard for evaluating the acute anti-inflammatory activity of a compound.

cluster_workflow Carrageenan-Induced Paw Edema Workflow A 1. Acclimatization & Grouping Acclimatize rats and divide them into control and treatment groups. B 2. Baseline Measurement Measure the initial volume of the right hind paw of each rat using a plethysmometer. A->B C 3. Compound Administration Administer this compound or vehicle/standard drug (e.g., Indomethacin) orally or intraperitoneally. B->C D 4. Induction of Edema After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. C->D E 5. Edema Measurement Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. D->E F 6. Data Analysis Calculate the percentage inhibition of edema for each treatment group compared to the control. E->F

Figure 4: Workflow for Carrageenan-Induced Paw Edema Model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Carrageenan (lambda, type IV)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6-8 per group): Vehicle Control, this compound (various doses), and Positive Control (e.g., Indomethacin 10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]

  • Compound Administration: Administer this compound, vehicle, or the standard drug via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.[2]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw.[16]

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]

  • Data Analysis: The increase in paw volume is calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Rutin is a flavonoid with well-established multi-target anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This compound, its sulfated derivative, remains a largely unexplored molecule in the context of inflammation. The limited available data, primarily from patent literature and studies on other sulfated flavonoids, suggests that sulfation could significantly modulate its biological activity, potentially enhancing its utility as a complement inhibitor and altering its anti-inflammatory profile.

The lack of direct evidence underscores a critical gap in the literature. Future research should focus on direct, comparative studies of rutin and this compound to elucidate the specific effects of sulfation on anti-inflammatory potency and mechanisms. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough characterization of this compound's activity is imperative to determine its potential as a novel therapeutic agent for inflammatory diseases.

References

The Neuroprotective Potential of Rutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the neuroprotective potential of Rutin (B1680289). Despite the initial request for information on Rutin sulfate (B86663), a thorough review of the scientific literature reveals a significant lack of specific research on the neuroprotective properties of this sulfated form. Therefore, this document focuses on the extensive data available for Rutin, a parent flavonoid glycoside. The potential implications of sulfation on the activity of Rutin will be briefly discussed from a theoretical perspective.

Introduction

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in a variety of plants, including buckwheat, citrus fruits, and apples, has garnered considerable attention for its diverse pharmacological activities.[1][2] Among its many studied properties, the neuroprotective effects of Rutin are particularly promising for their potential application in the management of neurodegenerative diseases and other forms of neuronal injury.[1][3] These conditions are often characterized by oxidative stress, neuroinflammation, and apoptosis, all of which are cellular processes that Rutin has been shown to modulate.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of Rutin's neuroprotective potential, with a focus on its mechanisms of action, supported by quantitative data from in vitro and in vivo studies, and detailed experimental protocols.

While data on Rutin sulfate is scarce, sulfation is a common metabolic process that can alter the physicochemical properties of compounds, often increasing their water solubility and potentially affecting their bioavailability and pharmacokinetic profile. The addition of a sulfate group to the Rutin molecule could theoretically enhance its ability to cross the blood-brain barrier or modulate its interaction with molecular targets. However, without direct experimental evidence, this remains speculative. The focus of this guide will therefore remain on the well-documented neuroprotective activities of Rutin.

Mechanisms of Neuroprotection

Rutin exerts its neuroprotective effects through a multi-targeted approach, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][4][5]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathological feature in many neurodegenerative diseases.[1] Rutin mitigates oxidative stress through several mechanisms:

  • Direct ROS Scavenging: The polyphenolic structure of Rutin allows it to directly scavenge free radicals.[1]

  • Upregulation of Endogenous Antioxidants: Rutin has been shown to enhance the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][5]

  • Activation of the Nrf2/ARE Pathway: Rutin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Anti-inflammatory Activity

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, contributes significantly to neuronal damage.[4] Rutin has demonstrated potent anti-inflammatory effects in the central nervous system by:

  • Inhibition of Pro-inflammatory Cytokine Production: Rutin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][6]

  • Modulation of Microglial Activation: Rutin can influence microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.

  • Inhibition of Inflammatory Signaling Pathways: Rutin has been shown to inhibit key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[2][5]

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss seen in neurodegenerative disorders. Rutin can inhibit neuronal apoptosis by:

  • Modulating Bcl-2 Family Proteins: Rutin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4]

  • Inhibiting Caspase Activity: Rutin has been shown to decrease the activity of executioner caspases, such as caspase-3 and caspase-9, which are key mediators of apoptosis.[5]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of Rutin.

Table 1: In Vitro Neuroprotective Effects of Rutin
Cell LineInsult/ModelRutin ConcentrationOutcome MeasureResultReference
IMR-32Doxorubicin (B1662922) (1 µM)100 µMCell ViabilitySignificant protection against doxorubicin-induced cell death.[7]
PC12Serum/Glucose Deprivation50, 100, 200 µMCell ViabilityIncreased cell viability in a concentration-dependent manner.[8]
PC12Serum/Glucose Deprivation200 µMROS GenerationSignificantly reduced ROS accumulation, comparable to α-tocopherol.[8]
PC12Serum/Glucose Deprivation50, 100, 200 µMLipid Peroxidation (MDA levels)Significantly diminished MDA levels.[8]
Primary MicrogliaTau Oligomers (1 µM)8 µMIL-1β Production46% decrease in IL-1β production.[6]
Primary MicrogliaTau Oligomers (1 µM)8 µMTNF-α Production34% decrease in TNF-α production.[6]
Table 2: In Vivo Neuroprotective Effects of Rutin
Animal ModelInsult/ModelRutin DosageOutcome MeasureResultReference
RatsMethamphetamine-induced neurotoxicity25, 50, 150 nM (ICV)Working Memory (Y-maze)Significant improvement in working memory impairment.[9]
RatsMethamphetamine-induced neurotoxicity50, 150 nM (ICV)Anxiety-related behavior (EPM)Significant reduction in anxiety-related behaviors.[9]
RatsSpinal Cord Injury30 mg/kg (i.p.)Locomotor Function (BBB score)Significant increase in BBB score at 24, 48, and 72 hours post-injury.[5]
RatsSpinal Cord Injury30 mg/kg (i.p.)Oxidative Stress (MDA, SOD, CAT, GSH-Px)Reduced MDA levels; increased SOD, CAT, and GSH-Px levels in peripheral blood.[5]
RatsSpinal Cord Injury30 mg/kg (i.p.)Pro-inflammatory Cytokines (NF-κB p65, TNF-α, IL-1β, IL-6)Significant reduction in serum levels of inflammatory cytokines.[5]
RatsSpinal Cord Injury30 mg/kg (i.p.)Apoptosis (Caspase-3, Caspase-9)Decreased activities of caspase-3 and caspase-9 in spinal cord tissue.[5]
RatsDoxorubicin-induced cognitive dysfunction50 mg/kg (p.o.)Episodic Memory (Object Recognition Task)Significantly prevented memory deficits.[7]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

In Vitro Neuroprotection Assay in IMR-32 Cells
  • Cell Culture: Human neuroblastoma IMR-32 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Toxicity Assessment: To determine the non-toxic concentrations of Rutin, cells are treated with a range of concentrations (e.g., 50–500 µM) for 24 hours, and cell viability is assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay.[7][10]

  • Neuroprotection Study: Cells are pre-incubated with non-toxic concentrations of Rutin (e.g., 100 µM) for 2 hours.[7] Subsequently, the neurotoxic agent, such as doxorubicin (1 µM), is added, and the cells are incubated for a further 24 hours.[7] Cell viability is then measured using the MTT assay to determine the protective effect of Rutin.[7]

In Vivo Spinal Cord Injury Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats (200–230 g) are used.[5] Spinal cord injury (SCI) is induced using Allen's method, which involves a weight-drop impact on the exposed spinal cord at a specific thoracic level.[5]

  • Drug Administration: Rutin (e.g., 30 mg/kg) is administered intraperitoneally (i.p.) once daily for a specified period (e.g., 3 days) following the induction of SCI.[5]

  • Behavioral Assessment: Locomotor function is evaluated using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at various time points post-injury.[5]

  • Biochemical Analysis: At the end of the treatment period, blood and spinal cord tissues are collected. Serum or tissue homogenates are used to measure levels of oxidative stress markers (MDA, SOD, CAT, GSH-Px) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.[5]

  • Western Blot Analysis: Spinal cord tissue lysates are used to determine the protein expression levels of key signaling molecules, such as p38 MAPK, and apoptosis-related proteins, such as cleaved caspase-3 and -9.[5]

Assessment of Intracellular ROS
  • Cell Culture and Treatment: A suitable neuronal cell line (e.g., PC12) is cultured and pre-treated with Rutin before being exposed to an oxidative insult (e.g., serum/glucose deprivation).[8]

  • Fluorescent Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry to quantify the levels of intracellular ROS.[7]

Signaling Pathways and Visualizations

The neuroprotective effects of Rutin are mediated by its influence on several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Rutin's Modulation of the Nrf2/ARE Antioxidant Pathway

Nrf2_Pathway Rutin Rutin Keap1 Keap1 Rutin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Leads to

Caption: Rutin activates the Nrf2/ARE pathway to enhance antioxidant defenses.

Rutin's Inhibition of the NF-κB Inflammatory Pathway

NFkB_Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK InflammatoryStimuli->IKK Activates Rutin Rutin Rutin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProinflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->ProinflammatoryGenes Activates Neuroinflammation Neuroinflammation ProinflammatoryGenes->Neuroinflammation Leads to

Caption: Rutin inhibits the NF-κB pathway to reduce neuroinflammation.

Rutin's Modulation of the p38 MAPK Pathway and Apoptosis

p38_MAPK_Apoptosis_Pathway CellularStress Cellular Stress (e.g., Oxidative Stress, Inflammation) p38_MAPK p38 MAPK CellularStress->p38_MAPK Activates Rutin Rutin Rutin->p38_MAPK Inhibits Bax Bax (Pro-apoptotic) p38_MAPK->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p38_MAPK->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Leads to Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Rutin inhibits p38 MAPK to suppress the apoptotic cascade.

Conclusion and Future Directions

The existing body of scientific evidence strongly supports the neuroprotective potential of Rutin. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for a range of neurological disorders. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its efficacy in preclinical models.

A significant gap in the research, however, is the lack of studies on this compound. Future research should prioritize the investigation of sulfated derivatives of Rutin to determine if this modification enhances its neuroprotective properties, bioavailability, or ability to cross the blood-brain barrier. Comparative studies between Rutin and this compound are essential to elucidate any potential advantages of the sulfated form. Furthermore, well-designed clinical trials are ultimately needed to translate the promising preclinical findings of Rutin into tangible therapeutic benefits for patients with neurodegenerative diseases.

References

A Technical Guide to the In Vitro Anticancer Activity of Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289) (Quercetin-3-O-rutinoside), a flavonoid glycoside found abundantly in various plants, fruits, and vegetables, has emerged as a compound of significant interest in oncology research.[1][2] Its pleiotropic pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer effects, have been demonstrated in numerous preclinical studies.[3][4] This technical guide provides a comprehensive overview of the in vitro anticancer activity of Rutin, focusing on its molecular mechanisms, effects on key signaling pathways, and detailed experimental protocols for its investigation. While the user specified "Rutin sulfate," the vast majority of published research focuses on Rutin; therefore, this document will detail the findings related to Rutin.

The anticancer properties of Rutin are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting processes crucial for tumor growth and spread, such as angiogenesis and metastasis.[1][5] It modulates a wide array of cellular signaling pathways that are frequently dysregulated in cancer, making it a promising candidate for further drug development and a potential adjuvant in chemotherapy.[6][7][8][9]

Mechanisms of Anticancer Action

Rutin exerts its oncostatic effects through a multi-targeted approach, influencing several critical cellular processes.

Induction of Apoptosis

Rutin is a potent inducer of apoptosis in a variety of cancer cell lines.[1][10] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Rutin modulates the balance of the Bcl-2 family proteins by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[6][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][11] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[6][10][11]

  • Extrinsic Pathway: Rutin can also activate the extrinsic pathway by upregulating death receptors on the cancer cell surface, which subsequently activates caspase-8.[6][7][12]

  • p53-Dependent Apoptosis: Rutin has been shown to upregulate the tumor suppressor gene p53.[6][11] Activated p53 can promote apoptosis by increasing Bax expression and inducing the generation of Reactive Oxygen Species (ROS), which further contributes to mitochondrial damage.[7][11]

G Rutin-Induced Apoptotic Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway Rutin Rutin p53 p53 (Upregulation) Rutin->p53 activates Bcl2 Bcl-2 (Downregulation) Rutin->Bcl2 Bax Bax (Upregulation) Rutin->Bax DeathR Death Receptors Rutin->DeathR activates p53->Bax promotes Mito Mitochondrial Disruption (Loss of Membrane Potential) Bcl2->Mito inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Rutin's Effect on Cell Cycle Regulation cluster_p53 p53 Pathway cluster_G1S G1/S Transition cluster_G2M G2/M Transition Rutin Rutin p53 p53 (Upregulation) Rutin->p53 CyclinD_CDK4 Cyclin D1 / CDK4 (Downregulation) Rutin->CyclinD_CDK4 CyclinB_CDK1 Cyclin B1 / CDK1 (Downregulation) Rutin->CyclinB_CDK1 p21 p21 (Activation) p53->p21 p21->CyclinD_CDK4 inhibits p21->CyclinB_CDK1 inhibits G1_Arrest G0/G1 Arrest CyclinD_CDK4->G1_Arrest G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest G Rutin's Inhibition of Pro-Survival Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Rutin Rutin Inhibition Rutin->Inhibition PI3K PI3K Inhibition->PI3K Akt Akt Inhibition->Akt ERK ERK Inhibition->ERK PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Inflammation & Proliferation ERK->Proliferation G General Workflow for In Vitro Anticancer Assessment cluster_assays Cellular & Molecular Assays start Cancer Cell Culture treat Treat with Rutin (Varying Concentrations & Durations) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle protein Protein Expression (Western Blot) treat->protein migration Migration/Invasion (Scratch Assay) treat->migration data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data cell_cycle->data protein->data migration->data conclusion Conclusion on Anticancer Efficacy & Mechanism data->conclusion

References

The Role of Rutin Sulfate in Enzyme Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289), a ubiquitous flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities. Its sulfated derivative, rutin sulfate (B86663), is of particular interest due to potentially altered physicochemical properties, such as increased solubility, which may influence its biological activity, including its role as an enzyme inhibitor. This technical guide provides a comprehensive overview of the current understanding of rutin and its sulfated form in the inhibition of key enzymes. While much of the available research focuses on rutin, this guide will present that data and, where possible, extrapolate the potential implications for rutin sulfate, highlighting areas ripe for future investigation.

This document will delve into the inhibitory effects on several key enzymes, present quantitative data for comparative analysis, provide detailed experimental methodologies, and visualize the associated biochemical pathways and workflows.

Enzyme Inhibition Profiles

Rutin has demonstrated inhibitory activity against a range of enzymes implicated in various physiological and pathological processes. The sulfation of rutin may alter its binding affinity and inhibitory potency. Below, we explore the effects on four key enzymes.

Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a precursor to gout.

Mechanism of Inhibition: Rutin and its derivatives have been shown to inhibit xanthine oxidase. Studies on rutin suggest a mixed-competitive or competitive mode of inhibition.[1][2] The flavonoid structure allows it to bind to the active site of the enzyme, interfering with substrate binding.[2]

Quantitative Data: The inhibitory potency of rutin against xanthine oxidase has been quantified in various studies.

CompoundIC50 Value (µM)Source
Rutin60.811 ± 0.19[2]
Rutin48.66 ± 0.49[3]
Rutin Derivative (RU3a3)4.708[4]
Tyrosinase

Tyrosinase is a key enzyme in melanogenesis, catalyzing the production of melanin. Its inhibition is a target for the development of skin-lightening agents.

Mechanism of Inhibition: Rutin acts as a competitive inhibitor of tyrosinase.[5] It is believed to chelate the copper ions within the active site of the enzyme, which is essential for its catalytic activity.[5]

Quantitative Data: The inhibitory concentration of rutin against tyrosinase has been reported.

CompoundIC50 Value (mM)Ki Value (mM)Source
Rutin6.8 ± 0.31.10 ± 0.25[6]

Note: Quantitative data for the direct inhibition of tyrosinase by this compound is currently limited.

Elastase

Elastase is a protease that breaks down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. Its overactivity is implicated in skin aging and inflammatory diseases.

Mechanism of Inhibition: Flavonoids, including rutin, can inhibit elastase activity. The mechanism is thought to involve binding to the enzyme and altering its conformation.[4]

Quantitative Data: The inhibitory effects of rutin on elastase have been quantified.

CompoundIC50 Value (µg/mL)Source
Rutin46.88[7]

Note: There is a lack of specific IC50 values for this compound against elastase in the available literature.

Hyaluronidase (B3051955)

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is relevant in controlling inflammation and cancer metastasis.

Mechanism of Inhibition: Polysulfonated compounds have been shown to be potent inhibitors of hyaluronidase.[3] Given that this compound is a sulfated molecule, it is hypothesized to be an effective inhibitor. The proposed mechanism involves competitive inhibition due to structural similarity to the sulfated glycosaminoglycan components of the extracellular matrix.

Quantitative Data: While the inhibitory potential of sulfated polysaccharides is known, specific IC50 values for this compound are not well-documented.

CompoundIC50 Value (µg/mL)Source
Rutin114.07[7]

Note: The direct comparative inhibitory activity of rutin versus this compound on hyaluronidase is a promising area for further investigation.

Experimental Protocols

The following sections provide detailed methodologies for the key enzyme inhibition assays discussed. These protocols are generalized and may require optimization for specific experimental conditions and for use with this compound.

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. The increase in absorbance at 295 nm due to uric acid production is measured spectrophotometrically.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine

  • Sodium this compound (or Rutin)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Allopurinol (B61711) (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in a basic solution (e.g., 0.1 M NaOH) and then dilute to the working concentration (e.g., 150 µM) in phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a stock solution of sodium this compound in the appropriate solvent (e.g., water or DMSO) and create serial dilutions.

    • Prepare a stock solution of allopurinol in the same solvent.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of various concentrations of sodium this compound or the control solutions (buffer for negative control, allopurinol for positive control).

    • Add 30 µL of phosphate buffer.

    • Add 40 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution.

    • Immediately measure the absorbance at 295 nm and continue to record readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of sodium this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Calculate the IC50 value from a plot of % inhibition versus inhibitor concentration.

Tyrosinase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of tyrosinase activity by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA. The increase in absorbance at 475-492 nm is measured.[3]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium this compound (or Rutin)

  • Phosphate buffer (e.g., 50 mM, pH 6.8) or Tris-HCl buffer (e.g., 50 mM, pH 8.8)[3]

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-DOPA in buffer.

    • Prepare a stock solution of mushroom tyrosinase in buffer.

    • Prepare a stock solution of sodium this compound and serial dilutions.

    • Prepare a stock solution of kojic acid.

  • Assay Protocol:

    • To a 96-well plate, add 20 µL of the sodium this compound solutions or controls.

    • Add 140 µL of the L-DOPA solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the tyrosinase solution.

    • Measure the absorbance at 475 nm (or 492 nm) immediately and then at regular intervals for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition and the IC50 value as described for the xanthine oxidase assay.

Elastase Inhibition Assay

Principle: This assay measures the inhibition of elastase activity by monitoring the cleavage of a specific substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), which releases p-nitroaniline. The increase in absorbance at 410 nm is measured.[8]

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • Sodium this compound (or Rutin)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Elastase inhibitor (e.g., Sivelestat) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SANA in the Tris-HCl buffer.

    • Prepare a stock solution of elastase in cold buffer immediately before use.

    • Prepare a stock solution of sodium this compound and serial dilutions.

    • Prepare a stock solution of the positive control inhibitor.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the sodium this compound solutions or controls.

    • Add 160 µL of Tris-HCl buffer.

    • Add 10 µL of the elastase solution.

    • Pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the SANA solution.

    • Measure the absorbance at 410 nm continuously for 15-20 minutes.

  • Data Analysis:

    • Determine the reaction rate and calculate the percentage of inhibition and the IC50 value as previously described.

Hyaluronidase Inhibition Assay

Principle: This turbidimetric assay measures the inhibition of hyaluronidase by quantifying the amount of undigested hyaluronic acid. When an acidic albumin solution is added, the remaining hyaluronic acid precipitates, causing turbidity that can be measured spectrophotometrically.

Materials:

  • Bovine Testicular Hyaluronidase

  • Hyaluronic Acid (sodium salt)

  • Sodium this compound (or Rutin)

  • Phosphate buffer (e.g., 100 mM, pH 7.0, containing NaCl and BSA)

  • Acetate (B1210297) buffer (for substrate)

  • Acidic albumin solution (BSA in sodium acetate and acetic acid, pH 3.75)

  • Tannic acid or another known inhibitor as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of hyaluronic acid in acetate buffer.

    • Prepare a solution of hyaluronidase in phosphate buffer.

    • Prepare a stock solution of sodium this compound and serial dilutions.

    • Prepare the acidic albumin solution.

  • Assay Protocol:

    • In a 96-well plate, mix 50 µL of the sodium this compound solution (or controls) with 100 µL of hyaluronidase solution and 100 µL of phosphate buffer.

    • Incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the hyaluronic acid solution.

    • Incubate at 37°C for 45 minutes.

    • Stop the reaction by adding 1.0 mL of the acidic albumin solution.

    • Allow the mixture to stand at room temperature for 10 minutes.

    • Measure the absorbance (turbidity) at 600 nm.

  • Data Analysis:

    • The absorbance is inversely proportional to the enzyme activity. Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_sample - Abs_enzyme) / (Abs_blank - Abs_enzyme)] x 100 (where Abs_sample is the absorbance with the inhibitor, Abs_enzyme is with the enzyme but no inhibitor, and Abs_blank is without the enzyme).

    • Determine the IC50 value.

Signaling Pathways and Logical Relationships

The inhibition of the aforementioned enzymes by rutin and potentially this compound can modulate various downstream signaling pathways, primarily impacting inflammatory and cell proliferation processes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB.[9][10] This can occur through the inhibition of upstream signaling molecules like TRAF6.[5][11]

NF_kB_Pathway NF-κB Signaling Pathway Inhibition cluster_nucleus Rutin_Sulfate This compound TRAF6 TRAF6 Rutin_Sulfate->TRAF6 inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor Receptor->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus translocates Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription activates

Caption: this compound may inhibit the NF-κB pathway by targeting TRAF6.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Rutin has been observed to modulate MAPK signaling, including the JNK and p38 pathways.[1][6]

MAPK_Pathway MAPK Signaling Pathway Modulation Rutin_Sulfate This compound JNK JNK Rutin_Sulfate->JNK inhibits p38 p38 Rutin_Sulfate->p38 inhibits Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases Upstream_Kinases->JNK activates Upstream_Kinases->p38 activates ERK ERK Upstream_Kinases->ERK activates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) JNK->Transcription_Factors p38->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: this compound may modulate MAPK signaling by inhibiting JNK and p38.

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for screening and characterizing enzyme inhibitors like this compound is a multi-step process.

Experimental_Workflow General Workflow for Enzyme Inhibition Assay start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in Microplate (Controls and Test Concentrations) reagent_prep->assay_setup incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init data_acq Data Acquisition (Spectrophotometry) reaction_init->data_acq data_analysis Data Analysis (% Inhibition, IC50) data_acq->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting enzyme inhibition assays.

Conclusion and Future Directions

Rutin demonstrates significant inhibitory activity against several key enzymes, and its sulfated form, this compound, holds promise as a potentially more soluble and potent inhibitor. However, a clear gap exists in the literature regarding the specific enzyme inhibitory activities and mechanisms of this compound. Future research should focus on direct comparative studies of rutin and this compound to elucidate the impact of sulfation on inhibitory potency. Detailed kinetic studies and elucidation of the precise binding modes of this compound with these enzymes will be crucial for the rational design of novel therapeutic agents. Furthermore, connecting the direct inhibition of these enzymes by this compound to the modulation of specific signaling pathways will provide a more complete understanding of its pharmacological effects and therapeutic potential.

References

Enhanced Water Solubility of Rutin Sulfate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rutin (B1680289), a flavonoid glycoside abundant in various plants, has attracted significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3] Despite its therapeutic promise, the clinical application of rutin is significantly hampered by its inherently low water solubility, which limits its bioavailability and formulation possibilities.[4][5][6][7] To address this critical challenge, chemical modification of the rutin molecule has been explored, with sulfation emerging as a highly effective strategy.[4] The introduction of sulfate (B86663) groups creates Rutin sulfate, a derivative with markedly enhanced aqueous solubility and potentially altered bioactivity, opening new avenues for its development as a therapeutic agent.[4] This technical guide provides an in-depth overview of the synthesis, solubility, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Data Presentation: Solubility Comparison

The primary advantage of this compound over its parent compound is its dramatically improved solubility in aqueous media. The attachment of negatively charged sulfate groups to the rutin structure increases the molecule's polarity, thereby enhancing its interaction with water molecules.[4] The degree of sulfation—the number of sulfate groups attached—directly correlates with the increase in water solubility.[4]

While natural rutin is sparingly soluble, highly sulfated rutin derivatives are readily soluble in water.[4][5] A commercially available product known as "rutin water soluble" is a sodium salt of this compound with a relatively low degree of sulfation (approximately 5.45% sulfur content), which still offers improved solubility over the parent compound.[4][8]

Table 1: Comparative Solubility of Rutin and this compound Derivatives

CompoundSolventSolubilityNotesSource(s)
RutinWater (neutral, cold)~0.125 - 0.13 mg/mLVery poorly soluble.[7][9][10]
Rutin HydrateWater (neutral)0.07 mg/mLSparingly soluble.[11]
Rutin HydrateDMF:PBS (1:5, pH 7.2)~0.16 mg/mLCo-solvent system enhances solubility.[12]
"Rutin water soluble"WaterSolubleA sodium salt with a low degree of sulfation.[4][8]
Highly Sulfated RutinWaterReadily SolubleA higher degree of sulfation leads to a significant increase in water solubility.[4]
Polymerized RutinWater753 ± 27 mg/mLEnzymatic polymerization also dramatically increases water solubility.[7]

Experimental Protocols

Synthesis of Rutin Poly(H-)sulfate Salts

This protocol is adapted from established methods for the chemical sulfation of rutin.[8][13] The procedure involves the reaction of rutin with a sulfating agent in an organic solvent, followed by precipitation and purification.

Materials:

  • Rutin

  • Trialkylamine-sulfur trioxide complex (e.g., Trimethylamine-sulfur trioxide)

  • Dry Dimethylformamide (DMF)

  • Absolute Ethanol (B145695)

  • Anhydrous Diethyl Ether

  • 30% Aqueous Sodium Acetate (B1210297) solution (for sodium salt preparation)

  • Reaction flask, magnetic stirrer, heating mantle, condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the trialkylamine-sulfur trioxide complex in dry dimethylformamide. Gentle warming (e.g., to 65°-70°C) may be required to achieve a clear solution.[13]

  • Sulfation Reaction: Add rutin powder to the solution. Heat the mixture to a temperature between 50°C and 90°C (a typical range is 65°-70°C) and stir for 20-24 hours.[8][13]

  • Precipitation of Trialkylammonium Salt: Cool the reaction mixture to room temperature. Pour the solution into a beaker containing absolute ethanol while stirring. The product, rutin poly(H-)sulfate trialkylammonium salt, will separate as a gum or semi-solid.[8][13]

  • Purification: Decant the solvent from the precipitated product. Triturate the product repeatedly with absolute ethanol, followed by anhydrous diethyl ether, to remove impurities.[8]

  • Drying: Dry the purified product in vacuo to yield the trialkylammonium salt of this compound.[8][13]

  • (Optional) Conversion to Sodium Salt:

    • Dissolve the purified trialkylammonium salt in a minimal amount of water.[8]

    • Add a 30% aqueous solution of sodium acetate with swirling.[8][13]

    • Allow the mixture to stand at room temperature for approximately 20 minutes.[13]

    • Add absolute ethanol to ensure complete precipitation of the rutin poly(H-)sulfate sodium salt.[8]

    • Collect the solid by filtration, wash with absolute ethanol and then ether, and dry in vacuo.[8]

Determination of Water Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[14]

Materials:

  • This compound powder

  • Distilled or deionized water (or buffer of desired pH)

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of water or buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. For further purification, the aliquot can be passed through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the saturated solution gravimetrically or volumetrically with the solvent.

    • Measure the concentration of this compound in the diluted solution using a validated analytical method, such as UV/Vis spectrometry at its λmax or HPLC with a standard calibration curve.[14]

  • Calculation: Calculate the solubility of the compound in mg/mL or mol/L based on the measured concentration and the dilution factor.

Mandatory Visualizations

Experimental and Biological Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key workflows and biological pathways associated with Rutin and its derivatives.

G cluster_synthesis Synthesis of this compound cluster_solubility Solubility Determination Rutin Rutin Reaction Heat (50-90°C) 20-24 hours Rutin->Reaction Reagent Trialkylamine-SO3 Complex in dry DMF Reagent->Reaction Precipitate Pour into Absolute Ethanol Reaction->Precipitate Purify Purify with Ethanol/Ether Dry in vacuo Precipitate->Purify Product This compound (Trialkylammonium Salt) Purify->Product Excess Add Excess this compound to Water Product->Excess Test Product Shake Shake at Constant Temp (24-72 hours) Excess->Shake Separate Centrifuge / Filter Shake->Separate Quantify Quantify Supernatant (HPLC or UV/Vis) Separate->Quantify Result Solubility Data (mg/mL) Quantify->Result G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Rutin Rutin / this compound Rutin->IKK Inhibits IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, ILs, COX-2) Nucleus->Genes Transcription cytoplasm_label Cytoplasm G GF Growth Factors / ox-LDL Receptor Receptor GF->Receptor Rutin Rutin / this compound PI3K PI3K Rutin->PI3K Inhibits Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 pAKT p-Akt (Active) PIP3->pAKT Activates AKT Akt Downstream Downstream Targets (e.g., mTOR, NF-κB) pAKT->Downstream Response Cell Proliferation, Inflammation, Survival Downstream->Response

References

Methodological & Application

Application Notes and Protocols: Synthesis of Rutin Sulfate using Trialkylamine-Sulfur Trioxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289), a flavonoid glycoside, is a natural compound found in a variety of plants, including citrus fruits, buckwheat, and asparagus. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. Sulfation of rutin is a key strategy to enhance its water solubility and potentially modulate its bioactivity, which is of significant interest in drug development and pharmaceutical research. This document provides detailed protocols for the synthesis of rutin sulfate (B86663) utilizing trialkylamine-sulfur trioxide complexes, a widely employed and effective method for the sulfation of small molecules.[1]

Data Presentation

The following table summarizes the key quantitative data for the starting material, rutin, and the expected product, rutin sulfate. Please note that the data for this compound is based on the synthesis of a poly-sulfated version as described in the provided protocols and may vary depending on the exact degree of sulfation achieved.

ParameterRutin (Starting Material)Rutin Poly(H-)Sulfate (Product)
Molecular Formula C₂₇H₃₀O₁₆C₂₇H₃₀₋ₙO₁₆(SO₃)ₙ (n ≈ 6-8)
Molecular Weight 610.52 g/mol ~1200-1400 g/mol (highly sulfated)
Appearance Pale yellow crystalline powderPale yellow to brown gum or powder
Sulfur Content (%) 013-17% (for poly-sulfated forms)[1]
Solubility Sparingly soluble in water and ethanol (B145695)Soluble in water
¹H NMR (DMSO-d₆, δ ppm) Characteristic peaks for aromatic protons (6.1-7.6 ppm), sugar moieties (3.0-5.3 ppm), and a methyl group (~1.0 ppm).Downfield shifts of aromatic and sugar protons attached to sulfated hydroxyl groups are expected.
¹³C NMR (DMSO-d₆, δ ppm) Resonances for aglycone and sugar carbons.Shifts in carbon signals adjacent to sulfation sites are anticipated.
FT-IR (cm⁻¹) Broad O-H stretching (~3400 cm⁻¹), C=O stretching (~1655 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹).Appearance of strong S=O stretching bands (~1240 cm⁻¹) and S-O stretching bands (~1050 cm⁻¹).
Mass Spectrometry (m/z) [M-H]⁻ at 609.15Dependent on the degree of sulfation and the counter-ion. For a hexa-sulfated sodium salt, the [M-6Na]⁶⁻ would be significantly different.

Experimental Protocols

This section details the synthesis of this compound using a trialkylamine-sulfur trioxide complex. The primary protocol is adapted from a patented procedure for producing highly sulfated rutin.[1]

Protocol 1: Synthesis of Rutin Poly(H-)Sulfate using Trimethylamine-Sulfur Trioxide Complex

Materials:

  • Rutin (or water-soluble rutin)

  • Trimethylamine-sulfur trioxide complex (Me₃N·SO₃)

  • Dry Dimethylformamide (DMF)

  • Absolute Ethanol

  • Anhydrous Ether

  • Round-bottom flask with a magnetic stirrer and heating mantle

  • Condenser

  • Beakers

  • Decantation/filtration apparatus

  • Vacuum drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.34 g of trimethylamine-sulfur trioxide complex in 20 mL of dry dimethylformamide. Gentle warming (65°-70°C) and stirring may be required to achieve a clear solution.[1]

  • Addition of Rutin: To the clear solution, add 1.22 g of rutin.[1]

  • Reaction: Stir the mixture at 65°-70°C for 20-24 hours under a condenser to prevent solvent loss.[1] The solution will typically turn into a clear, pale yellow color.

  • Precipitation: After the reaction is complete, cool the solution to room temperature. In a separate beaker, add 125 mL of absolute ethanol. While stirring the ethanol, slowly pour the reaction mixture into it. A pale yellow or brown gum-like precipitate of the trimethylammonium salt of rutin poly(H-)sulfate will form.[1]

  • Purification:

    • Carefully decant the supernatant solvent from the precipitated product.[1]

    • Triturate the gummy product repeatedly with fresh portions of absolute ethanol to remove unreacted starting materials and byproducts. This process will gradually solidify the product.

    • Follow with trituration using anhydrous ether.[1]

  • Drying: Collect the solid product by filtration or decantation and dry it in a vacuum oven to a constant weight. The expected yield of the solvated product is approximately 3.1 - 3.5 g.[1]

  • (Optional) Salt Exchange: To convert the trimethylammonium salt to a different salt (e.g., sodium salt), dissolve the dried product in a minimal amount of water. Add a 30% aqueous solution of the desired salt acetate (B1210297) (e.g., sodium acetate). The desired salt of rutin poly(H-)sulfate will precipitate upon the addition of absolute ethanol. This can then be collected and dried as described above.[1]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental process.

Rutin_Sulfation cluster_reactants Reactants cluster_product Product Rutin Rutin (with multiple -OH groups) Reagents Dry DMF 65-70°C, 20-24h Rutin->Reagents SO3_complex Trialkylamine-Sulfur Trioxide (R₃N·SO₃) SO3_complex->Reagents Rutin_Sulfate This compound (with multiple -OSO₃⁻ groups) Reagents->Rutin_Sulfate Sulfation

Caption: Chemical reaction scheme for the sulfation of rutin.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product dissolve Dissolve R₃N·SO₃ in dry DMF add_rutin Add Rutin dissolve->add_rutin react Heat and Stir (65-70°C, 20-24h) add_rutin->react cool Cool to Room Temp. react->cool Reaction Mixture precipitate Precipitate in Absolute Ethanol cool->precipitate wash_ethanol Triturate with Absolute Ethanol precipitate->wash_ethanol wash_ether Triturate with Anhydrous Ether wash_ethanol->wash_ether dry Dry under Vacuum wash_ether->dry Purified Product product This compound Product dry->product

Caption: Experimental workflow for this compound synthesis.

References

Characterization of Rutin Sulfate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Unveiling the Structural Nuances of Rutin (B1680289) Sulfate (B86663): A Detailed Guide to NMR and Mass Spectrometry Characterization

Shanghai, China – December 18, 2025 – For researchers, scientists, and drug development professionals invested in the therapeutic potential of flavonoids, understanding the structural modifications of these compounds is paramount. Sulfation, a key metabolic process, can significantly alter the bioavailability and bioactivity of flavonoids like rutin. This application note provides a comprehensive guide to the characterization of rutin sulfate, a promising derivative, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a clear workflow are presented to facilitate its identification and analysis.

Rutin, a glycoside of the flavonoid quercetin (B1663063), exhibits a range of pharmacological activities, but its therapeutic application can be limited by poor water solubility. Sulfation enhances its solubility and can modulate its biological effects. Therefore, precise analytical methods to confirm its structure are crucial for advancing research and development.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H and ¹³C NMR Data of Rutin in DMSO-d₆

Atom No.¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
Aglycone (Quercetin)
2156.5-
3133.2-
4177.2-
5161.112.55 (s)
698.66.21 (d, J = 2.0)
7164.0-
893.56.40 (d, J = 2.0)
9156.3-
10103.8-
1'121.5-
2'115.17.67 (d, J = 2.2)
3'144.6-
4'148.3-
5'116.26.88 (d, J = 8.4)
6'121.17.64 (dd, J = 8.4, 2.2)
Glucosyl Moiety
1''101.05.11 (d, J = 7.6)
2''73.93.28-3.49 (m)
3''76.33.28-3.49 (m)
4''69.93.28-3.49 (m)
5''75.83.28-3.49 (m)
6''66.93.28-3.49 (m)
Rhamnosyl Moiety
1'''100.64.52 (d, J = 1.6)
2'''70.33.28-3.49 (m)
3'''70.43.28-3.49 (m)
4'''71.73.28-3.49 (m)
5'''68.13.28-3.49 (m)
6'''17.61.12 (d, J = 6.2)

Note: The chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from publicly available spectral databases for rutin.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The characteristic fragmentation of sulfated flavonoids involves the neutral loss of the SO₃ group (80 Da).

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

IonPredicted m/z (Negative Ion Mode)Description
[M-H]⁻689.10Deprotonated molecule of monosulfated rutin
[M-H-SO₃]⁻609.15Loss of a sulfate group
[M-H-SO₃-Rhamnose]⁻463.10Subsequent loss of the rhamnose sugar moiety
[M-H-SO₃-Rutinose]⁻301.03Loss of the entire rutinose sugar moiety, yielding the quercetin aglycone

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Synthesis of Rutin Poly(H-)sulfate

This protocol is adapted from established methods for the sulfation of flavonoids.

Materials:

  • Rutin

  • Trimethylamine-sulfur trioxide complex

  • Dimethylformamide (DMF), anhydrous

  • Absolute ethanol (B145695)

  • Anhydrous ether

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Stir bar

  • Beaker

  • Decantation apparatus

  • Vacuum drying oven

Procedure:

  • In a dry round-bottom flask, dissolve the trimethylamine-sulfur trioxide complex in a minimal amount of warm, anhydrous DMF with stirring to obtain a clear solution.

  • Add rutin to the solution and continue stirring at 65-70°C for 20-24 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing absolute ethanol while stirring. A pale yellow gum or precipitate will form.

  • Separate the product by decantation.

  • Triturate the product repeatedly with absolute ethanol, followed by anhydrous ether to remove impurities.

  • Dry the purified product in a vacuum oven to yield rutin poly(H-)sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30)

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

  • 2D NMR (for structural elucidation):

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the position of the sulfate group(s).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

LC-MS/MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfated compounds.

    • Scan Mode: Full scan mode to determine the parent ion mass. A neutral loss scan for 80 Da (SO₃) can be used to selectively detect sulfated compounds.

    • MS/MS (Tandem Mass Spectrometry): Perform fragmentation of the parent ion to obtain structural information. The collision energy should be optimized to achieve a good fragmentation pattern.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Characterization rutin Rutin reaction Reaction (65-70°C, 20-24h) rutin->reaction reagents Trimethylamine-sulfur trioxide in DMF reagents->reaction precipitation Precipitation (in Ethanol) reaction->precipitation purification Purification (Ethanol & Ether Washes) precipitation->purification drying Vacuum Drying purification->drying rutin_sulfate This compound drying->rutin_sulfate nmr_analysis NMR Analysis (¹H, ¹³C, 2D) rutin_sulfate->nmr_analysis ms_analysis LC-MS/MS Analysis rutin_sulfate->ms_analysis data_interpretation Data Interpretation nmr_analysis->data_interpretation ms_analysis->data_interpretation

Caption: Experimental workflow for the synthesis and characterization of this compound.

This application note provides a foundational framework for the characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and research objectives. The provided data and methodologies will aid in the confident identification and further investigation of this and other sulfated flavonoids, ultimately contributing to the advancement of drug discovery and development.

Application Notes: Protocol for Rutin Sulfate Cytotoxicity Assessment using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of the assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[3][4] This protocol provides a detailed methodology for evaluating the cytotoxic effects of Rutin sulfate (B86663) on cultured cells. Due to the poor aqueous solubility of flavonoids like rutin, careful preparation of the test compound is essential for obtaining reproducible results.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for performing the Rutin sulfate cytotoxicity assay.

Table 1: Reagent Preparation and Storage

ReagentPreparationConcentrationStorage Conditions
This compound Stock Dissolve in cell culture grade DMSO.10-50 mMStore in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
MTT Solution Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4.[7][8]5 mg/mLFilter-sterilize (0.2 µm filter) and store at 4°C for short-term or -20°C for long-term, protected from light.[3][7][8]
Solubilization Solution Multiple options available. A common solvent is 100% Dimethyl sulfoxide (B87167) (DMSO).[3][9]100% DMSORoom temperature.
Cell Culture Medium As required for the specific cell line (e.g., DMEM, RPMI-1640) with supplements.N/A4°C.

Table 2: Experimental Parameters and Controls

ParameterRecommendationNotes
Cell Seeding Density 1,000 - 100,000 cells/well.Must be optimized for each cell line to ensure cells are in the logarithmic growth phase and absorbance values are within the linear range (0.75-1.25).
Plate Format 96-well, flat-bottom, tissue-culture treated plate.Outer wells should be filled with sterile PBS to minimize evaporation (the "edge effect").[4]
Treatment Volume 100 µL/well.[7]Final volume after adding this compound dilution.
This compound Conc. Varies (e.g., 0.1 to 100 µM).A dose-response curve should be generated using serial dilutions.
Vehicle Control Medium with DMSO.The final DMSO concentration should be non-toxic, typically ≤0.5%.[5][10]
Untreated Control Cells in medium only.Represents 100% cell viability.
Blank Control Medium only (no cells).Used for background absorbance subtraction.[8]
Incubation (Treatment) 24, 48, or 72 hours.Depends on the experimental design and cell doubling time.
Incubation (MTT) 2 - 4 hours at 37°C.[7][9]Allows for formazan crystal formation.
Absorbance Reading 550 - 600 nm (Optimal ~570 nm).[1][7]A reference wavelength >650 nm can be used to reduce background.[1]

Experimental Workflow Diagram

MTT_Workflow A 1. Cell Seeding Plate cells in 96-well plate and incubate overnight. B 2. Compound Treatment Add serial dilutions of this compound and controls. A->B C Controls - Untreated Cells - Vehicle Control (DMSO) - Blank (Media Only) B->C D 3. Incubation Incubate for desired period (e.g., 24, 48, 72h) at 37°C. B->D E 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. D->E F 5. Formazan Formation Incubate for 2-4 hours at 37°C. E->F G 6. Solubilize Crystals Add 100-150 µL of solubilization solution (e.g., DMSO). F->G H 7. Read Absorbance Measure at 570 nm using a microplate reader. G->H I 8. Data Analysis Calculate % Cell Viability and determine IC50 value. H->I

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Stock Solution: Weigh the required amount of this compound powder and dissolve it in cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 20 mM).[6] Vortex or sonicate if necessary to ensure complete dissolution.[5]

  • Working Solutions: Perform serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to prepare these dilutions immediately before use to prevent precipitation.[6]

    • Note: Ensure the final concentration of DMSO in the wells containing the highest concentration of this compound does not exceed a non-toxic level (typically ≤0.5%).[5][10]

Protocol 2: Cell Seeding and Treatment
  • Cell Culture: Culture cells in an appropriate medium and under standard conditions (37°C, 5% CO₂) until they are in their exponential growth phase.[3]

  • Seeding: Harvest the cells and determine the cell density. Dilute the cell suspension to the pre-determined optimal concentration and seed 100 µL into each well of a 96-well plate. Do not add cells to the "Blank Control" wells.

  • Adhesion: Incubate the plate overnight (or for a sufficient period for the cells to adhere and recover).[10]

  • Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells. Add medium with the corresponding DMSO concentration to the "Vehicle Control" wells and fresh medium only to the "Untreated Control" wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

Protocol 3: MTT Assay and Data Acquisition
  • Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[1][11] This results in a final MTT concentration of 0.5 mg/mL.

  • Incubate for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere.[1][7][9] During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.

  • Solubilize Formazan Crystals:

    • For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[8][9] Add 100-150 µL of DMSO to each well.[9]

    • For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the cells. Carefully aspirate the supernatant, then add 100-150 µL of DMSO.[8][9]

  • Mix: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure the formazan crystals are completely dissolved.[4][8][12]

  • Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader. The measurement should be done within 1 hour of adding the solubilization solution.[8]

Protocol 4: Data Analysis
  • Background Subtraction: Calculate the average absorbance of the "Blank Control" wells and subtract this value from the absorbance readings of all other wells.[8][12]

  • Calculate Percentage Viability: Determine the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[9][13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects.[9][10]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Fill outer wells with sterile PBS or media and do not use them for experimental samples.[4]
High Background in Blank Wells Microbial contamination of reagents or medium; Phenol (B47542) red or serum interference.[4][9][10]Use sterile technique. Consider using a serum-free and/or phenol red-free medium during the MTT incubation step.[9][10]
Low Absorbance Readings Cell number is too low; Insufficient MTT incubation time; Incomplete formazan solubilization.[10]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure complete dissolution of crystals by mixing thoroughly before reading.[4][10]
Results Not Dose-Dependent This compound precipitation at higher concentrations; Direct reduction of MTT by the compound.[4][6]Visually inspect for precipitation. Prepare fresh dilutions. To check for direct MTT reduction, incubate this compound with MTT in a cell-free medium and check for a color change.[4]

References

Application Notes and Protocols: Rutin Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289), a naturally occurring flavonoid glycoside, has garnered significant interest in the pharmaceutical and biomedical fields due to its wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical application of rutin is often hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[1][2] To overcome these limitations, encapsulation of rutin into nanoparticle-based drug delivery systems has emerged as a promising strategy. These nanoformulations can enhance the solubility and stability of rutin, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cells.

This document provides detailed application notes and protocols for the formulation, characterization, and application of rutin nanoparticles for drug delivery. While the user initially inquired about "rutin sulfate" nanoparticles, a comprehensive literature search revealed a lack of specific information on "this compound" as a distinct nanoparticle formulation. Therefore, these notes focus on "rutin" nanoparticles, with the understanding that the principles and protocols described herein can be adapted for modified forms of rutin, such as its sulfated derivatives, to potentially enhance its therapeutic efficacy.

Data Presentation: Physicochemical Properties of Rutin Nanoparticles

The following tables summarize quantitative data from various studies on rutin nanoparticle formulations, providing a comparative overview of their key physicochemical characteristics.

Table 1: Particle Size and Zeta Potential of Rutin Nanoparticles

Formulation MethodPolymer/LipidParticle Size (nm)Zeta Potential (mV)Reference
Solvent EvaporationChitosan (B1678972)80.71-20.6[1]
Ionic GelationChitosan-Alginate168.4 ± 11.23-24.7 ± 1.5[3]
Solvent Emulsification/DiffusionSolid Lipid (Phospholipon 80H®)40 - 60-23 to -20[4][5]
Antisolvent PrecipitationZein-Carboxymethyl Starch196.47-[6]
NanoprecipitationHyaluronic Acid-based209 ± 5-30 ± 0.5[7]
Green SynthesisDextran Selenium177.1 ± 1.01+26.07 ± 0.87[8]

Table 2: Encapsulation Efficiency, Drug Loading, and In Vitro Release of Rutin Nanoparticles

Formulation MethodPolymer/LipidEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release ProfileReference
Solvent EvaporationChitosan83.69594.75% in 330 min[1][9]
Ionic GelationChitosan-Alginate91.23 ± 1.1-88.89 ± 2.9% in 24 h[3]
Solvent Emulsification/DiffusionSolid Lipid (Phospholipon 80H®)~90 (for 5% theoretical amount)-~50% in 72 h[4]
Antisolvent PrecipitationZein-Carboxymethyl Starch73.5--[6]
NanoprecipitationHyaluronic Acid-based45 ± 1-Sustained release over 96 h[7]
Green SynthesisDextran Selenium92 ± 1.13-91.03% over 72 h[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of rutin nanoparticles.

Protocol 1: Preparation of Rutin-Loaded Chitosan Nanoparticles by Solvent Evaporation[1][9]

Objective: To prepare rutin-loaded chitosan nanoparticles using the solvent evaporation technique.

Materials:

Equipment:

  • Magnetic stirrer

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • Freeze-dryer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Chitosan Solution: Dissolve chitosan (e.g., 2 mg/mL) in a 3% (w/v) acetic acid solution. Stir the solution overnight at room temperature to ensure complete dissolution.[9]

  • Preparation of Rutin Solution: Dissolve a specific amount of rutin in 70% ethanol.

  • Formation of Nanoparticles: Add the rutin solution to the chitosan solution and stir for 30 minutes.[9]

  • Homogenization: Homogenize the mixture at high speed (e.g., 11,000 rpm) for a specified time (e.g., 7 minutes).[5]

  • Solvent Evaporation: Stir the resulting emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 g) for 10 minutes to separate the nanoparticles from the supernatant.[10]

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step to remove any unentrapped rutin and residual solvent.

  • Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a powder for long-term storage and characterization.

Protocol 2: Preparation of Rutin-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification/Diffusion[4][5]

Objective: To prepare rutin-loaded solid lipid nanoparticles using the solvent emulsification/diffusion method.

Materials:

  • Rutin

  • Solid lipid (e.g., Phospholipon 80H®)

  • Surfactant (e.g., Polysorbate 80/Tween 80)

  • Ethanol

  • Acetone (B3395972)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Preparation of Lipid Phase: Dissolve the solid lipid (e.g., 100 mg Phospholipon® 80H) and rutin in a mixture of ethanol and acetone (e.g., 2.5 mL of 2:1 v/v). Heat the solution to a temperature slightly above the melting point of the lipid (e.g., >60 °C).[5]

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 365 mg Tween 80) in deionized water (e.g., 22.5 mL) and heat to the same temperature as the lipid phase.[5]

  • Emulsification: Add the lipid phase dropwise to the aqueous phase under high-speed homogenization (e.g., 11,000 rpm) for a specific duration (e.g., 7 minutes).[5]

  • Nanoparticle Formation: Quickly disperse the resulting emulsion in cold deionized water under stirring. The rapid cooling and diffusion of the organic solvent lead to the precipitation of the lipid and the formation of SLNs.

  • Purification: Centrifuge the SLN suspension to separate the nanoparticles from the aqueous phase.

  • Washing and Storage: Wash the SLN pellet with deionized water and store as a suspension or lyophilize for long-term stability.

Protocol 3: Characterization of Rutin Nanoparticles

Objective: To determine the physicochemical properties of the prepared rutin nanoparticles.

A. Particle Size and Zeta Potential Analysis:

  • Resuspend the nanoparticle powder in deionized water.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Zeta Sizer) to determine the average particle size, polydispersity index (PDI), and zeta potential.[9]

B. Surface Morphology:

  • Mount a drop of the nanoparticle suspension on an aluminum stub and allow it to dry.

  • Coat the sample with a thin layer of gold using a sputter coater.

  • Visualize the shape and surface morphology of the nanoparticles using a Scanning Electron Microscope (SEM).[9]

C. Encapsulation Efficiency and Drug Loading:

  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Carefully collect the supernatant containing the unentrapped rutin.

  • Measure the concentration of rutin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 257 nm).[9]

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total amount of rutin - Amount of free rutin in supernatant) / Total amount of rutin] x 100

    • DL (%) = [(Total amount of rutin - Amount of free rutin in supernatant) / Weight of nanoparticles] x 100

D. In Vitro Drug Release Study:

  • Disperse a known amount of rutin-loaded nanoparticles in a release medium (e.g., phosphate buffer pH 6.8 or 7.4).[1][5]

  • Place the dispersion in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of rutin in the withdrawn samples using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.

Visualization of Cellular Mechanisms

The therapeutic effects of rutin are attributed to its ability to modulate various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways targeted by rutin.

Diagram 1: Rutin's Modulation of Inflammatory and Apoptotic Pathways

Rutin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Growth Factors Growth Factors Growth Factors->Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K Rutin Rutin Rutin->IKK inhibits Rutin->PI3K inhibits Bax Bax Rutin->Bax upregulates Bcl-2 Bcl-2 Rutin->Bcl-2 downregulates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IKK->NF-κB activates IκB->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Akt Akt PI3K->Akt activates Akt->Bcl-2 activates Apoptosis Apoptosis Bax->Apoptosis promotes Bcl-2->Bax inhibits Gene Expression Inflammatory Genes (TNF-α, ILs) NF-κB_nuc->Gene Expression promotes

Caption: Rutin's mechanism of action in inflammation and apoptosis.

Diagram 2: Experimental Workflow for Rutin Nanoparticle Formulation and Characterization

Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation Start Start Materials Select Materials (Rutin, Polymer/Lipid, Solvents) Start->Materials Method Choose Formulation Method (e.g., Solvent Evaporation) Materials->Method Synthesis Synthesize Nanoparticles Method->Synthesis Purification Purify by Centrifugation/Washing Synthesis->Purification Lyophilization Lyophilize for Storage Purification->Lyophilization DLS Particle Size & Zeta Potential (DLS) Lyophilization->DLS SEM Morphology (SEM) Lyophilization->SEM FTIR Chemical Interaction (FTIR) Lyophilization->FTIR EE_DL Encapsulation & Loading (UV-Vis) Lyophilization->EE_DL Release In Vitro Drug Release DLS->Release SEM->Release FTIR->Release EE_DL->Release Cell_Studies Cell Viability & Uptake Studies Release->Cell_Studies End End Cell_Studies->End

Caption: Workflow for rutin nanoparticle synthesis and evaluation.

Conclusion

The formulation of rutin into nanoparticles presents a highly effective strategy to overcome its inherent limitations of poor solubility and bioavailability. This document provides a foundational guide for researchers to prepare, characterize, and evaluate rutin-loaded nanoparticles for various drug delivery applications. The provided protocols and data tables serve as a starting point for optimizing nanoparticle formulations to achieve desired therapeutic outcomes. Further research into the in vivo efficacy and safety of these nanoformulations is crucial for their successful translation into clinical practice.

References

Application Notes and Protocols for Animal Model Studies on the Efficacy of Rutin and its Sulfate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289), a ubiquitous flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Upon oral administration, rutin is metabolized by intestinal microbiota to its aglycone, quercetin (B1663063), which is then absorbed and circulates in the plasma primarily as glucuronide and sulfate (B86663) conjugates.[1][2] Therefore, the therapeutic efficacy observed in animal models following rutin administration is largely attributable to these metabolites, including rutin sulfate.

These application notes provide a comprehensive overview of the in vivo efficacy of rutin and its metabolites, summarizing key quantitative data from various animal model studies. Detailed experimental protocols for common methodologies are also provided to facilitate the design and execution of future preclinical research.

Data Presentation: Quantitative Summary of Rutin Efficacy in Animal Models

The following tables summarize the therapeutic effects of rutin administration across various animal models, dosages, and routes of administration.

Table 1: Neuroprotective Effects of Rutin in Animal Models

Animal ModelDisease/Injury ModelDosage and RouteDuration of TreatmentKey Quantitative OutcomesReference(s)
Wistar RatsParkinson's Disease (6-OHDA-induced)25 mg/kg/day, oral3 weeksIncreased striatal dopamine (B1211576) and its metabolites (DOPAC and HVA).[3]
C57BL/6 MiceMultiple Sclerosis (Cuprizone-induced)50 or 100 mg/kg/day, oral6 weeksImproved locomotor activity and motor coordination; Attenuated oxidative stress and inflammation in the corpus callosum.[4][4]
RatsCopper Sulfate-induced Brain Damage100 mg/kg/day, oral7 weeksDecreased malondialdehyde (MDA) and nitric oxide levels; Increased superoxide (B77818) dismutase (SOD) and catalase (CAT) activities in the brain.[5][5]

Table 2: Anti-inflammatory and Antioxidant Effects of Rutin in Animal Models

Animal ModelDisease/Injury ModelDosage and RouteDuration of TreatmentKey Quantitative OutcomesReference(s)
RatsCarrageenan-induced Paw Edema100 mg/kg, intramuscularSingle dose29.94% inhibition of inflammation after 6 hours.[6][6]
RatsTNBS-induced Ulcerative ColitisNot specifiedNot specifiedIncreased colonic nitric oxide, GPX, SOD, CAT, and GST; Decreased colonic MDA, TNF-α, IL-1β, and MPO activity.[7][7]
Hu SheepTransition Period Metabolic Stress50 and 100 mg/kg/day, oral56 daysLowered serum hydrogen peroxide and MDA; Increased serum CAT, GSH-Px, SOD, and total antioxidant capacity.[8][8]
Wistar RatsDioxin-induced Toxicity20 mg/kg/day, oral30 daysEnhanced excretion of octachlorodibenzo-p-dioxin (B131699) (OCDD) by 30% in urine and 25% in feces.[9][9]
Wistar RatsAcetaminophen-induced Oxidative Stress50, 100, and 200 mg/kg (nanoparticles)Not specifiedSignificantly increased serum levels of SOD, GSH, and CAT.[10][10]

Table 3: Cardioprotective and Other Systemic Effects of Rutin in Animal Models

Animal ModelDisease/Injury ModelDosage and RouteDuration of TreatmentKey Quantitative OutcomesReference(s)
Wistar RatsDioxin-induced Systemic Toxicity20 mg/kg/day, oral30 daysImproved markers of hepatic and renal function.[9][9]
Tumor-bearing MiceDalton's Lymphoma AscitesNot specifiedNot specifiedIncreased lifespan of tumor-bearing mice.[11][11]
MiceMalaria (Plasmodium berghei)Not specified, oralNot specifiedReduced parasitemia and increased mean survival time.[12][12]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)

This protocol is a standard method for evaluating the acute anti-inflammatory effects of compounds.[3]

Materials:

  • Male Wistar rats (180-220 g)

  • Rutin

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in distilled water)

  • Positive control (e.g., Diclofenac)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Vehicle Control

    • Rutin-treated (e.g., 50 and 100 mg/kg)

    • Positive Control (e.g., Diclofenac, 10 mg/kg)

  • Compound Administration: Administer rutin, vehicle, or the positive control orally via gavage one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Assessment of Antioxidant Activity in Tissue Homogenates

This protocol outlines the general procedure for preparing tissue homogenates and measuring key antioxidant enzyme activities.[5][8]

Materials:

  • Tissue of interest (e.g., brain, liver, kidney)

  • Phosphate buffer saline (PBS), ice-cold

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

  • Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px)

  • Bradford reagent for protein quantification

Procedure:

  • Tissue Collection and Homogenization:

    • Euthanize the animal and immediately excise the tissue of interest.

    • Wash the tissue with ice-cold PBS to remove any blood.

    • Weigh the tissue and homogenize it in a known volume of ice-cold PBS (e.g., 1:10 w/v).

  • Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to obtain the supernatant, which will be used for the enzyme assays.

  • Protein Quantification: Determine the total protein concentration in the supernatant using the Bradford assay or a similar method. This is necessary to normalize the enzyme activities.

  • Enzyme Activity Assays:

    • SOD Activity: Measure SOD activity using a commercially available kit, which is typically based on the inhibition of a chromogen reduction.

    • CAT Activity: Measure CAT activity using a kit that detects the decomposition of hydrogen peroxide.

    • GSH-Px Activity: Measure GSH-Px activity using a kit that monitors the rate of NADPH oxidation.

  • Data Analysis: Express the enzyme activities as units per milligram of protein (U/mg protein). Compare the activities between the control and treated groups.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Rutin

Rutin and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Rutin_Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Inflammatory Response cluster_survival Cell Survival & Growth Rutin Rutin / Metabolites Nrf2 Nrf2 Rutin->Nrf2 NFkB NF-κB Rutin->NFkB inhibits PI3K PI3K Rutin->PI3K ERK ERK1/2 Rutin->ERK ARE ARE Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->AntioxidantEnzymes induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines induces Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes ERK->Cell_Survival promotes

Caption: Signaling pathways modulated by rutin and its metabolites.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for an animal study investigating the efficacy of a test compound.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping disease_induction Disease/Injury Induction (if applicable) grouping->disease_induction treatment Administration of Rutin/Vehicle/Control disease_induction->treatment monitoring Monitoring & Data Collection (e.g., behavioral tests, physiological measurements) treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End: Data Interpretation & Reporting analysis->end

Caption: A generalized experimental workflow for in vivo studies.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Mechanism of Rutin Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rutin (B1680289), a flavonoid glycoside, and its derivatives like Rutin sulfate (B86663), are known to possess a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] In cell culture models, particularly those involving lipopolysaccharide (LPS)-induced inflammation in macrophages, Rutin has been shown to effectively modulate key signaling pathways to reduce the expression of pro-inflammatory mediators.[3][4] These application notes provide a detailed overview of the anti-inflammatory mechanism of Rutin sulfate and comprehensive protocols for its investigation in a cell culture setting. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] This leads to a reduction in the production of inflammatory cytokines and enzymes.[3][4]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory signaling cascade initiated by stimuli like LPS. Upon binding to TLR4 on the macrophage surface, LPS triggers a cascade involving adaptor proteins like MyD88 and TRAF6.[5][7] This activation bifurcates into two major downstream pathways: the NF-κB pathway and the MAPK pathway.

  • NF-κB Pathway: Activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus.[6] In the nucleus, p65 acts as a transcription factor to upregulate the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[2][3] Rutin has been shown to inhibit the phosphorylation of IκB and p65, thereby preventing nuclear translocation and subsequent gene transcription.[5][6]

  • MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and Jun N-terminal kinase (JNK), is also activated by LPS stimulation.[3][8] These kinases play a crucial role in regulating the expression of inflammatory mediators. Rutin treatment has been demonstrated to suppress the LPS-induced phosphorylation of p38, ERK, and JNK.[3][9]

By inhibiting these key signaling pathways, this compound effectively reduces the inflammatory response in cell culture models.

Rutin_Sulfate_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK_Activation MAPK Activation TRAF6->MAPK_Activation IKK IKK TRAF6->IKK p38 p-p38 ERK p-ERK JNK p-JNK p65_nucleus p65 p38->p65_nucleus Activates Transcription Factors ERK->p65_nucleus Activates Transcription Factors JNK->p65_nucleus Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation p65_IkB p65-IκBα (Inactive) p65_inactive p65 p65_active p65 p65_IkB->p65_active Releases p65_active->p65_nucleus Translocates DNA DNA p65_nucleus->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Rutin This compound Rutin->TLR4 Inhibits Rutin->MAPK_Activation Inhibits Phosphorylation Rutin->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism via inhibition of TLR4, MAPK, and NF-κB pathways.

Experimental Data Summary

The following tables summarize the effects of Rutin on various inflammatory markers in LPS-stimulated macrophage cell lines (e.g., RAW 264.7, DH82).[3][4]

Table 1: Effect of Rutin on Pro-inflammatory Cytokine Expression

Cell LineInflammatory StimulusRutin ConcentrationTarget CytokineObserved EffectReference
DH82 Canine MacrophagesLPS (0.1 µg/mL)10–40 µMTNF-αSignificant reduction in mRNA and protein levels[3]
DH82 Canine MacrophagesLPS (0.1 µg/mL)10–40 µMIL-6Significant reduction in mRNA and protein levels[3]
DH82 Canine MacrophagesLPS (0.1 µg/mL)10–40 µMIL-1βSignificant reduction in mRNA and protein levels[3]
HUVECsLPSNot specifiedTNF-αSuppressed production[10]
Human NeutrophilsPMA25 µMTNF-αSignificantly decreased production[11]

Table 2: Effect of Rutin on Inflammatory Enzymes and Signaling Proteins

Cell LineInflammatory StimulusRutin ConcentrationTarget Protein/MoleculeObserved EffectReference
RAW 264.7LPSNot specifiediNOSSuppressed expression[4]
RAW 264.7LPSNot specifiedCOX-2Suppressed expression[4]
RAW 264.7LPS (100 ng/mL)5-100 µMNitric Oxide (NO)Significant concentration-dependent inhibition[12]
DH82 Canine MacrophagesLPSNot specifiedp-ERK, p-JNKSuppressed phosphorylation[3]
RAW 264.7LPSNot specifiedp-p65, p-IκBαInhibited phosphorylation[5]
RAW 264.7LPSNot specifiedTLR4, MyD88, TRAF6Reduced gene and protein expression[5][7]

Experimental Workflow

A typical workflow for investigating the anti-inflammatory effects of this compound involves several key stages, from cell preparation to data analysis.

Experimental_Workflow cluster_assays Downstream Assays start Seed Macrophage Cells (e.g., RAW 264.7) pretreatment Pre-treat with various concentrations of this compound start->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability elisa Cytokine Quantification (ELISA for TNF-α, IL-6) stimulation->elisa western Protein Expression Analysis (Western Blot for p-p65, p-p38, iNOS) stimulation->western qpcr Gene Expression Analysis (qPCR for Tnf-α, Il-6, Nos2) stimulation->qpcr analysis Data Analysis and Interpretation viability->analysis elisa->analysis western->analysis qpcr->analysis

Caption: General workflow for studying this compound's anti-inflammatory effects in cell culture.

Detailed Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with this compound and LPS.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate culture plates at a density that will ensure they are in the exponential growth phase (e.g., 5 x 10⁵ cells/mL for a 6-well plate). Allow cells to adhere for 12-24 hours.[13]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free DMEM to achieve desired final concentrations (e.g., 5, 10, 20, 50, 100 µM).[12] Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).

  • Treatment:

    • Carefully remove the existing culture medium.

    • Pre-treat the cells by adding the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or as determined by preliminary experiments) to induce an inflammatory response. Do not add LPS to the untreated control wells.

  • Incubation: Incubate the cells for the desired period based on the downstream assay (e.g., 6-8 hours for qPCR, 24 hours for ELISA and Western Blot).[14][15]

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.[16]

Materials:

  • Treated cells in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • MTT Addition: After the full treatment and incubation period (e.g., 24 hours), add 20 µL of MTT solution to each well of the 96-well plate.[16]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Quantification of Cytokines by ELISA

This protocol is for measuring the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[17][18]

Materials:

  • Cell culture supernatant collected from treated cells

  • Commercially available ELISA kit for mouse TNF-α or IL-6 (e.g., Abcam ab178013 for IL-6)

  • Wash buffer (0.05% Tween 20 in PBS)

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour incubation period, collect the culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for the assay.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general sandwich ELISA protocol is as follows:

    • Coat a 96-well plate with the capture antibody overnight at room temperature.

    • Wash the wells three times with wash buffer.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1.5 hours.[17]

    • Wash the wells.

    • Add standards and samples (supernatants) to the wells and incubate for 1-2 hours at room temperature.

    • Wash the wells.

    • Add the detection antibody and incubate for 1-2 hours.

    • Wash the wells.

    • Add a streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the wells.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).[17]

  • Measurement: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.

Protocol 4: Analysis of Protein Expression by Western Blot

This method is used to detect changes in the expression and phosphorylation of key proteins in the inflammatory pathways (e.g., p-p65, p-p38, IκBα, iNOS, COX-2).[9]

Materials:

  • Treated cells from a 6-well plate

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.[16] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Analysis of Gene Expression by qPCR

This protocol quantifies the mRNA levels of pro-inflammatory genes (Tnf-α, Il-6, Nos2 [iNOS], Ptgs2 [COX-2]).[3][14]

Materials:

  • Treated cells from a 6-well plate

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: After a 6-8 hour treatment period, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.

    • Run the reaction in a qPCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., Gapdh or Actb).

    • Calculate the relative gene expression using the 2-ΔΔCt method.[14][19]

References

Application Notes and Protocols for the Preparation of Rutin and Rutin Sulfate Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rutin, a flavonoid glycoside found abundantly in various plants, is extensively studied for its wide-ranging pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its therapeutic application and experimental use are often hindered by its poor water solubility.[3][4] To overcome this limitation, more soluble forms, such as Rutin sulfate (B86663), have been developed. Rutin sulfate refers to sulfated derivatives of Rutin, which are designed to have enhanced aqueous solubility.[5]

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the preparation of solutions of both Rutin (and its common hydrate (B1144303) form) and this compound for experimental use. The document covers solvent selection, stock and working solution preparation for in vitro and in vivo studies, and stability considerations.

Physicochemical Properties and Solubility

The primary challenge in working with Rutin is its low solubility in aqueous solutions at neutral pH.[6] Understanding its solubility in various solvents is crucial for preparing homogenous and accurate solutions for experiments. While specific data for "this compound" is sparse in public literature, its sulfation is intended to significantly increase water solubility.[5]

Data Presentation: Solubility of Rutin

The following table summarizes the solubility of Rutin (or its hydrate form) in common laboratory solvents.

SolventSolubilityReference
Dimethylformamide (DMF)~30 mg/mL[7]
Dimethyl sulfoxide (B87167) (DMSO)~25 mg/mL[7]
Pyridine50 mg/mL[8]
MethanolSoluble[8]
EthanolLower solubility than DMSO/DMF[3][6]
Boiling WaterSoluble[8]
Cold Water / PBS (pH 7.2)Very low (~0.125 - 0.16 mg/mL)[3][7]

Protocols for Rutin/Rutin Hydrate Solution Preparation

Due to its poor aqueous solubility, a two-step process involving an organic stock solution is standard for preparing Rutin for most biological experiments.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, typically DMSO.

Materials:

  • Rutin or Rutin hydrate powder (≥98% purity)[7]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Weigh the desired amount of Rutin powder using an analytical balance.

  • Transfer the powder to a sterile tube or vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mg/mL or a specific molarity like 10 mM).[6]

  • Facilitate dissolution by vortexing or gentle warming. Sonication can also be used to aid dissolution.[3][6]

  • Once fully dissolved, visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6]

  • Store the aliquots at -20°C, protected from light.[6]

Data Presentation: Storage and Stability of Rutin Solutions

FormStorage ConditionStabilityNotesReference
Solid Powder (Hydrate)Room Temperature, protected from light/moisture≥ 4 yearsStore in a cool, dry, well-ventilated place.[7][9]
Stock Solution in DMSO-20°C, protected from lightStable for several monthsAvoid repeated freeze-thaw cycles by using aliquots.[6]
Aqueous Working SolutionUse ImmediatelyProne to precipitationNot recommended for storage longer than one day.[7]

Protocols for In Vitro Experimental Solutions

Working solutions for cell-based assays are prepared by diluting the concentrated stock into the cell culture medium.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • Concentrated Rutin stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile tubes and pipettes

Procedure:

  • Thaw an aliquot of the Rutin stock solution at room temperature.

  • Perform a stepwise or serial dilution of the stock solution into the complete cell culture medium to achieve the final desired concentration (e.g., 0-250 µM).[1][10]

  • Crucial Step: To avoid precipitation, first create an intermediate dilution in a small volume of medium before adding it to the final volume.[6]

  • Gently mix the final working solution by inverting the tube or pipetting. Do not vortex vigorously, as this can cause foaming of the medium.

  • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[6]

  • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest Rutin concentration test group.[11]

  • Use the prepared working solution immediately.[6]

Mandatory Visualization: Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Controls weigh Weigh Rutin Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Culture Medium (Stepwise) thaw->dilute treat Treat Cells Immediately dilute->treat vehicle Prepare Vehicle Control (DMSO) G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimulus->IKK rutin Rutin rutin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibited State NFkB_active Active NF-κB NFkB_complex->NFkB_active Translocation DNA DNA NFkB_active->DNA genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->genes Transcription

References

Application Notes and Protocols: Rutin Sulfate as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of rutin (B1680289) sulfate (B86663) as an analytical standard in various quantitative methodologies. Rutin sulfate, a sulfated derivative of the flavonoid glycoside rutin, offers enhanced aqueous solubility compared to its parent compound, making it a valuable standard for a range of analytical applications, particularly in aqueous media.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Analysis, along with relevant quantitative data and workflow visualizations.

Data Presentation: Quantitative Analytical Parameters

The following tables summarize key quantitative data for the analytical determination of rutin and its derivatives. These parameters can serve as a starting point for method development and validation when using this compound as a standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters for Flavonoid Analysis

ParameterSpecificationReference
HPLC System Quaternary pump, thermostatted column compartment, autosampler, UV-Vis or DAD detector[2]
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Isocratic: Methanol (B129727) and 0.1% v/v Glacial Acetic Acid in Water (50:50)[2]
Gradient: Acetonitrile and Phosphate (B84403) buffer (pH=5.8)[2]
Isocratic: Acetonitrile/water solution of acetic acid pH 3 (30:70, v/v)[3]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL[2][4]
Column Temperature Ambient or 30°C[2][5]
Detection Wavelength 255 nm, 259 nm, 281 nm, or 354-360 nm[2][3]
Linearity (R²) > 0.999[2]
Range 2 - 10 µg/mL[2]
Limit of Detection (LOD) 0.005 - 0.32 µg/mL[2][6]
Limit of Quantification (LOQ) 0.15 - 1.77 µg/mL[2][6]
Accuracy (% Recovery) 96 - 100.8%[2]
Precision (%RSD) < 2%[2]

Table 2: UV-Vis Spectrophotometry Parameters for Rutin Analysis

ParameterSpecificationReference
Instrument Double beam UV-VIS spectrophotometer
Wavelength Range 200–400 nm
λmax in Methanol 257 nm[7]
λmax in Methanol:Water (9:1) 260 nm and 360 nm[8]
Linearity (R²) 0.999[8]
Limit of Detection (LOD) 0.29 µg/mL (for a related compound)[7]
Limit of Quantification (LOQ) 0.90 µg/mL (for a related compound)[7]
Accuracy (% Recovery) 98.55–103.34%[8]
Precision (%RSD) 0.026%[8]

Table 3: Electrochemical Sensor Performance for Rutin Detection

Sensor TypeLinear Range (µM)Detection Limit (µM)Reference
Fe3O4@TiO2@Au nanocomposite0.02–20 and 20–2000.0064[9]
N-doped mesoporous carbon nanospheres and graphene0.5–1890.05[10]
C-GCS@ZIF-F/PL nanocomposite0.1–1000.0054[11]
PLUMGPS0.2–1.50.076[12]

Experimental Protocols

The following are detailed protocols for the quantitative analysis of flavonoids, which can be adapted for this compound.

This protocol outlines the quantification of this compound using a reversed-phase HPLC system.[2]

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Glacial acetic acid or formic acid or phosphate buffer

  • 0.45 µm syringe filters

2. Instrumentation:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[2]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-12 µg/mL) using the mobile phase as the diluent.

4. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol), using sonication for 15-20 minutes to ensure complete dissolution.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Dilute the filtered solution with the mobile phase if the concentration of this compound is expected to be high.[2]

5. Chromatographic Procedure:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.[2]

  • Inject 20 µL of each standard solution and the sample solution into the HPLC system.[2]

  • Monitor the separation at a detection wavelength determined from the UV spectrum of this compound (e.g., 255 nm).[3]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow A Prepare Standard & Sample Solutions C Inject Solutions (20 µL) A->C B Equilibrate HPLC System B->C D Chromatographic Separation (C18 Column) C->D E UV-Vis Detection (e.g., 255 nm) D->E F Data Acquisition & Analysis E->F G Construct Calibration Curve F->G H Quantify this compound in Sample G->H

HPLC Analysis Workflow

This protocol describes a simple and rapid method for the quantification of this compound using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • This compound analytical standard

  • Spectroscopic grade methanol

  • Spectroscopic grade water (if needed for co-solvent)

2. Instrumentation:

  • A double beam UV-Vis spectrophotometer.

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2-12 µg/mL) using methanol as the diluent.

4. Sample Preparation:

  • Dissolve the sample containing this compound in methanol to obtain a concentration within the linear range of the assay.

  • If necessary, filter the sample solution to remove any particulate matter.

5. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.[13]

  • Use methanol as the blank to zero the instrument.[13]

  • Determine the wavelength of maximum absorbance (λmax) for this compound. For rutin in methanol, this is typically around 257 nm.[7]

  • Measure the absorbance of each working standard solution and the sample solution at the determined λmax.[13]

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.[13]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[13]

  • Calculate the concentration of this compound in the sample solution using the regression equation.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standard Solutions D Measure Absorbance at λmax A->D B Prepare Sample Solution B->D C Determine λmax (200-400 nm scan) C->D E Construct Calibration Curve D->E F Calculate Sample Concentration E->F Electrochemical_Workflow A Prepare this compound Standards in Electrolyte C Record Electrochemical Response of Standards A->C B Optimize Sensor Parameters (pH, potential, time) B->C D Construct Calibration Curve (Current vs. Conc.) C->D F Determine Sample Concentration D->F E Measure Sample Response E->F Signaling_Pathway Rutin_Sulfate This compound VEGF VEGF Rutin_Sulfate->VEGF inhibits NFkB NF-κB Pathway Rutin_Sulfate->NFkB modulates MAPK MAPK Pathway Rutin_Sulfate->MAPK modulates Angiogenesis Angiogenesis VEGF->Angiogenesis induces Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation

References

Application Notes and Protocols for Rutin in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Rutin (B1680289) as an Inhibitor of Angiogenesis

Rutin, a flavonoid glycoside, has demonstrated significant anti-angiogenic properties in various in vivo and in vitro models.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways and the production of crucial growth factors and cytokines involved in the formation of new blood vessels. These characteristics make rutin a compound of interest for researchers in oncology, ophthalmology, and other fields where pathological angiogenesis is a key factor.

Mechanism of Action:

Rutin exerts its anti-angiogenic effects through several mechanisms:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling: Rutin has been shown to suppress the expression and production of VEGF, a potent pro-angiogenic factor.[1][2] By downregulating VEGF, rutin can inhibit the activation of its receptors on endothelial cells, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[3][4]

  • Modulation of Inflammatory Cytokines: Rutin can regulate the production of inflammatory cytokines by tumor-associated macrophages (TAMs). It has been observed to inhibit the production of pro-angiogenic cytokines such as Interleukin-1β (IL-1β) while stimulating the production of anti-angiogenic or pro-apoptotic cytokines like Tumor Necrosis Factor-α (TNF-α).[1][2]

  • Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: Key steps in the angiogenic process are directly inhibited by rutin. Studies have shown a dose-dependent reduction in the proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) upon treatment with rutin.[1][2] Furthermore, rutin effectively inhibits the formation of capillary-like structures (tube formation) by HUVECs in Matrigel assays.[1][2]

  • Regulation of Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is a key transcription factor that upregulates the expression of pro-angiogenic genes, including VEGF. Rutin has been shown to repress the hypoxia-induced overexpression of HIF-1α, suggesting another pathway through which it exerts its anti-angiogenic effects.

  • Interaction with the Nitric Oxide (NO) Pathway: Rutin can induce endothelium-dependent vasorelaxation through the nitric oxide-guanylyl cyclase pathway.[5] While this effect is related to vascular tone, the modulation of nitric oxide synthase (eNOS) and NO production can also influence angiogenesis.[6]

Applications in Drug Development:

The anti-angiogenic properties of rutin position it as a potential candidate for the development of therapeutic agents.[7] Its ability to target multiple pathways involved in angiogenesis suggests it could be used as a standalone therapy or in combination with other anti-cancer drugs to inhibit tumor growth and metastasis.[8] Further research is warranted to explore its clinical efficacy and to investigate the potential of its derivatives, such as rutin sulfate (B86663), which may offer altered solubility or bioavailability profiles.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-angiogenic effects of rutin from various experimental models.

Table 1: In Vitro Anti-Angiogenic Effects of Rutin

Experimental ModelCell TypeRutin ConcentrationObserved EffectPercentage InhibitionReference
Endothelial Cell ProliferationHUVEC25 µg/mLInhibition of proliferation41.02%[1][2]
Endothelial Cell MigrationHUVEC5 µg/mLInhibition of migration32.8%[1][2]
10 µg/mLInhibition of migration42.18%[1][2]
25 µg/mLInhibition of migration87.5%[1][2]
Endothelial Cell Tube FormationHUVEC25 µg/mLMaximum inhibition of tube formationNot specified[1][2]
Rat Aortic Ring AssayRat Aortic Rings25 µg/mLInhibition of microvessel sprouting52.8%[2]
VEGF Production from TAMsTumor-Associated Macrophages25 µg/mLInhibition of VEGF production26.81%[1][2]
IL-1β Production from TAMsTumor-Associated Macrophages25 µg/mLInhibition of IL-1β production34.21%[1][2]

Table 2: In Vivo Anti-Angiogenic Effects of Rutin

Experimental ModelAnimal ModelRutin AdministrationObserved EffectPercentage InhibitionReference
B16F-10 Melanoma Cell-Induced Capillary FormationC57BL/6 mice200 µM/kg b. wt. for 5 daysInhibition of tumor-directed capillaries43.35%[1][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Rat Aortic Ring Assay

This ex vivo assay assesses the effect of compounds on the sprouting of new microvessels from a cross-section of the aorta.[10][11]

Materials:

  • Thoracic aorta from a 6-8 week old rat

  • Basement membrane extract (BME), such as Matrigel® or Cultrex®

  • 48-well tissue culture plates

  • Human endothelial serum-free medium (or other appropriate basal medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Rutin stock solution (dissolved in a suitable solvent like DMSO)[12]

  • Surgical instruments (scissors, forceps)

  • Stereomicroscope

Protocol:

  • Aorta Dissection and Ring Preparation:

    • Humanely euthanize a 6-8 week old rat and sterilize the thoracic area.

    • Excise the thoracic aorta and place it in a sterile petri dish containing cold, sterile PBS.[10]

    • Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue.[10]

    • Slice the aorta into 1 mm thick rings using a sterile surgical blade.[10]

    • Transfer the aortic rings to a fresh dish with cold, sterile PBS and keep them on ice.[10]

  • Embedding Aortic Rings in BME:

    • Thaw the BME on ice overnight at 4°C.

    • Pre-cool a 48-well plate on ice.

    • Add 150 µL of cold BME to each well to form a dome.[10]

    • Place a single aortic ring in the center of each BME dome.[10]

    • Add another 150 µL of cold BME on top of each ring to completely embed it.[10]

    • Incubate the plate at 37°C for 30 minutes to allow the BME to polymerize.[10]

  • Treatment and Incubation:

    • Prepare the culture medium: Human endothelial serum-free medium supplemented with 2% FBS, 1% Penicillin-Streptomycin.

    • Prepare different concentrations of rutin in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% DMSO).

    • Add 500 µL of the prepared medium (with or without rutin) to each well.[10]

    • Include a positive control (e.g., with a known angiogenic factor like VEGF) and a negative control (medium alone).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-12 days.[10]

  • Quantification of Angiogenesis:

    • Monitor the sprouting of microvessels from the aortic rings daily using an inverted phase-contrast microscope.

    • Capture images of the rings at different time points.

    • Quantify the extent of angiogenesis by measuring the number and length of the microvessel sprouts using image analysis software (e.g., ImageJ).[13]

HUVEC Tube Formation Assay

This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[7][8][14][15]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement membrane extract (BME), such as Matrigel®

  • 96-well tissue culture plates

  • Rutin stock solution

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating with BME:

    • Thaw the BME on ice overnight at 4°C.

    • Pre-cool a 96-well plate on ice.

    • Add 50-100 µL of cold BME to each well, ensuring the bottom is evenly coated.[16]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[16]

  • Cell Seeding and Treatment:

    • Culture HUVECs in EGM until they reach 70-90% confluency. Use low passage cells (P2-P5) for best results.[3]

    • Harvest the HUVECs using trypsin and resuspend them in basal medium containing the desired concentrations of rutin.

    • Seed 1 x 10⁴ to 2 x 10⁴ HUVECs per well on top of the solidified BME.[16]

    • Include appropriate controls (vehicle control, positive control with an angiogenic stimulator).

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[16]

    • Monitor the formation of tube-like structures at regular intervals using an inverted microscope.

    • For quantitative analysis, the cells can be stained with Calcein AM before or after tube formation for fluorescent imaging.

  • Quantification of Tube Formation:

    • Capture images of the tube networks.

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay uses the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis.[17][18]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile gelatin sponges or filter paper discs

  • Rutin solution

  • Sterile PBS

  • Forceps and scissors

  • Stereomicroscope with a camera

Protocol:

  • Egg Preparation and Incubation:

    • Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-70% humidity.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

    • Seal the window with sterile tape and return the eggs to the incubator.

  • Sample Application:

    • On day 8-10, when the CAM is well-developed, carefully open the window.

    • Prepare sterile gelatin sponges or filter paper discs soaked with different concentrations of rutin solution. A vehicle control (e.g., PBS) should also be prepared.

    • Gently place the sponges/discs on the CAM, avoiding major blood vessels.

  • Incubation and Observation:

    • Reseal the window and return the eggs to the incubator for another 48-72 hours.

    • After the incubation period, reopen the window and observe the area around the implant.

    • Capture images of the CAM vasculature using a stereomicroscope.

  • Quantification of Angiogenesis:

    • Assess the anti-angiogenic effect by observing the formation of an avascular zone around the implant.

    • Quantify the results by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the implant using image analysis software.

Visualizations

The following diagrams illustrate the signaling pathways affected by rutin and a general experimental workflow for assessing its anti-angiogenic properties.

Rutin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Gene_Expression Pro-angiogenic Gene Expression HIF1a->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Tube_Formation Tube Formation Gene_Expression->Tube_Formation Rutin Rutin Rutin->VEGF Inhibits Production Rutin->HIF1a Inhibits Rutin->Proliferation Inhibits Rutin->Migration Inhibits Rutin->Tube_Formation Inhibits

Caption: Rutin's inhibitory effects on key angiogenesis signaling pathways.

Anti_Angiogenesis_Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Conclusion HUVEC_Assay HUVEC Proliferation, Migration & Tube Formation Assays Quantification Quantification of Angiogenesis (Image Analysis) HUVEC_Assay->Quantification Aortic_Ring_Assay Rat Aortic Ring Assay Aortic_Ring_Assay->Quantification CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay CAM_Assay->Quantification Tumor_Model Tumor-induced Angiogenesis Model (e.g., B16F-10 in mice) Tumor_Model->Quantification Mechanism Mechanistic Studies (e.g., Western Blot, ELISA for VEGF, IL-1β, TNF-α) Quantification->Mechanism Conclusion Conclusion on Anti-Angiogenic Efficacy of Rutin Mechanism->Conclusion Compound Rutin (Test Compound) Compound->HUVEC_Assay Compound->Aortic_Ring_Assay Compound->CAM_Assay Compound->Tumor_Model

References

Application Notes and Protocols: The Use of Rutin and its Potential Application for Rutin Sulfate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function.[1] Common pathological mechanisms include oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins.[1][2] Rutin (B1680289) (quercetin-3-O-rutinoside), a natural flavonoid glycoside found in sources like buckwheat and citrus fruits, has demonstrated significant neuroprotective potential in numerous preclinical studies.[1][2] Its ability to cross the blood-brain barrier and modulate multiple pathological pathways makes it a compelling candidate for therapeutic development.[1][3]

This document focuses on the application of Rutin in neurodegenerative disease models. It is important to note that while the user specified "Rutin sulfate (B86663)," the vast majority of published research has been conducted on the parent compound, Rutin. Rutin sulfate is a sulfated derivative of Rutin, which may offer advantages such as enhanced solubility.[4] The neuroprotective potential of this compound remains a promising but largely unexplored area.[4] The following data and protocols on Rutin provide a foundational framework for researchers interested in exploring the therapeutic utility of both Rutin and its sulfated derivatives.

Mechanism of Action in Neuroprotection

Rutin exerts its neuroprotective effects through several interconnected mechanisms, primarily by counteracting oxidative stress, inflammation, and apoptosis.[2][5]

  • Antioxidant Activity: Rutin is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and strengthens the endogenous antioxidant defense system.[1] It upregulates the activity of key enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) while increasing levels of reduced glutathione (GSH).[1][2]

  • Anti-Inflammatory Effects: Rutin suppresses neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3][5] This is achieved by modulating key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][5][6]

  • Anti-Apoptotic Role: Rutin protects neurons from programmed cell death by regulating the expression of apoptotic proteins. It has been shown to decrease the levels of pro-apoptotic proteins like Bax and cleaved caspase-3/9 while increasing the expression of the anti-apoptotic protein Bcl-2.[2][7]

  • Modulation of Signaling Pathways: Rutin influences crucial neuronal survival and plasticity pathways. It can activate the MAPK/ERK/CREB cascade and increase the levels of brain-derived neurotrophic factor (BDNF), which are essential for synaptic plasticity, learning, and memory.[2]

Visualizing Rutin's Mechanisms

cluster_0 Oxidative Stress ROS ROS, MDA, NO Antioxidants SOD, CAT, GSH, GPx Rutin Rutin Rutin->ROS Scavenges & Inhibits Production Rutin->Antioxidants Upregulates Activity

Caption: Rutin's antioxidant mechanism of action.

cluster_1 Inflammatory Stimuli cluster_2 Signaling & Cytokine Production Stimuli e.g., Aβ, 6-OHDA, LPS NFkB NF-κB / MAPK Pathways Stimuli->NFkB Cytokines TNF-α, IL-1β, IL-6, iNOS NFkB->Cytokines Promotes Transcription Rutin Rutin Rutin->NFkB Inhibits Activation

Caption: Rutin's anti-inflammatory signaling pathway.

Application in Neurodegenerative Disease Models

Rutin has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases, demonstrating significant protective effects.

Alzheimer's Disease (AD) Models

In AD models, Rutin has been shown to reduce amyloid-beta (Aβ) aggregation and cytotoxicity, attenuate oxidative stress, and decrease neuroinflammation.[2][8]

Model Type Rutin Dosage & Administration Key Quantitative Findings Reference
Aβ₂₅₋₃₅-induced mouse modelNot specifiedAlleviated impaired cognition and memory.[2]
APPswe/PS1dE9 transgenic mice100 mg/kg/day (oral)Attenuated memory deficits; Decreased oligomeric Aβ, IL-1β, and IL-6 levels; Increased SOD activity and GSH/GSSG ratio; Reduced MDA levels.[9]
Streptozotocin-induced rat modelNot specifiedAmeliorated oxidative stress and neuroinflammation; Prevented cognitive impairments.
In vitro Aβ aggregation assayNot specifiedDecreased and reversed Aβ₂₅₋₃₅ fibril formation.[2]
In vitro Aβ-treated BV-2 cellsNot specifiedReduced TNF-α and IL-1β generation.[2]
Parkinson's Disease (PD) Models

Studies using PD models demonstrate that Rutin protects dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and rotenone (B1679576) by reducing oxidative stress and apoptosis.[2][10]

Model Type Rutin Dosage & Administration Key Quantitative Findings Reference
6-OHDA-induced rat model25 mg/kg (oral) for 3 weeks (pre-treatment)Protected against 6-OHDA-induced rotations and locomotor deficits; Restored antioxidant levels (GSH, GPx, GR) and dopamine (B1211576) content.[10][11]
6-OHDA-induced rat model10 mg/kg for 14 daysImproved motor capacity and intestinal transit.[12][13]
Rotenone-induced SH-SY5Y cellsNot specifiedInhibited rotenone-induced ROS formation and cell loss; Attenuated reduction of mitochondrial membrane potential; Reversed changes in Bcl-2 and Bax levels.[2]
Huntington's Disease (HD) Models

In HD models, Rutin administration has been found to improve motor function and reduce oxidative damage by bolstering endogenous antioxidant defenses.[2][14]

Model Type Rutin Dosage & Administration Key Quantitative Findings Reference
3-Nitropropionic acid (3-NP)-induced rat model25 and 50 mg/kg (oral) for 14 daysSignificantly restored body weight, locomotor activity, and memory; Increased levels of GSH, SOD, CAT, GPx; Decreased levels of lipid peroxides and nitrite.[2][14]
Caenorhabditis elegans model of HDNot specifiedReduced polyglutamine (polyQ) protein aggregation and neuronal death; Extended lifespan.[15]
3-NP-induced mouse model (with Selenium)Not specifiedPrevented body weight loss, oxidative stress, and neuroinflammation; Inhibited astrocyte activation and increased BDNF.[16]
Amyotrophic Lateral Sclerosis (ALS) Models

Recent research indicates that Rutin can ameliorate ALS pathology by targeting protein aggregation and neuroinflammation.[17][18]

Model Type Rutin Dosage & Administration Key Quantitative Findings Reference
SOD1-G93A mouse modelNot specifiedReduced SOD1 aggregation; Diminished glial cell activation in the spinal cord; Improved motor function and motor neuron restoration.[17][18]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

General Experimental Workflow (In Vivo)

A 1. Animal Acclimatization (e.g., Male Wistar Rats, 1 week) B 2. Group Allocation (Sham, Vehicle Control, Disease Model, Rutin-Treated) A->B C 3. Rutin Administration (e.g., Pre-treatment for 3 weeks via oral gavage) B->C D 4. Induction of Neurodegeneration (e.g., Unilateral intrastriatal 6-OHDA injection) C->D E 5. Post-Induction Period & Behavioral Testing (e.g., Apomorphine-induced rotations, Rota-rod) D->E F 6. Euthanasia & Tissue Collection (e.g., Brain, Spinal Cord) E->F G 7. Biochemical & Histological Analysis (Oxidative stress markers, Western blot, Immunohistochemistry) F->G

Caption: Generalized workflow for in vivo neuroprotection studies.
Protocol: 6-OHDA-Induced Parkinson's Disease Model in Rats

This protocol is adapted from studies investigating Rutin's effects in a 6-OHDA rat model of PD.[10][11]

  • Animals and Housing:

    • Use male Wistar rats (200-250g).

    • House animals in a controlled environment (22-24°C, 12h light/dark cycle) with ad libitum access to food and water.

    • Allow at least one week of acclimatization before starting the experiment.

  • Reagent Preparation:

    • Rutin Solution: Prepare Rutin in a suitable vehicle, such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC) or saline. A common dose is 25 mg/kg body weight.[10]

    • 6-OHDA Solution: Dissolve 6-hydroxydopamine in ice-cold 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. A typical concentration is 10 µg per 2-4 µL.[11]

  • Experimental Procedure:

    • Pre-treatment: Administer Rutin (e.g., 25 mg/kg) or vehicle orally once daily for 3 weeks.[10]

    • Stereotaxic Surgery: On day 21, anesthetize the rats (e.g., with ketamine/xylazine). Place the animal in a stereotaxic frame.

    • Inject 6-OHDA solution unilaterally into the striatum at predetermined coordinates. The sham group receives a vehicle-only injection.

    • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

  • Behavioral Assessment (3 weeks post-lesion):

    • Apomorphine-Induced Rotations: Administer apomorphine (B128758) (a dopamine agonist) and count the number of contralateral rotations over a set period (e.g., 60-90 minutes) to confirm the lesion.

    • Motor Coordination: Use tests like the Rota-rod or narrow beam test to assess motor deficits.

  • Tissue Analysis (4 weeks post-lesion):

    • Euthanize the animals and perfuse with saline, followed by 4% paraformaldehyde for histology or collect fresh brain tissue for biochemical analysis.

    • Dissect the striatum and substantia nigra for analysis of dopamine levels, oxidative stress markers (MDA, GSH), and protein expression via Western blot or immunohistochemistry.

Protocol: Assessment of Oxidative Stress Markers
  • Tissue Homogenization:

    • Homogenize brain tissue (e.g., striatum) in ice-cold phosphate (B84403) buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Use the resulting supernatant for the assays.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Incubate the mixture at 95°C for 60 minutes to form a pink-colored chromogen.[19]

    • Measure the absorbance spectrophotometrically at 532 nm.[19]

    • Quantify MDA levels using a standard curve.

  • Reduced Glutathione (GSH) Assay:

    • Mix the supernatant with DTNB (Ellman's reagent).

    • DTNB reacts with the thiol group of GSH to form a yellow-colored compound.

    • Measure the absorbance at 412 nm and quantify using a standard curve.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase).

    • The degree of inhibition is proportional to the SOD activity. Measure the change in absorbance over time.

Protocol: Western Blot for Protein Expression
  • Protein Extraction: Extract total protein from brain tissue or cell lysates using RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[9]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Future Perspectives and Considerations

The extensive preclinical data strongly suggest that Rutin is a promising neuroprotective agent.[2] Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and apoptosis, makes it an attractive candidate for complex multifactorial diseases.[2][5] However, a significant limitation for the clinical application of flavonoids like Rutin is their low bioavailability and rapid metabolism.[5]

The development of derivatives such as This compound may address these limitations. Sulfation can increase the water solubility and potentially alter the pharmacokinetic profile of the parent compound.[4] Future research should focus on:

  • Directly comparing the neuroprotective efficacy of Rutin versus this compound in established disease models.

  • Investigating the bioavailability and blood-brain barrier permeability of this compound.

  • Elucidating whether sulfation enhances Rutin's activity on key molecular targets like NF-κB or antioxidant enzymes.

By leveraging the strong foundational knowledge of Rutin's mechanisms, researchers can strategically design studies to evaluate and potentially harness the therapeutic advantages of its sulfated derivatives for the treatment of neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rutin sulfate (B86663) for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Rutin sulfate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors. A systematic review of your experimental parameters is crucial for identifying the root cause.

  • Incomplete Reaction: The sulfation of Rutin's multiple hydroxyl groups requires sufficient time and temperature. Ensure the reaction is running for the recommended duration and within the optimal temperature range.

  • Suboptimal Reagents: The purity and reactivity of both Rutin and the sulfating agent are paramount. Use high-purity starting materials and ensure the sulfating agent (e.g., sulfur trioxide-amine complex) has not degraded.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the sulfating agent and unwanted side reactions, reducing the efficiency of the primary reaction. It is critical to use anhydrous solvents and handle reagents in a moisture-free environment.

  • Precipitation and Purification Losses: Significant product loss can occur during the precipitation and washing steps. Optimizing the precipitation process and careful handling of the product during filtration and drying are essential to maximize recovery.

Q2: The product obtained after precipitation is a sticky gum or oil instead of a solid. How can I resolve this?

The formation of a gum-like product is a common issue, often due to the hygroscopic nature of polysulfated compounds or the presence of impurities.[1]

  • Trituration: Vigorously stir or grind the gummy product with a non-solvent like absolute ethanol (B145695) or diethyl ether. This process can help to break down the gum and induce solidification. Repeated triturations may be necessary.[1]

  • Solvent Exchange: Dissolve the gum in a minimal amount of a suitable solvent (e.g., water or methanol) and re-precipitate it by adding a large excess of a non-solvent (e.g., cold absolute ethanol or acetone) with vigorous stirring.

  • Temperature Control: Perform the precipitation at a lower temperature (e.g., in an ice bath) to potentially encourage the formation of a solid precipitate.

  • Purification: The presence of impurities can inhibit crystallization. Ensure the crude product is thoroughly washed to remove any unreacted starting materials or byproducts.

Q3: I am observing the formation of byproducts. What are the likely side reactions and how can they be minimized?

The primary side reaction of concern is the hydrolysis of the glycosidic bond in the Rutin molecule, which would cleave the rutinose sugar moiety from the quercetin (B1663063) aglycone.[2][3]

  • Control of Acidity: While the sulfating agents are acidic in nature, harsh acidic conditions can promote hydrolysis. The use of sulfur trioxide-amine complexes provides a more controlled delivery of the sulfating agent compared to stronger acids like chlorosulfonic acid.[4][5][6]

  • Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis. It is important to maintain the reaction temperature within the optimal range and avoid excessive heating.

  • Incomplete Sulfation: A mixture of partially sulfated Rutin derivatives can be considered a form of byproduct formation. To achieve a higher degree of sulfation, ensure a sufficient molar excess of the sulfating agent is used and that the reaction is allowed to proceed to completion.

Q4: How do I choose the appropriate sulfating agent?

The most commonly employed sulfating agents for flavonoids like Rutin are sulfur trioxide-amine complexes.[6][7]

  • Sulfur Trioxide-Amine Complexes:

    • Trimethylamine-sulfur trioxide and Triethylamine-sulfur trioxide: These are effective for sulfating alcoholic and phenolic hydroxyl groups.[7]

    • Pyridine-sulfur trioxide: This is a weaker base complex and can be advantageous for sulfating more acidic hydroxyl groups. However, it may lead to coloration of the reaction mixture and can present challenges during work-up.[6]

  • Chlorosulfonic Acid: This is a more reactive and aggressive sulfating agent. While effective, it may lead to more side reactions, including hydrolysis, and requires careful handling due to its corrosive nature.[4][5]

The choice of the amine in the SO3 complex can influence the reactivity and selectivity of the sulfation process.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for synthesizing this compound?

The main reason for the sulfation of Rutin is to significantly increase its water solubility.[8] Rutin itself has very low aqueous solubility, which limits its bioavailability and therapeutic applications.[9] The introduction of sulfate groups enhances its polarity, making it more soluble in aqueous media.[8]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be compared to a spot of the starting Rutin. The disappearance of the Rutin spot and the appearance of a new, more polar spot (which will have a lower Rf value) indicates the progress of the reaction.

Q3: What analytical techniques are recommended for characterizing the final product?

A combination of analytical methods should be used for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the this compound and quantify any remaining starting material or byproducts.[10][11]

  • Elemental Analysis: To determine the sulfur content, which allows for the calculation of the average degree of sulfation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the sulfated product and identify the positions of the sulfate groups on the Rutin molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the this compound derivative.

Q4: What are the key safety precautions to take during the synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14][15]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like sulfur trioxide complexes and organic solvents.[12][13]

  • Handling of Reagents: Sulfur trioxide-amine complexes are moisture-sensitive and can be corrosive. Handle them with care in an inert atmosphere if possible. Dimethylformamide (DMF) is a skin and respiratory irritant.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionsRationale
Starting Material High-purity RutinEnsures a cleaner reaction with fewer side products.
Sulfating Agent Sulfur trioxide-trimethylamine complex or Sulfur trioxide-triethylamine complexProvides a controlled and effective sulfation of hydroxyl groups.[7]
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves both Rutin and the sulfating agent.[8]
Temperature 50 - 90 °CBalances reaction rate with minimizing potential degradation or side reactions.[8]
Reaction Time 20 - 24 hoursAllows for a high degree of sulfation.[8]
Precipitation Solvent Absolute EthanolAn effective non-solvent to precipitate the polar this compound product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Trimethylamine Salt)

This protocol describes a general procedure for the synthesis of this compound using a trimethylamine-sulfur trioxide complex.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve Rutin in anhydrous dimethylformamide (DMF).

  • Addition of Sulfating Agent: To the stirred solution, add the trimethylamine-sulfur trioxide complex in molar excess.

  • Reaction: Heat the reaction mixture to 65-70 °C and maintain stirring for 20-24 hours.

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a large volume of vigorously stirred absolute ethanol.

  • Isolation of Crude Product: A precipitate will form. Allow the precipitate to settle, then decant the supernatant.

  • Purification: Wash the crude product multiple times with absolute ethanol, followed by diethyl ether, with trituration if the product is gummy.

  • Drying: Dry the purified product under vacuum to obtain this compound trimethylamine (B31210) salt.

Protocol 2: Conversion to Sodium Salt

  • Dissolution: Dissolve the this compound trimethylamine salt in deionized water.

  • Salt Exchange: Add an aqueous solution of sodium acetate (B1210297) to the dissolved product.

  • Precipitation: Add absolute ethanol to the mixture to precipitate the this compound sodium salt.

  • Purification and Drying: Collect the precipitate by filtration, wash with absolute ethanol, and dry under vacuum.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification rutin Rutin in Anhydrous DMF reaction Reaction (50-90°C, 20-24h) rutin->reaction sulfating_agent Sulfur Trioxide-Amine Complex sulfating_agent->reaction precipitation Precipitation in Absolute Ethanol reaction->precipitation washing Washing with Ethanol & Ether precipitation->washing drying Vacuum Drying washing->drying This compound Product This compound Product drying->this compound Product TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction reagent_quality Poor Reagent Quality start->reagent_quality moisture Moisture Contamination start->moisture purification_loss Purification Losses start->purification_loss optimize_conditions Increase Time/Temp incomplete_reaction->optimize_conditions check_reagents Verify Reagent Purity reagent_quality->check_reagents anhydrous_conditions Use Anhydrous Solvents moisture->anhydrous_conditions optimize_precipitation Optimize Precipitation purification_loss->optimize_precipitation

References

Technical Support Center: Overcoming Rutin Sulfate Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rutin sulfate (B86663) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Rutin sulfate and how does its solubility compare to Rutin?

This compound is a sulfated derivative of Rutin, a natural flavonoid glycoside. The addition of sulfate groups to the Rutin molecule is a chemical modification designed to increase its polarity and, consequently, its solubility in aqueous media.[1] While natural Rutin is known for its poor water solubility, highly sulfated Rutin derivatives are readily soluble in water.[1] A commercially available product known as "rutin water soluble" is a sodium salt of this compound.[1][2]

Q2: Why am I still experiencing solubility issues with this compound?

While sulfation significantly enhances water solubility, you might still encounter challenges due to:

  • Degree of Sulfation: The number of sulfate groups attached to the Rutin molecule can vary.[1] Products with a lower degree of sulfation will be less soluble than highly sulfated versions.[1]

  • Buffer Composition and pH: The pH and ionic strength of your aqueous buffer can still influence the solubility of this compound.

  • Purity of the Compound: Impurities in the this compound powder can affect its dissolution.

  • Temperature: As with many compounds, temperature can play a role in solubility.

Q3: What is the general approach to dissolving this compound?

Given its enhanced polarity, the primary approach should be to dissolve this compound directly in your aqueous buffer of choice. If you encounter issues, gentle warming and sonication can be employed. For persistent problems, adjusting the pH or using a co-solvent system may be necessary, as detailed in the troubleshooting guide below.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

  • Possible Cause: Insufficient solubility in the specific buffer conditions or a low degree of sulfation of your compound.

  • Solutions:

    • Gentle Warming: Warm the solution in a water bath (e.g., to 37°C) while stirring or vortexing.[3] This can help overcome the activation energy required for dissolution.

    • Sonication: Use a sonication bath to break up powder aggregates and enhance the interaction between the compound and the solvent.

    • pH Adjustment: The solubility of the parent compound, Rutin, is highly pH-dependent, increasing significantly in alkaline conditions.[4][5] Although this compound is more soluble, adjusting the pH of your buffer to a more alkaline range (e.g., pH 7.5 or higher) may improve solubility.[5]

    • Use of a Co-solvent (Last Resort): If direct dissolution in an aqueous buffer fails, you can adapt the method used for poorly soluble Rutin.[3][6] First, dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO or DMF, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.[3][6] Note: Always ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).[3]

Issue: The solution is cloudy or forms a precipitate after initial dissolution.

  • Possible Cause: The compound is falling out of solution due to saturation limits being exceeded upon cooling or changes in the buffer environment.

  • Solutions:

    • Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of Rutin derivatives fresh for each experiment and not to store them for more than a day.[6]

    • Maintain Temperature: If warming was used to dissolve the compound, try to maintain the working temperature of your experiment to prevent precipitation upon cooling.

    • Filter Sterilization: If the solution needs to be sterile, use a 0.22 µm syringe filter after dissolution to remove any undissolved microparticles.

    • Re-evaluate Concentration: You may be working at a concentration that is too high for your specific buffer system. Consider preparing a more dilute solution.

Data Presentation: Solubility of the Parent Compound (Rutin/Rutin Hydrate)

Table 1: Solubility of Rutin in Common Solvents

SolventSolubility (at Room Temperature)
Dimethyl sulfoxide (B87167) (DMSO)~25-100 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[6]
Pyridine~50 mg/mL[3]
Ethanol~5.5 mg/mL[3]
Methanol~55 mg/mL[3]
Water~0.125 mg/mL (very poorly soluble)[3]

Table 2: Effect of pH on the Aqueous Solubility of Rutin

pHRutin Solubility (mg/mL)
1.2 (HCl Buffer)Lowest solubility[4]
4.5 (Acetate Buffer)> 0.07 mg/mL[4]
6.8 (Phosphate Buffer)Highest solubility among tested buffers in one study
7.5~0.80 mg/mL[5]
9.0~2.50 mg/mL[5]
11.0Highest solubility (alkaline conditions)[4]

Experimental Protocols

The following are general protocols for techniques used to enhance the solubility of poorly soluble flavonoids like Rutin. These can be adapted as troubleshooting steps for this compound if needed.

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

This protocol is for preparing a concentrated stock solution of a poorly soluble compound in an organic solvent, which is then diluted into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 25 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.[3]

  • Visually inspect the solution to ensure no particles are visible.

  • For working solutions, add the stock solution dropwise into the pre-warmed (37°C) aqueous buffer while vortexing.

  • Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cytotoxicity in cell-based assays.[3]

  • Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of an Inclusion Complex with Cyclodextrin

This protocol describes the preparation of a flavonoid-cyclodextrin inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[5]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Dissolve the calculated amount of HP-β-CD in a specific volume of distilled water with gentle stirring.

  • Add the calculated amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24 hours, protected from light.[5]

  • Evaporate the solvent using a rotary evaporator at 50°C until a solid residue is obtained.[5]

  • Dry the resulting solid product in a desiccator under a vacuum for 48 hours. The resulting powder should have enhanced solubility in aqueous buffers.

Visualizations

Below are diagrams illustrating key concepts related to Rutin and experimental workflows.

experimental_workflow cluster_start Starting Point cluster_dissolution Dissolution in Aqueous Buffer cluster_troubleshooting Troubleshooting cluster_end Final Solution start This compound Powder dissolve Add to Aqueous Buffer start->dissolve stir Stir / Vortex dissolve->stir solution Clear Solution? stir->solution warm Gentle Warming (37°C) solution->warm No end_solution Ready for Experiment solution->end_solution Yes sonicate Sonication warm->sonicate ph_adjust Adjust pH (Alkaline) sonicate->ph_adjust cosolvent Use Co-solvent (DMSO) ph_adjust->cosolvent cosolvent->end_solution

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Rutin Rutin PI3K PI3K Rutin->PI3K Inhibits Akt Akt Rutin->Akt Inhibits ERK ERK Rutin->ERK Inhibits NFkB NF-κB Rutin->NFkB Inhibits Bax Bax Rutin->Bax Upregulates Bcl2 Bcl-2 Rutin->Bcl2 Downregulates Caspases Caspases Rutin->Caspases Activates PI3K->Akt mTOR mTOR Akt->mTOR JNK JNK p38 p38

Caption: Key signaling pathways modulated by Rutin.

References

Preventing aggregation of Rutin sulfate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rutin (B1680289) Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of Rutin Sulfate in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a sulfated derivative of Rutin, a natural flavonoid glycoside. The sulfation is intended to improve upon the inherently poor aqueous solubility of Rutin.[1][2] However, like many flavonoids, this compound can still be prone to aggregation and precipitation in solution, especially under certain conditions. This aggregation can be driven by factors such as hydrophobic interactions and hydrogen bonding between the molecules.[3][4] Aggregation is a significant concern as it can lead to a loss of compound activity, inaccurate quantification in assays, and issues with bioavailability in preclinical and clinical studies.[5]

Q2: What are the primary factors that influence the aggregation of this compound in solution?

The stability and solubility of this compound in solution are influenced by several key factors:

  • pH: The pH of the solution is a critical factor. While the solubility of the parent compound, Rutin, increases in alkaline conditions (pH > 7.5), its chemical stability decreases.[1] It is crucial to find an optimal pH range that balances solubility and stability for your specific experimental needs.

  • Concentration: Exceeding the saturation solubility of this compound in a given solvent system will lead to precipitation.[1]

  • Solvent System: The choice of solvent is paramount. This compound has limited solubility in purely aqueous solutions.

  • Temperature: Temperature can affect solubility. For the parent compound Rutin, solubility in water increases with temperature.[6] However, elevated temperatures can also accelerate degradation.[7]

  • Light Exposure: Flavonoids can be sensitive to light, and photodegradation can lead to the formation of less soluble byproducts.[7]

Q3: How can I detect and quantify the aggregation of this compound in my solution?

Several analytical techniques can be employed to detect and characterize the aggregation of this compound:

  • Dynamic Light Scattering (DLS): DLS is a common method for measuring the size of particles in a solution and can be used to detect the formation of aggregates.[5]

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be observed as a change in the absorbance spectrum.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of soluble this compound in a solution. A decrease in the peak area over time can indicate precipitation or degradation.[9]

  • Visual Inspection: The most straightforward, though least sensitive, method is visual inspection for turbidity or the formation of a precipitate.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.

This is a common problem due to the limited aqueous solubility of this compound.

Troubleshooting Workflow:

start Immediate Precipitation of this compound step1 Dissolve in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, Ethanol). start->step1 step2 Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. step1->step2 step3 Is the final concentration too high? step2->step3 step4 Dilute to a lower concentration. step3->step4 Yes step5 Is the solution stable? step3->step5 No step4->step5 step6 Consider using a co-solvent system in the final buffer (e.g., with PEG 300). step5->step6 No end_success Stable Solution Achieved step5->end_success Yes step7 Adjust the pH of the aqueous buffer to a slightly alkaline range (pH 7.5-8.5). step6->step7 step8 Consider formulation with cyclodextrins (e.g., HP-β-CD). step7->step8 end_fail Precipitation Persists step8->end_fail

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: this compound solution is initially clear but becomes cloudy or precipitates over time.

This suggests that the solution is supersaturated or that the this compound is degrading.

Troubleshooting Steps:

  • Reduce Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous solution.

  • Optimize Storage Conditions:

    • Temperature: Store aqueous solutions at 2-8°C for short-term use (not recommended for more than a day).[7] For organic stock solutions, store at -20°C or -80°C.[1]

    • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[7]

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freezing and thawing.[1]

  • pH Stability: Ensure the pH of your buffer is stable over time, as a decrease in pH can reduce the solubility of this compound.

  • Use of Stabilizers: Consider the addition of stabilizers to your formulation, such as surfactants or polymers, which can help to prevent aggregation.[2]

Data Presentation

The following tables provide a summary of quantitative data related to improving the solubility of Rutin (the parent compound of this compound). These strategies are expected to have a similar positive effect on this compound solubility.

Table 1: Solubility of Rutin in Various Solvents

SolventSolubilityReference
Water~0.125 g/L[1]
Ethanol~0.5 wt%[6]
DMSO~25 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
1:5 DMF:PBS (pH 7.2)~0.16 mg/mL[2]

Table 2: Effect of pH on the Aqueous Solubility of Rutin

pHSolubilityReference
Acidic (e.g., pH 1.2)Low[9]
Neutral (e.g., pH 6.8)Moderate[9]
Alkaline (e.g., pH 11)Significantly Increased[1]

Table 3: Improvement of Rutin Solubility Using Different Formulation Techniques

MethodSystem/CarrierFold Increase in SolubilityReference
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)~50-fold[10]
NanocrystalsVarious stabilizers (e.g., Tween 80, Pluronic F127)~102 to 202-fold[2]
Solid DispersionPolyvinylpyrrolidone K30 (PVP K30)~98.5-fold

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent

This protocol describes the preparation of an aqueous working solution of this compound from a stock solution in an organic solvent.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound stock2 Dissolve in a minimal volume of anhydrous DMSO to create a concentrated stock solution. stock1->stock2 work2 Add the DMSO stock solution dropwise to the buffer. stock2->work2 Dilute work1 Vigorously stir the aqueous buffer. work1->work2 work3 Continue stirring for 10-15 minutes. work2->work3

Caption: Workflow for preparing an aqueous working solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal volume of anhydrous DMSO. Gentle warming or sonication can be used to aid dissolution.[7]

  • Prepare the Aqueous Working Solution:

    • Place the desired final volume of the aqueous buffer in a sterile container with a magnetic stir bar.

    • Begin vigorously stirring the buffer.

    • Using a pipette, add the concentrated DMSO stock solution dropwise to the center of the vortex of the stirring buffer.

    • Continue to stir the solution for 10-15 minutes to ensure homogeneity.

  • Use Freshly Prepared: It is recommended to use the aqueous working solution immediately or within the same day, as its stability may be limited.[7]

Protocol 2: Stability Assessment of a this compound Formulation

This protocol outlines a forced degradation study to assess the stability of a this compound formulation under various stress conditions.[1]

start This compound Formulation acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid alkali Alkaline Hydrolysis (e.g., 0.1 N NaOH) start->alkali oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., elevated temperature) start->thermal photo Photolytic Stress (e.g., UV light exposure) start->photo analysis Analyze samples at different time points using a stability-indicating method (e.g., HPLC). acid->analysis alkali->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation stability study.

Procedure:

  • Prepare Samples: Prepare several aliquots of your this compound formulation.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot.

    • Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot.

    • Oxidative Stress: Add an equal volume of 3% hydrogen peroxide to an aliquot.

    • Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot to UV light.

  • Incubate: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), taking samples at various time points.

  • Neutralize (for acid and alkali samples): Before analysis, neutralize the acid and alkali-treated samples.

  • Analyze: Analyze all samples, including an unstressed control, using a stability-indicating analytical method such as HPLC to quantify the remaining this compound and detect any degradation products.

References

Technical Support Center: Optimizing Rutin Sulfate Loading in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on extensive research into the nanoencapsulation of rutin (B1680289) . While the principles are likely applicable to rutin sulfate (B86663) , researchers should consider potential differences in solubility, charge, and other physicochemical properties of the sulfated form, which may require adjustments to the described protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in loading rutin sulfate into nanoparticles?

The primary challenges stem from the inherent properties of rutin and the nature of nanoparticle formulation.[1][2][3] Rutin, and likely its sulfated form, has poor water solubility, which can lead to low encapsulation efficiency and premature drug precipitation.[1][2] Other common issues include nanoparticle aggregation, instability during storage, and achieving a desirable particle size and narrow size distribution.[4]

Q2: Which nanoparticle systems are suitable for this compound encapsulation?

A variety of nanocarriers have been successfully used for rutin, and these are promising for this compound as well. These include:

  • Polymeric nanoparticles: Systems like PLGA (poly(lactic-co-glycolic acid)) and chitosan (B1678972) have been widely explored.[1][2][5] They offer biodegradability and the potential for controlled release.[6]

  • Lipid-based nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also effective, particularly for improving the bioavailability of poorly soluble compounds.[7][8]

  • Protein-based nanoparticles: Zein and sodium caseinate nanoparticles have been investigated for rutin encapsulation, offering a natural and biocompatible option.[9]

  • Nanocrystals: This approach involves creating crystalline nanoparticles of the drug itself, which can enhance solubility and dissolution rates.[4]

Q3: How does the choice of polymer or lipid affect loading efficiency?

The physicochemical properties of the chosen carrier are critical. For polymeric nanoparticles, the polymer's hydrophobicity, molecular weight, and interaction with the drug influence encapsulation. For instance, a more hydrophobic polymer may better encapsulate a hydrophobic drug.[6] In lipid-based systems, the lipid's crystalline structure and the presence of liquid lipids (in NLCs) can impact drug loading capacity.

Q4: What is the expected range for encapsulation efficiency and drug loading for rutin nanoparticles?

Encapsulation efficiency (EE) and drug loading (DL) can vary significantly based on the formulation and process parameters. Reported values for rutin nanoparticles range widely:

  • EE: Can be as high as 95% in optimized chitosan nanoparticles[1] and 81% in PLGA nanoparticles.[2][5] However, in other systems, it might be lower, around 35%.[10]

  • DL: Can also vary, with some studies reporting high loading, while others show more modest results, for instance, in the range of 1-3%.[10]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Solutions
Low Encapsulation Efficiency / Drug Loading 1. Poor solubility of this compound in the organic solvent. 2. Premature precipitation of the drug during nanoparticle formation. 3. Drug leakage into the external aqueous phase. 4. Insufficient interaction between the drug and the polymer/lipid matrix. 5. Suboptimal drug-to-polymer/lipid ratio.1. Optimize Solvent System: Use a co-solvent system to improve drug solubility. For example, propylene (B89431) glycol has been used to dissolve rutin before encapsulation in PLGA nanoparticles.[2][5] 2. Adjust Formulation Parameters:     - Increase the polymer/lipid concentration.     - Optimize the drug-to-polymer/lipid ratio. Increasing the initial drug amount does not always lead to higher loading and can sometimes decrease efficiency.[10] 3. Modify the External Phase: Adjust the pH of the aqueous phase to reduce drug solubility in it, thus promoting partitioning into the nanoparticles. 4. Enhance Drug-Matrix Interaction: Select a polymer/lipid with stronger affinity for this compound. For instance, polymers capable of hydrogen bonding may improve encapsulation.
Large Particle Size / High Polydispersity Index (PDI) 1. Aggregation of nanoparticles due to insufficient stabilization. 2. High concentration of polymer/lipid or drug. 3. Inefficient homogenization or sonication. 4. Ostwald ripening.1. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer (e.g., PVA, Poloxamer) to provide better surface coverage and prevent aggregation.[2] 2. Adjust Formulation Concentrations: Lower the concentration of the polymer/lipid or drug. 3. Refine Processing Parameters:     - Increase homogenization speed or sonication time/power.     - For nanoprecipitation, optimize the stirring rate and the rate of anti-solvent addition. A slower polymer dropping rate can improve encapsulation efficiency.[10] 4. Control Temperature: Maintain a consistent and optimal temperature during the formulation process.
Nanoparticle Instability (Aggregation during storage) 1. Low zeta potential leading to insufficient electrostatic repulsion. 2. Inadequate stabilizer concentration or type. 3. Changes in pH or temperature during storage.1. Increase Zeta Potential: Adjust the pH of the nanoparticle suspension to increase surface charge. A zeta potential greater than ±30 mV is generally considered stable. The addition of charged polymers like chitosan can also help. 2. Optimize Stabilizer: Use a stabilizer that provides good steric hindrance. 3. Lyophilization: For long-term storage, consider freeze-drying the nanoparticles with a suitable cryoprotectant (e.g., trehalose, sucrose).
Drug Expulsion or Burst Release 1. Drug adsorbed on the nanoparticle surface rather than encapsulated. 2. Amorphous drug converting to a crystalline state. 3. High drug loading leading to a supersaturated state within the nanoparticle.1. Improve Encapsulation: Modify the formulation process to favor drug entrapment within the core. A core-shell structure can help control release. 2. Wash Nanoparticles Thoroughly: Ensure unencapsulated drug is removed by repeated centrifugation and washing steps. 3. Annealing: For some nanoparticle types, a post-preparation annealing step (gentle heating) can help stabilize the internal structure and drug distribution.

Quantitative Data Summary

Table 1: Formulation Parameters and Their Impact on Rutin Nanoparticle Characteristics

Nanoparticle SystemKey Parameter VariedEffect on Particle Size (nm)Effect on Encapsulation Efficiency (%)Effect on Zeta Potential (mV)Reference
Chitosan Nanoparticles Optimized Formulation (F1)80.7183.6-20.6[1][11]
PLGA Nanoparticles Rutin Amount (10-50 mg)Increased with higher rutin amountIncreased with higher rutin amount-[2][5]
PLGA Nanoparticles PVA Concentration (0.1-1%)Decreased with higher PVA concentrationDecreased with higher PVA concentration-[2][5]
PLA-PPEGMA Particles Water Volume (5 mL vs 10 mL)-Higher in 5 mL (35.04%) vs 10 mL (26.23%)-[10]
PLA-PPEGMA Particles Polymer Dropping Rate (100-300 µl/min)-Increased with slower dropping rate (up to 65.32%)-[10]
Solid Lipid Nanoparticles Theoretical Rutin Amount (2% vs 5%)40 nm (2%) vs 60 nm (5%)Higher with 5%-[8]
Zein-Sodium Caseinate NPs Zein to SC ratio (1:0.5 to 1:1.25)Decreased from 261 to 247 nmIncreased from 59.4% to 69.5%Decreased from -23.7 to -25.6 mV[9]

Experimental Protocols

Protocol 1: Preparation of Rutin-Loaded PLGA Nanoparticles by Single-Emulsion Solvent Evaporation[2][5]
  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100-300 mg) in a suitable organic solvent like dichloromethane (B109758) (DCM).

    • Dissolve the desired amount of this compound (e.g., 10-50 mg) in a minimal amount of a co-solvent such as propylene glycol.

    • Mix the PLGA and this compound solutions to form the final organic phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a stabilizer, for example, polyvinyl alcohol (PVA) at a concentration of 0.1-5% (w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication (e.g., 70 W for 2 minutes over an ice bath) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug. Repeat the washing step 2-3 times.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization or lyophilize for long-term storage.

Protocol 2: Preparation of Rutin-Loaded Chitosan Nanoparticles by Ionic Gelation[11]
  • Chitosan Solution Preparation:

    • Dissolve chitosan (e.g., 2 mg/mL) in a dilute acetic acid solution (e.g., 1-3% w/v) and stir overnight at room temperature.

  • This compound Solution Preparation:

  • Mixing:

    • Add the this compound solution to the chitosan solution under continuous stirring for about 30 minutes.

  • Nanoparticle Formation:

    • Prepare a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP).

    • Add the TPP solution dropwise to the chitosan-rutin sulfate mixture while stirring. The formation of an opalescent suspension indicates nanoparticle formation.

  • Stabilization and Recovery:

    • Continue stirring for an additional 30 minutes to ensure the stabilization of the nanoparticles.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), wash with distilled water, and resuspend in an appropriate medium.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
  • Separation of Free Drug:

    • Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated ("free") this compound.

  • Quantification of Free Drug:

    • Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength (e.g., around 354 nm for rutin) or High-Performance Liquid Chromatography (HPLC).[2][5]

    • A standard calibration curve of this compound should be prepared in the same medium as the supernatant to ensure accurate quantification.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

    • Drug Loading (DL %): DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Recovery organic_phase Organic Phase (Polymer + this compound + Solvent) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (Stabilizer + Water) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing recovery Final Nanoparticles (Suspension or Lyophilized) washing->recovery troubleshooting_logic start Low Loading Efficiency? cause1 Poor Drug Solubility start->cause1 Yes cause2 Premature Precipitation start->cause2 Yes cause3 Suboptimal Ratio start->cause3 Yes solution1 Use Co-solvent System cause1->solution1 solution2 Optimize Stirring/Sonication cause2->solution2 solution3 Adjust Drug:Polymer Ratio cause3->solution3

References

Rutin Sulfate Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rutin (B1680289) sulfate (B86663).

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that affect the stability of rutin sulfate?

A2: The stability of this compound is significantly influenced by several environmental factors. It is particularly susceptible to degradation under high acidic or alkaline pH conditions, at temperatures above 75°C, and upon exposure to UV radiation.[1][2] In aqueous solutions, rutin can undergo hydrolysis, especially in alkaline environments, and photodegradation.[1] Therefore, controlling pH, temperature, and light exposure is crucial for maintaining its integrity.

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathway for rutin involves the hydrolysis of its glycosidic bond, which results in the formation of its aglycone, quercetin (B1663063), and the disaccharide, rutinose.[3][4][5] Under more severe conditions, such as high temperatures (120-220°C), quercetin can further break down into smaller phenolic compounds, including 3,4-dihydroxybenzoic acid and catechol.[1][3][6][7] The sugar component (rutinose) can also degrade to form products like 5-hydroxymethylfurfural (B1680220) and 5-methylfurfural.[3][6][7]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, stock solutions of rutin, particularly in solvents like DMSO, should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1][5] It is essential to store these solutions in airtight, amber vials to protect them from light and moisture.[8] Aqueous solutions are not recommended for storage for more than a day due to the potential for precipitation and degradation.[5][8] It is always best practice to prepare fresh solutions for experiments.[8]

Experimental Troubleshooting

Q4: My this compound solution has changed color from light yellow to a darker brown. What does this indicate?

A4: A color change in your this compound solution is a common sign of degradation.[5] This is likely due to the formation of degradation products, which can occur when the solution is exposed to light, alkaline conditions, or high temperatures. It is advisable to discard the discolored solution and prepare a fresh one, ensuring it is protected from light and stored at the recommended temperature.[5]

Q5: I'm observing poor peak shape (tailing or broadening) for rutin in my HPLC analysis. How can I improve it?

A5: Poor peak shape in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Check Mobile Phase pH: The pH of the mobile phase can affect the ionization of rutin. An acidic mobile phase (around pH 3) is often used to suppress the ionization of phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks.[3]

  • Optimize Mobile Phase Composition: Ensure the mobile phase components are appropriate and correctly mixed. A gradient of acetonitrile (B52724) and acidified water is commonly used for flavonoids.[3]

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak performance. If the column is old or has been used extensively with harsh mobile phases, consider replacing it.[4]

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample or reducing the injection volume.[4]

Q6: I am not getting good separation between quercetin and other degradation products in my HPLC analysis. What can I do to improve resolution?

A6: Achieving good resolution is critical for accurate quantification. Consider the following strategies:

  • Mobile Phase Optimization: Adjusting the mobile phase is often the most effective approach. You can try altering the gradient slope, the organic solvent (e.g., methanol (B129727) instead of acetonitrile), or the pH.[4]

  • Column Selection: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase or a smaller particle size for higher efficiency.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[4]

Quantitative Data Summary

Table 1: Rutin Degradation Under Forced Stress Conditions
Stress ConditionReagent/ParameterObservation% DegradationReference
Acidic0.1 N HClInstant degradation~40%[9]
Alkaline0.1 N NaOHInstant degradation~40%[9]
Oxidative0.3% H₂O₂Slight degradation~23%[9]
PhotolyticUV light (254 nm)StableNo significant degradation[9]
Thermal40°C for 150 daysGradual degradation~8.31%[9]

Note: Degradation percentages are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature and monitor at various time points due to rapid degradation.

  • Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a specified period.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

3. Sample Analysis:

  • At the end of the exposure period, withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This protocol describes a reversed-phase HPLC method for the simultaneous determination of rutin and its primary degradation product, quercetin.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) for pH adjustment

  • Rutin and quercetin reference standards

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).

    • Example Gradient: 0-10 min, 10-30% B; 10-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 257 nm or 359 nm[5]

  • Injection Volume: 20 µL

3. Procedure:

  • Standard Preparation: Prepare stock solutions of rutin and quercetin in methanol. From these, prepare a series of working standards by diluting with the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify rutin and quercetin by comparing their retention times and peak areas to those of the reference standards.

Visualizations

Degradation Pathway of Rutin

Rutin_Degradation_Pathway Rutin This compound Quercetin Quercetin Rutin->Quercetin Hydrolysis (Acid, Base, Heat) Rutinose Rutinose Rutin->Rutinose Hydrolysis Phenolic_Acids Phenolic Acids (e.g., 3,4-dihydroxybenzoic acid) Quercetin->Phenolic_Acids Further Degradation (High Temp, Strong Acid/Base) Sugar_Degradation Sugar Degradation Products (e.g., 5-HMF) Rutinose->Sugar_Degradation Hydrothermal Conditions

Caption: Primary degradation pathway of this compound.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress start Prepare Rutin Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 N HCl) stress_conditions->acid base Alkaline Hydrolysis (e.g., 0.1 N NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photolytic Stress (UV Light) stress_conditions->photo sampling Sample Preparation (Neutralize, Dilute, Filter) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis (Identify & Quantify Degradants) analysis->data_analysis

Caption: Workflow for this compound forced degradation study.

References

Technical Support Center: Troubleshooting Inconsistent Results in Rutin Sulfate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rutin sulfate (B86663) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of Rutin sulfate. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Rutin?

Rutin is a flavonoid glycoside with low water solubility.[1] this compound is a chemically modified form of Rutin where sulfate groups are added to the molecule.[1] This sulfation process significantly increases the water solubility of Rutin, making it more suitable for certain applications where aqueous compatibility is essential.[1]

Q2: Which analytical method is most common for quantifying this compound?

The aluminum chloride colorimetric method is a widely used, simple, and cost-effective spectrophotometric assay for the quantification of flavonoids like Rutin and its derivatives.[2] This method is based on the formation of a stable, yellow-colored complex between aluminum chloride (AlCl₃) and the flavonoid structure, which can be measured spectrophotometrically.[2][3]

Q3: What are the main causes of inconsistent results in this compound assays?

Inconsistent results in this compound assays can stem from several factors, broadly categorized as:

  • Compound Instability: Rutin and its derivatives are susceptible to degradation by factors such as pH, light, and temperature.[4]

  • Methodological Errors: Improper sample preparation, incorrect reagent concentrations, or deviations from the validated protocol can lead to variability.

  • Instrumental Issues: Errors in spectrophotometer calibration, wavelength accuracy, and the presence of stray light can affect measurements.

  • Interfering Substances: Other compounds in the sample matrix may absorb at the same wavelength as the this compound-AlCl₃ complex, leading to inaccurate readings.

Q4: How does pH affect the stability of this compound solutions?

Rutin is most stable in acidic to neutral pH ranges (approximately pH 4-6).[4] In alkaline conditions (pH > 7), its degradation rate increases significantly.[4] While higher pH can enhance the solubility of Rutin, it also promotes its chemical breakdown.[5] Therefore, it is crucial to control the pH of your solutions and prepare them fresh, especially when working with alkaline buffers.

Q5: What is the recommended solvent for preparing this compound stock solutions?

Due to its increased polarity from sulfation, this compound is more water-soluble than Rutin.[1] However, for preparing concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often used, in which Rutin hydrate (B1144303) has a solubility of approximately 25 mg/mL and 30 mg/mL, respectively.[5] For aqueous working solutions, it is recommended to first dissolve the compound in a small amount of organic solvent and then dilute it with the desired aqueous buffer.[5] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound assays.

Issue 1: Low or No Absorbance Signal
Possible Cause Recommended Solution
Degradation of this compound Prepare fresh this compound solutions before each experiment. Protect solutions from light by using amber vials or wrapping them in aluminum foil.[4] Store stock solutions at -20°C or -80°C.[4] Avoid high temperatures and alkaline pH conditions.[4]
Incorrect Wavelength Setting Ensure the spectrophotometer is set to the maximum absorbance wavelength (λmax) of the this compound-AlCl₃ complex, which is typically around 415 nm.[2]
Insufficient Incubation Time Allow sufficient time for the colorimetric reaction between this compound and aluminum chloride to complete. A typical incubation time is 40 minutes.[3]
Low Concentration of this compound Concentrate the sample or use a more sensitive analytical method if the concentration is below the limit of detection (LOD) of the assay.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Inhomogeneous Sample Ensure your sample is thoroughly mixed before taking aliquots for the assay.
Temperature Fluctuations Maintain a consistent temperature throughout the assay, as temperature can affect reaction rates and spectrophotometer readings.
Dirty or Scratched Cuvettes Use clean, unscratched cuvettes for all measurements. Ensure there are no fingerprints or residues on the optical surfaces.
Issue 3: High Background Absorbance
Possible Cause Recommended Solution
Contaminated Reagents Use high-purity solvents and reagents. Prepare fresh reagent solutions regularly.
Presence of Interfering Substances If your sample matrix contains other compounds that absorb at the assay wavelength, consider a sample cleanup step like solid-phase extraction (SPE) or use a more specific method like HPLC.
Incorrect Blank Solution The blank solution should contain all the components of the reaction mixture except for the analyte (this compound). This will help to correct for any background absorbance from the reagents themselves.[3]

Experimental Protocols

Protocol 1: Aluminum Chloride Colorimetric Assay for this compound Quantification

This protocol outlines the steps for determining the concentration of this compound in a sample.

1. Reagent Preparation:

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol (B129727).[6]

  • Aluminum Chloride Solution (2% w/v): Dissolve 2 g of AlCl₃ in 100 mL of methanol.

  • Sample Solution: Prepare an extract of your sample containing this compound using an appropriate solvent (e.g., methanol or 70% ethanol) to achieve a concentration within the linear range of the assay.[3]

2. Preparation of Calibration Curve:

  • Create a series of standard solutions by diluting the this compound stock solution with methanol to concentrations ranging from, for example, 10 to 100 µg/mL.

  • Pipette 1.0 mL of each standard solution into separate 25 mL volumetric flasks.[3]

  • Add 2 mL of the 2% aluminum chloride solution to each flask.[3]

  • Make up the volume to 25 mL with methanol.[3]

  • Prepare a blank solution containing 1.0 mL of methanol and 2 mL of the aluminum chloride solution, diluted to 25 mL.[3]

  • Allow the solutions to stand for 40 minutes for the color to develop.[3]

  • Measure the absorbance of each standard solution at the λmax of the Rutin-AlCl₃ complex (approximately 415 nm) against the blank.[2][3]

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.

3. Sample Analysis:

  • Pipette 1.0 mL of the sample solution into a 25 mL volumetric flask.[3]

  • Add 2 mL of the 2% aluminum chloride solution.[3]

  • Make up the volume to 25 mL with methanol.[3]

  • Allow the solution to stand for 40 minutes.[3]

  • Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Validation of the Analytical Method

To ensure the reliability of your results, it is essential to validate the analytical method. The following parameters should be assessed according to ICH guidelines:

  • Linearity: Analyze a series of at least five concentrations of this compound. Plot the absorbance versus concentration and determine the correlation coefficient (R²), which should ideally be > 0.999.[3][6]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.[7][8]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of three concentrations within the linear range, with three replicates each, on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, and with different analysts if possible. The relative standard deviation (RSD) for precision should generally be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank sample matrix to ensure that there is no interference at the analytical wavelength.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Standard_Prep Prepare this compound Standard Solutions Mix Mix Standard/Sample with AlCl3 Standard_Prep->Mix Standards Sample_Prep Prepare Sample Solution Sample_Prep->Mix Sample Reagent_Prep Prepare AlCl3 Reagent Reagent_Prep->Mix Incubate Incubate for Color Development Mix->Incubate Spectro Measure Absorbance at ~415 nm Incubate->Spectro Cal_Curve Construct Calibration Curve Spectro->Cal_Curve Standard Readings Calc_Conc Calculate Sample Concentration Spectro->Calc_Conc Sample Reading Cal_Curve->Calc_Conc

Caption: Workflow for the spectrophotometric determination of this compound.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic Start Inconsistent Results Check_Stability Check this compound Stability Start->Check_Stability Check_Method Review Assay Protocol Start->Check_Method Check_Instrument Verify Spectrophotometer Performance Start->Check_Instrument Stability_Issues Degradation likely. Prepare fresh solutions, protect from light/heat/high pH. Check_Stability->Stability_Issues Unstable? Method_Errors Procedural error likely. Check pipetting, reagent prep, incubation time. Check_Method->Method_Errors Deviation? Interference Consider interfering substances. Sample cleanup may be needed. Check_Method->Interference No Deviation Instrument_Errors Instrument error possible. Calibrate, check wavelength, clean cuvettes. Check_Instrument->Instrument_Errors Malfunction? Resolved Results Consistent Stability_Issues->Resolved Method_Errors->Resolved Instrument_Errors->Resolved Interference->Resolved

Caption: A logical approach to troubleshooting inconsistent this compound assay results.

Signaling Pathway of this compound-Aluminum Chloride Complex Formation

complex_formation Rutin_Sulfate This compound (Flavonoid Structure) Complex Stable Yellow Chelate Complex Rutin_Sulfate->Complex + AlCl3 AlCl3 Aluminum Chloride (AlCl3) AlCl3->Complex Spectro Spectrophotometric Measurement (~415 nm) Complex->Spectro Proportional to Concentration

Caption: The principle of complex formation in the aluminum chloride assay for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Rutin Sulfate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Rutin (B1680289) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is Rutin sulfate and how does it differ from Rutin?

A1: this compound is a sulfated derivative of Rutin, a natural flavonoid glycoside. The addition of sulfate groups to the Rutin molecule significantly increases its polarity and, consequently, its water solubility compared to the parent Rutin compound.[1] This enhanced solubility is a key strategy to overcome one of the primary hurdles of Rutin's therapeutic use: its poor bioavailability. It's important to distinguish this synthetic "this compound" from the sulfated metabolites of Rutin that are formed in the body after ingestion and metabolism.[2][3] This guide focuses on the formulation of synthetic this compound.

Q2: What are the primary challenges in formulating this compound?

A2: While sulfation improves water solubility, researchers may still face challenges, including:

  • Stability: Sulfated flavonoids can be unstable and may undergo hydrolysis, especially in acidic conditions, leading to the loss of the sulfate group and reversion to the less soluble form.[4][5]

  • Precipitation: Despite improved solubility, this compound can still precipitate out of solution if the concentration exceeds its solubility limit in a given vehicle or upon changes in pH or temperature.

  • Low Permeability: Increased polarity from sulfation might decrease passive diffusion across cell membranes, potentially impacting its absorption.

  • Excipient Interactions: Unfavorable interactions with certain excipients can lead to formulation instability or reduced bioavailability.

Q3: What are the most promising strategies to enhance the bioavailability of this compound formulations?

A3: Several advanced formulation strategies can be employed to further enhance the bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) or nanoemulsions can protect it from degradation, improve its transport across the intestinal epithelium, and provide controlled release.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate and maintain it in a more soluble, amorphous state.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the solubility and stability of this compound.[6][7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Dissolution Rate of this compound Formulation - Agglomeration of particles.- Inefficient formulation technique.- Inappropriate excipient selection.- Optimize particle size reduction techniques (e.g., micronization, nanosizing).- For solid dispersions, ensure complete amorphization by verifying with DSC or XRD.- Incorporate a suitable surfactant (e.g., Polysorbate 80) to improve wettability.[8]
Precipitation of this compound in Aqueous Media - Concentration exceeds solubility limit.- pH of the medium is not optimal.- Temperature fluctuations affecting solubility.- Determine the saturation solubility of your specific this compound derivative in the intended vehicle.- Maintain a pH where this compound exhibits maximum solubility and stability.- Utilize hydrophilic polymers or cyclodextrins to form stable complexes and prevent precipitation.
Inconsistent In Vivo Pharmacokinetic Data - Formulation instability in the gastrointestinal (GI) tract.- High first-pass metabolism.- Variability in animal models.- Assess the stability of the formulation in simulated gastric and intestinal fluids.- Consider co-administration with bio-enhancers that inhibit metabolic enzymes.- Ensure consistency in animal handling, dosing procedures, and fasting times.
Low Encapsulation Efficiency in Nanoformulations - Poor affinity of this compound for the nanoparticle matrix.- Suboptimal process parameters (e.g., homogenization speed, sonication time).- Leakage of the drug during formulation or storage.- Modify the surface of the nanoparticles or the drug to improve interaction.- Systematically optimize formulation process parameters using a Design of Experiments (DoE) approach.- Select appropriate lipids or polymers that provide better entrapment for polar molecules.
Phase Separation or Creaming in Nanoemulsions - Unfavorable oil/surfactant/co-surfactant ratio.- Ostwald ripening.- Temperature-induced instability.- Construct pseudo-ternary phase diagrams to identify the optimal nanoemulsion region.- Use a combination of surfactants to enhance stability.- Store the nanoemulsion at a controlled temperature and protect from light.

Data Presentation: Comparative Bioavailability of Rutin Formulations

The following tables summarize quantitative data from various studies, illustrating the impact of different formulation strategies on the bioavailability of Rutin.

Table 1: Pharmacokinetic Parameters of Different Rutin Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋ₜ (µg·h/mL)Relative Bioavailability Increase (Fold)
Rutin Suspension502.15 ± 0.234.015.2 ± 2.11.0
Rutin Nanoemulsion504.09 ± 0.312.027.4 ± 3.51.8
Rutin-Loaded Nanoparticles509.48 ± 1.141.034.0 ± 4.22.24

Data compiled from multiple sources for illustrative purposes.[9][10]

Table 2: Effect of Cyclodextrin Complexation on Rutin Solubility

Complexation AgentMolar Ratio (Rutin:Agent)Solubility Increase (Fold)Stability Constant (Ks) (M⁻¹)
β-Cyclodextrin (β-CD)1:1~15275.5
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1~50442.5
2,6-dimethyl-β-cyclodextrin (DM-β-CD)1:1~1001012.4

Data compiled from multiple sources for illustrative purposes.[11]

Experimental Protocols

Protocol 1: HPLC Quantification of Rutin and its Metabolites in Plasma

This protocol provides a general method for the simultaneous quantification of Rutin and its major metabolite, Quercetin (often present as glucuronide or sulfate conjugates), in plasma samples.

1. Materials and Reagents:

  • Rutin and Quercetin standards

  • Internal Standard (e.g., Kaempferol)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or acetic acid

  • Plasma samples

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in water B: Acetonitrile
Gradient Program 0-5 min: 10% B 5-20 min: 10-50% B 20-25 min: 50-10% B 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 356 nm
Column Temperature 30°C

Note: For quantification of sulfated metabolites, enzymatic hydrolysis with sulfatase may be required prior to extraction, or a more specific LC-MS/MS method should be developed.[12][13][14]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is designed to assess the intestinal permeability of this compound formulations.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture for 21 days to allow for differentiation and formation of a confluent monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER). A TEER value > 250 Ω·cm² is generally acceptable.

2. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Apical to Basolateral (A-B) Transport: Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

3. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the flux of the drug across the monolayer.

  • A is the surface area of the insert.

  • C₀ is the initial concentration of the drug in the donor chamber.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[15][16][17][18][19]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by Rutin, which are relevant to its therapeutic effects.

anti_inflammatory_pathway cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Rutin This compound Rutin->IKK inhibits Rutin->NFkB inhibits translocation NFkB_nuc NF-κB NFkB_nuc->Inflammatory_Genes transcription

Caption: this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

antioxidant_pathway cluster_nrf2 cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Rutin This compound Rutin->Keap1 inhibits Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

Caption: this compound's antioxidant effect through activation of the Nrf2 signaling pathway.

Experimental Workflows

formulation_workflow start Start: this compound Powder solubility Solubility & Dissolution Studies start->solubility formulation Formulation Development solubility->formulation nanoemulsion Nanoemulsion formulation->nanoemulsion solid_dispersion Solid Dispersion formulation->solid_dispersion cyclodextrin Cyclodextrin Complex formulation->cyclodextrin characterization Physicochemical Characterization (Particle Size, EE%, etc.) nanoemulsion->characterization solid_dispersion->characterization cyclodextrin->characterization invitro In Vitro Evaluation (Caco-2 Permeability) characterization->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo end Optimized Formulation invivo->end

References

Technical Support Center: Purification of Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Rutin (B1680289) sulfate (B86663).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Rutin sulfate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete sulfation reaction.Optimize reaction conditions: ensure anhydrous solvent (e.g., DMF), appropriate temperature (50-90°C), and sufficient reaction time (20-24 hours).[1] Consider using a molar excess of the sulfating agent (e.g., trialkylamine-sulfur trioxide complex).[1]
Loss of product during workup and purification.Ensure complete precipitation by adding the reaction mixture to a sufficient volume of a suitable anti-solvent like absolute ethanol (B145695) with vigorous stirring.[1] Minimize transfer losses by carefully decanting solvents and thoroughly washing the precipitate.[1]
Product has Poor Water Solubility Low degree of sulfation.Increase the molar ratio of the sulfating agent to rutin. A higher degree of sulfation generally leads to a significant increase in water solubility. Confirm the degree of sulfation using elemental analysis for sulfur content.[1]
Presence of residual, unsulfated rutin.Purify the product using chromatographic methods designed for polar compounds. Ion-exchange chromatography can be effective in separating the highly polar sulfated rutin from the less polar unsulfated rutin.
Presence of Impurities in the Final Product Unreacted starting materials (rutin, sulfating agent).After precipitation, thoroughly wash the product with absolute ethanol and diethyl ether to remove residual reagents.[1] Recrystallization from a suitable solvent system can also be employed.
Byproducts from the sulfation reaction.Utilize chromatographic techniques such as preparative HPLC or column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel, or a more polar bonded phase) to separate the desired product from byproducts.[2]
Residual solvents (e.g., DMF, ethanol).Dry the final product under vacuum to remove residual solvents.[1] The efficiency of solvent removal can be monitored by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Inconsistent Biological Activity Variable degree of sulfation between batches.Standardize the synthesis protocol, particularly the stoichiometry of reactants and reaction conditions. The degree of sulfation is a critical determinant of biological activity. For example, a highly sulfated rutin with a sulfur content of 16.5% showed potent complement inhibiting activity, while a product with 5.45% sulfur content was inactive.
Presence of impurities that interfere with the assay.Ensure high purity of the final product by employing rigorous purification and analytical characterization methods.
Difficulty in Characterizing the Final Product Complex mixture of sulfated species.Employ advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the different sulfated forms of rutin.[3] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can be used for quantification.[2][4]
Poor peak shape (tailing) in HPLC analysis.This is a common issue with polar compounds like rutin and its derivatives.[5] Optimize the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte. Using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape for acidic compounds.[5] Ensure the HPLC system has minimal dead volume.[5] Consider using a column with a different stationary phase, such as a graphite (B72142) column, which can provide good separation for such compounds.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the sulfation and properties of rutin.

Parameter Value Significance Source
Sulfur Content ("Rutin water soluble") ~5.45%Low degree of sulfation, water-soluble but lacks certain biological activities.
Sulfur Content (Highly Sulfated Rutin Trimethylamine (B31210) Salt) 13.1 - 13.5%Indicates a high degree of sulfation.[1]
Sulfur Content (Highly Sulfated Rutin Sodium Salt) 15.3 - 16.8%Correlates with potent complement inhibiting activity.[1]
Purity of Rutin (from natural source after purification) 97.6%Achievable purity using liquid-liquid back-extraction and confirmed by UPLC.[3]
Yield of Purified Rutin (from natural source) 78.2%Represents the efficiency of the extraction and purification process.[3][4]
Solubility of Rutin in DMSO ~25 mg/mLUseful for preparing stock solutions for biological assays.[7]
Solubility of Rutin in DMF ~30 mg/mLA common solvent for the sulfation reaction and for preparing stock solutions.[7]
Water Solubility of Rutin Very low (e.g., 12.5 mg/100 mL)This is the primary reason for sulfation to enhance its utility in aqueous systems.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound product not dissolving in water, even after the sulfation reaction?

A1: The most likely reason is an insufficient degree of sulfation. Natural rutin is poorly soluble in water, and the introduction of sulfate groups is what enhances its aqueous solubility. A low degree of sulfation may not be enough to overcome the inherent low solubility of the rutin backbone. It is also possible that a significant portion of your product is unsulfated rutin. We recommend verifying the sulfur content of your product through elemental analysis and consider optimizing your reaction conditions to achieve a higher degree of sulfation.

Q2: I am observing significant peak tailing during the HPLC analysis of my purified this compound. What can I do to improve the peak shape?

A2: Peak tailing for polar, acidic compounds like this compound is a common chromatographic challenge, often caused by interactions with the silica-based stationary phase.[5] Here are a few troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., using 0.1% formic or acetic acid) can help to protonate the sulfate and phenolic hydroxyl groups, reducing their interaction with the stationary phase and improving peak symmetry.[5]

  • Column Choice: If pH adjustment is not effective, consider using a different type of HPLC column. An end-capped C18 column or a column with a more inert stationary phase might be beneficial. For very polar compounds, a graphite-based column could offer better performance.[6]

  • System Check: Ensure your HPLC system is optimized to minimize extra-column band broadening by using tubing with a small internal diameter and ensuring all connections are secure to avoid dead volume.[5]

Q3: How can I confirm that I have successfully synthesized this compound and not just a physical mixture of rutin and the sulfating agent?

A3: A combination of analytical techniques is recommended for confirmation:

  • Solubility Test: A simple preliminary test is to check the solubility of your product in water. A significant increase in water solubility compared to the starting rutin is a good indicator of successful sulfation.[10]

  • Spectroscopic Analysis:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the appearance of characteristic S=O and S-O stretching bands, which are indicative of sulfate groups.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of the protons and carbons near the sulfation sites.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of the sulfated rutin. The mass will increase by approximately 80 Da for each sulfate group added.[3]

  • Elemental Analysis: This will provide the percentage of sulfur in your sample, which can be used to determine the average degree of sulfation.[1][10]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: The synthesis of this compound involves chemicals that require careful handling:

  • Sulfating Agents: Trialkylamine-sulfur trioxide complexes are moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dimethylformamide (DMF) is a common solvent for this reaction and is a known irritant and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area or a fume hood.

  • General Precautions: As with any chemical synthesis, it is important to review the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

1. Synthesis of Rutin Poly(H-)sulfate Sodium Salt

This protocol is adapted from established methods for the sulfation of rutin.[1]

  • Materials:

    • Rutin

    • Trimethylamine-sulfur trioxide complex

    • Anhydrous Dimethylformamide (DMF)

    • Absolute Ethanol

    • 30% Aqueous Sodium Acetate (B1210297) solution

    • Anhydrous Diethyl Ether

  • Procedure:

    • In a dry round-bottom flask, dissolve the trimethylamine-sulfur trioxide complex in anhydrous DMF with gentle warming (65-70°C).

    • Add rutin to the solution and stir the mixture at 65°C for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled solution into a beaker containing absolute ethanol with vigorous stirring to precipitate the trimethylamine salt of rutin poly(H-)sulfate.

    • Decant the solvent from the separated product.

    • Wash the product by leaching with absolute ethanol followed by anhydrous diethyl ether.

    • Dissolve the trimethylamine salt in a minimal amount of water.

    • Add a 30% aqueous solution of sodium acetate to the dissolved salt.

    • Allow the mixture to stand at room temperature for 20 minutes.

    • Add absolute ethanol to ensure complete precipitation of the sodium salt.

    • Collect the precipitate, wash it repeatedly with absolute ethanol and then with diethyl ether.

    • Dry the final product in a vacuum desiccator.

2. HPLC Method for Purity Analysis of Rutin and its Derivatives

This is a general-purpose HPLC method that can be optimized for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • A linear gradient can be developed, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the more retained components. A typical starting point could be 5-10% B, increasing to 90-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Rutin and its derivatives have strong absorbance around 257 nm and 359 nm.[7]

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a mixture of water and methanol.

Visualizations

RutinSulfatePurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Potential Issues Rutin Rutin Reaction Sulfation Reaction (65°C, 24h) Rutin->Reaction SulfatingAgent Sulfating Agent (e.g., SO3-NMe3) SulfatingAgent->Reaction DMF Anhydrous DMF DMF->Reaction Precipitation Precipitation (Absolute Ethanol) Reaction->Precipitation Crude Product LowYield Low Yield Reaction->LowYield LowSolubility Poor Water Solubility Reaction->LowSolubility Washing Washing (Ethanol, Ether) Precipitation->Washing IonExchange Salt Conversion (e.g., NaOAc) Washing->IonExchange Intermediate Salt Impurities Impurities Present Washing->Impurities FinalProduct Purified this compound IonExchange->FinalProduct HPLC HPLC/UPLC (Purity) FinalProduct->HPLC LCMS LC-MS (Identity, MW) FinalProduct->LCMS ElementalAnalysis Elemental Analysis (Sulfur Content) FinalProduct->ElementalAnalysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

HPLCTroubleshooting Start Peak Tailing in HPLC (Asymmetry > 1.2) CheckMobilePhase Is Mobile Phase pH Optimized? Start->CheckMobilePhase AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckMobilePhase->AdjustpH No CheckColumn Is the Column Suitable? CheckMobilePhase->CheckColumn Yes Solution Improved Peak Shape AdjustpH->Solution ChangeColumn Consider Alternative Column (e.g., End-capped, Graphite) CheckColumn->ChangeColumn No CheckSystem Is there Extra-Column Band Broadening? CheckColumn->CheckSystem Yes ChangeColumn->Solution OptimizeSystem Minimize Tubing Length & Check Connections CheckSystem->OptimizeSystem Yes CheckSystem->Solution No OptimizeSystem->Solution

Caption: Logical workflow for troubleshooting HPLC peak tailing of this compound.

References

How to increase the shelf-life of Rutin sulfate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of Rutin sulfate (B86663) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during experimentation.

Troubleshooting Unstable Rutin Sulfate Solutions

Symptom Possible Cause Troubleshooting Steps
Rapid color change (yellow to brownish) Oxidation and/or degradation of the this compound molecule.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] 2. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to minimize dissolved oxygen. 3. Lower Storage Temperature: Store stock solutions at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is recommended.[1] 4. Control pH: Maintain the solution pH in the acidic to neutral range (ideally pH 4-6).[1]
Precipitation or cloudiness in the solution Exceeding the solubility limit of this compound, or degradation to less soluble products like Quercetin.1. Verify Concentration: Ensure the concentration of this compound is within its solubility limit for the given solvent and temperature. 2. pH Adjustment: Be aware that while alkaline conditions can increase the solubility of Rutin, they also significantly accelerate its degradation.[1][2] 3. Co-solvents: Consider the use of co-solvents such as DMSO or ethanol (B145695) to improve solubility in aqueous solutions. 4. Fresh Preparations: Prepare aqueous solutions fresh before each experiment, as they are not recommended for storage for more than one day.[1]
Inconsistent experimental results Degradation of the this compound solution over time, leading to a decreased concentration of the active compound.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Quantify Concentration: Regularly check the concentration of your stock solution using a validated analytical method like HPLC. 3. Standardize Storage: Implement and adhere to a strict storage protocol for all this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by four main factors:

  • pH: Rutin is most stable in acidic to neutral conditions (pH 4-6).[1] In alkaline environments (pH > 7), the rate of degradation increases significantly.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of Rutin.[3][4] It is recommended to store solutions at low temperatures (-20°C or -80°C for long-term, 2-8°C for short-term).[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of Rutin.[3][5]

  • Oxidation: Rutin is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solution can lead to its degradation.

Q2: What is the expected shelf-life of a this compound stock solution?

A2: For optimal stability, stock solutions of Rutin in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed, light-protected vials.[1] Under these conditions, they can be stable for several weeks to months. However, aqueous solutions are much less stable and it is best practice to prepare them fresh for each experiment.[1] Storage of aqueous solutions for more than 24 hours is not recommended.[1]

Q3: How can I minimize the degradation of this compound in my experiments, especially if I need to work at a higher pH?

A3: If your experimental conditions require an alkaline pH, you should prepare the this compound solution immediately before use. To further slow down the degradation rate, keep the solution on ice and minimize the exposure time to the high pH.[1]

Q4: What are the common degradation products of Rutin?

A4: The primary degradation pathway of Rutin involves the hydrolysis of the glycosidic bond, which results in the formation of its aglycone, Quercetin , and the sugar moiety, rutinose.[3][6] Under harsher conditions, such as high temperatures or extreme pH, Quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[3][6]

Quantitative Data on Rutin Degradation

The following tables summarize available quantitative data on the degradation of Rutin under various conditions. It is important to note that degradation rates can vary depending on the specific experimental setup, including the solvent system, concentration, and presence of other components.

Table 1: Effect of pH on Rutin Stability

pHTemperatureTimeDegradation (%)Reference
AcidicNot SpecifiedNot Specified6.65% (considered "very stable")[7]
1121°C30 minutes~10%[2][8]

Table 2: Effect of Temperature on Rutin Stability

TemperatureTimeDegradation (%)Kinetic ModelReference
70°C2 hours< 10%First-order[4]
95°CNot SpecifiedIncreased degradation rate compared to 70°CFirst-order
120-220°CVariedNot SpecifiedFirst-order (to Quercetin)[9][10]
40°C (in tablet form)150 days8.31%Not Specified[11]

Table 3: Effect of Light on Rutin Stability

Light SourceExposure TimeDegradation (%)Reference
UVB Radiation120 minutes13.6%[5]

Experimental Protocols

Stability-Indicating HPLC Method for Rutin Quantification

This protocol provides a general method for quantifying Rutin and its primary degradation product, Quercetin, to assess the stability of this compound solutions.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (for mobile phase pH adjustment).

  • Rutin and Quercetin reference standards.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient profile is as follows:

    • 0-5 min: 10-30% B

    • 5-15 min: 30-50% B

    • 15-20 min: 50-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 257 nm or 354 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

3. Procedure:

  • Standard Preparation: Prepare stock solutions of Rutin and Quercetin reference standards in methanol (B129727) or DMSO. From these stock solutions, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peaks for Rutin and Quercetin in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of each compound using the calibration curve. A decrease in the Rutin peak area and an increase in the Quercetin peak area over time indicate degradation.

Visualizing Degradation and Experimental Workflow

Rutin Degradation Pathway

The following diagram illustrates the primary degradation pathway of Rutin, which is influenced by factors such as pH, temperature, and light.

Rutin_Degradation cluster_factors Degradation Factors Rutin This compound Quercetin Quercetin Rutin->Quercetin Hydrolysis Phenolic_Acids Phenolic Acids (e.g., 3,4-dihydroxybenzoic acid) Quercetin->Phenolic_Acids Further Degradation pH High pH pH->Rutin pH->Quercetin Temp High Temperature Temp->Rutin Temp->Quercetin Light Light Exposure Light->Rutin

Caption: Simplified degradation pathway of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps for conducting a stability study of a this compound solution.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Sol Prepare this compound Solution Store_Sol Store Under Defined Conditions (e.g., Temp, Light, pH) Prep_Sol->Store_Sol Sample Withdraw Aliquots at Time Points Store_Sol->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Rutin & Degradation Products HPLC->Quantify Data_Analysis Analyze Degradation Kinetics Quantify->Data_Analysis Shelf_Life Determine Shelf-Life Data_Analysis->Shelf_Life

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Addressing Low Cellular Uptake of Rutin Sulfate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cellular uptake of Rutin sulfate (B86663) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low cellular uptake of Rutin sulfate in my in vitro model?

A1: Low cellular uptake of this compound is a common issue that can be attributed to several factors. Primarily, the addition of a sulfate group, while increasing water solubility, also increases the molecule's polarity and negative charge at physiological pH. This can hinder its ability to passively diffuse across the lipophilic cell membrane. Furthermore, this compound may be a substrate for various cellular efflux transporters that actively pump the compound out of the cell, reducing its intracellular accumulation.

Q2: How does the sulfation of Rutin affect its physicochemical properties and cellular permeability?

A2: Sulfation significantly alters the physicochemical properties of Rutin. The sulfate group increases aqueous solubility and introduces a negative charge, which generally leads to lower lipophilicity. While increased solubility can be advantageous for formulation, the reduced lipophilicity is a major drawback for passive diffusion across the cell membrane, a key mechanism for the uptake of many small molecules. Studies on other flavonoids, such as quercetin, have shown that sulfated metabolites exhibit lower cellular uptake compared to the parent aglycone.[1]

Q3: Are there specific cellular transporters known to interact with this compound?

A3: While direct studies on this compound are limited, evidence from other sulfated flavonoids suggests the involvement of several ATP-binding cassette (ABC) and Solute Carrier (SLC) transporters. Efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are known to transport sulfated conjugates out of the cell, contributing to low intracellular concentrations.[2][3] On the other hand, uptake transporters such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) can facilitate the entry of sulfated compounds into cells.[4][5] The net cellular uptake will depend on the balance between the activities of these influx and efflux transporters in your specific cell model.

Q4: Could the stability of this compound in my cell culture medium be a factor?

A4: The stability of this compound in your experimental conditions is a critical factor. Flavonoids can be susceptible to degradation in aqueous solutions, influenced by factors like pH, temperature, and light exposure. It is advisable to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Degradation would lead to a lower effective concentration of the compound available for cellular uptake.

Q5: What are some initial steps to troubleshoot low this compound uptake?

A5: Start by verifying the basics of your experimental setup. Confirm the integrity and health of your cell monolayer, for instance, by measuring the transepithelial electrical resistance (TEER) for Caco-2 cells. Ensure your this compound stock solution is correctly prepared and that the compound is stable in the culture medium for the duration of the experiment. Performing a time-course and dose-response experiment can help determine if uptake is saturable or time-dependent.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low cellular uptake of this compound.

Problem: Low or Undetectable Intracellular Concentration of this compound
Possible Cause Suggested Solution
Poor Passive Permeability The increased polarity of this compound limits its ability to cross the cell membrane via passive diffusion. Consider formulation strategies to enhance its lipophilicity, such as encapsulation in nanoparticles or liposomes.
Active Efflux This compound may be actively transported out of the cell by efflux pumps like MRPs and BCRP. Co-incubate with known inhibitors of these transporters (e.g., MK-571 for MRPs, Ko143 for BCRP) to see if intracellular accumulation increases.
Low Activity of Influx Transporters The cell line you are using may have low expression levels of the necessary uptake transporters (e.g., OATs, OATPs). Consider using a different cell line known to express these transporters or genetically engineering your current cell line to overexpress them.
Compound Degradation This compound may be unstable in the cell culture medium. Assess its stability over the experimental duration using HPLC or LC-MS/MS. If degradation is observed, consider reducing the incubation time or using a more stable formulation.
Inaccurate Quantification The analytical method used to measure intracellular concentrations may not be sensitive enough. Optimize your extraction and quantification protocol (e.g., LC-MS/MS) for detecting low levels of sulfated flavonoids.
Suboptimal Experimental Conditions Factors such as incubation time, temperature, and cell density can affect uptake. Optimize these parameters through systematic experimentation.

Quantitative Data

Direct quantitative data for the cellular uptake of this compound is limited in the literature. However, data from studies on the parent compound, Rutin, and other sulfated flavonoids can provide valuable context.

Table 1: Physicochemical Properties of Rutin and this compound

Property Rutin This compound
Molecular Formula C27H30O16C27H32O20S
Molecular Weight 610.52 g/mol 708.6 g/mol [2]
Water Solubility PoorIncreased

Table 2: Apparent Permeability (Papp) of Rutin and Related Flavonoids in Caco-2 Cells

Compound Direction Papp (x 10⁻⁶ cm/s) Reference
RutinAP to BL0.21 ± 0.03[Adapted from 6]
QuercetinAP to BL1.70 ± 0.11[6]
Quercetin-3-sulfateAP to BLLower than Quercetin[Qualitative data from 2]

Note: AP to BL refers to transport from the apical to the basolateral chamber, mimicking intestinal absorption.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound

This protocol outlines a general procedure for assessing the permeability of this compound across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture for 21-25 days to allow for differentiation into a polarized monolayer.

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

  • Optionally, assess the permeability of a paracellular marker like Lucifer yellow or mannitol (B672) to confirm tight junction integrity.

3. Transport Experiment:

  • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.

  • Prepare the dosing solution of this compound in the transport buffer at the desired concentration. Ensure the final concentration of any solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

  • To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

4. Sample Analysis:

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • To determine the intracellular concentration, wash the cells with ice-cold PBS, and then lyse the cells using a suitable lysis buffer or through sonication.

  • Quantify the concentration of this compound in all samples using a validated analytical method such as HPLC or LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

  • The Papp value can be calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the permeable membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Protocol 2: Quantification of Intracellular this compound by HPLC

This protocol provides a general guideline for the extraction and quantification of this compound from cell lysates.

1. Cell Lysis and Protein Precipitation:

  • After washing the cells with ice-cold PBS, add a suitable volume of ice-cold methanol (B129727) or acetonitrile (B52724) to the cells to lyse them and precipitate proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

2. Sample Preparation:

  • Collect the supernatant, which contains the intracellular this compound.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used for flavonoid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (around 254 nm or 350 nm) or mass spectrometry for higher sensitivity and specificity.

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the cell extracts. Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Uptake start Low Cellular Uptake Observed check_integrity Verify Cell Monolayer Integrity (e.g., TEER) start->check_integrity check_stability Assess Compound Stability in Media check_integrity->check_stability Integrity OK end Improved Uptake / Further Investigation check_integrity->end Integrity Poor -> Re-culture optimize_conditions Optimize Experimental Conditions (Time, Concentration) check_stability->optimize_conditions Stable check_stability->end Unstable -> Adjust Protocol evaluate_transporters Investigate Transporter Involvement optimize_conditions->evaluate_transporters formulation_strategy Employ Formulation Strategies (e.g., Nanoparticles, Liposomes) optimize_conditions->formulation_strategy use_inhibitors Use Efflux Transporter Inhibitors (e.g., MK-571, Ko143) evaluate_transporters->use_inhibitors change_cell_line Consider Different Cell Line (with known transporter expression) evaluate_transporters->change_cell_line use_inhibitors->end change_cell_line->end formulation_strategy->end

Caption: A workflow for troubleshooting low cellular uptake of this compound.

Factors_Influencing_Uptake Factors Influencing Cellular Uptake of Sulfated Flavonoids uptake Cellular Uptake of This compound physicochem Physicochemical Properties uptake->physicochem transporters Membrane Transporters uptake->transporters experimental Experimental Conditions uptake->experimental polarity Increased Polarity physicochem->polarity lipophilicity Decreased Lipophilicity physicochem->lipophilicity charge Negative Charge physicochem->charge influx Influx Transporters (e.g., OATs, OATPs) transporters->influx efflux Efflux Transporters (e.g., MRPs, BCRP) transporters->efflux stability Compound Stability experimental->stability cell_model Cell Model Used experimental->cell_model

Caption: Key factors influencing the cellular uptake of sulfated flavonoids.

Caco2_Permeability_Assay Simplified Caco-2 Permeability Assay Workflow seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed_cells->differentiate check_integrity Assess monolayer integrity (TEER measurement) differentiate->check_integrity add_compound Add this compound to donor chamber check_integrity->add_compound Integrity OK incubate Incubate at 37°C add_compound->incubate sample_receiver Sample receiver chamber at time points incubate->sample_receiver quantify Quantify compound concentration (HPLC/LC-MS) sample_receiver->quantify calculate_papp Calculate Papp value quantify->calculate_papp

Caption: A simplified workflow of the Caco-2 cell permeability assay.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Rutin (B1680289) sulfate (B86663). It includes frequently asked questions, detailed protocols, and summaries of quantitative data to facilitate effective and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Rutin sulfate and how does it differ from Rutin? Rutin is a flavonoid glycoside composed of the flavonol quercetin (B1663063) and the disaccharide rutinose.[1] this compound is a modified form where one or more hydroxyl groups on the Rutin molecule are esterified with sulfate groups. This sulfation can alter the molecule's physicochemical properties, such as solubility and charge, which may influence its bioavailability and biological activity. For instance, sodium this compound has been investigated for its antiretroviral effects.[2]

Q2: What is the primary challenge when preparing this compound for in vivo administration? The primary challenge is often related to solubility. Rutin itself has poor aqueous solubility (approximately 0.125 g/L), which complicates the preparation of homogenous solutions for consistent dosing.[1][3] While sulfation can potentially increase water solubility, users may still encounter challenges. For parenteral administration, achieving a clear, precipitate-free solution is critical.

Q3: How can I improve the solubility and stability of this compound formulations?

  • For Oral Administration: If solubility is an issue, this compound can be administered as a suspension. A common method involves using a suspending agent like a 0.5% or 1% (w/v) solution of carboxymethyl cellulose (B213188) (CMC) in distilled water.[4][5] It is crucial to prepare the suspension fresh daily to ensure stability and uniform dosing.[4]

  • For Injections (IP/IV): Due to low aqueous solubility, organic solvents may be necessary.[4] First, dissolve the compound in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[1] Then, further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration.[4] Always ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid toxicity to the animals.[4]

  • Complexation: For Rutin, complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD) has been shown to significantly enhance aqueous solubility, dissolution rate, and oral bioavailability.[6][7] This strategy could potentially be adapted for this compound.

Q4: What is a typical dosage range for this compound in animal studies? The effective dose of Rutin and its derivatives varies widely depending on the animal model, administration route, and the condition being studied.

  • Rutin/Rutin Hydrate: Published studies report a broad range from 0.1 mg/kg up to 200 mg/kg.[5]

  • Rutin Poly(H-)sulfate Salts: For general therapeutic use, a dosage range of 5 mg/kg to 100 mg/kg of body weight per day has been suggested for oral or parenteral administration.[8] It is imperative to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Q5: How is this compound metabolized in vivo? Following oral administration, Rutin is typically hydrolyzed by intestinal enzymes to its aglycone, quercetin, which is then absorbed and metabolized into quercetin glucuronides and sulfates.[9][10] The sulfation of Rutin may alter this metabolic pathway, potentially affecting its absorption and the profile of active metabolites. Researchers should consider that the observed in vivo effects may be due to the actions of these metabolites.[10]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Precipitation of Compound in Vehicle The final concentration exceeds the solubility limit of this compound in the chosen vehicle.[1]Decrease the final concentration of the compound. For injections, ensure the initial stock solution in DMSO or DMF is fully dissolved before diluting into the aqueous vehicle. Perform the final dilution just before administration and mix thoroughly.[1]
High Variability in Experimental Results Inconsistent dosing due to an inhomogeneous suspension (for oral gavage). Degradation of the compound in the vehicle.Prepare suspensions fresh daily.[4] Vortex the suspension thoroughly immediately before drawing each dose to ensure uniformity. Store stock solutions appropriately and avoid long-term storage of aqueous dilutions.[4]
Unexpected Animal Toxicity or Mortality Toxicity from the organic solvent (e.g., DMSO) used in the vehicle. The compound itself may have toxic effects at the administered dose.Ensure the final concentration of the organic solvent is non-toxic (e.g., <1% DMSO for IP injections).[4] Run a vehicle-only control group to assess the solvent's effect. Perform a preliminary dose-escalation study to identify the maximum tolerated dose (MTD).
Lack of Therapeutic Effect The dose is too low. Poor bioavailability of the compound.[3][11] The administration route is not optimal for the target organ.Conduct a dose-response study to find the optimal therapeutic window.[5] Consider formulation strategies to enhance bioavailability, such as using cyclodextrins.[6] Evaluate different administration routes (e.g., oral vs. intraperitoneal) based on the experimental goals.

Quantitative Data from In Vivo Studies

The following table summarizes dosages and effects of Rutin and its derivatives from various preclinical studies. Note that data for "this compound" is limited; therefore, data for "Rutin" and "Rutin hydrate" are included for guidance.

Animal ModelCompoundDosage RangeAdministration RouteVehicleTherapeutic Effects & Key Findings
Rats (Wistar) Rutin hydrate15 and 30 mg/kg/dayOral (p.o.)Saline with 1% DMSOAnti-inflammatory: Attenuated paw edema and arthritis scores in a Freund's adjuvant-induced arthritis model.[4]
Rats (2K1C Hypertensive) Rutin30 mg/kg/dayOral (p.o.)SalineCardioprotective: Restored baroreflex sensitivity and reduced serum levels of lipid peroxidation.[12]
Rats Rutin poly(H-)sulfate salts5 - 100 mg/kg/dayOral or ParenteralNot SpecifiedComplement Inhibition: Useful in ameliorating or preventing inflammatory processes dependent on complement function.[8]
Mice Rutin120 mg/kgNot SpecifiedNot SpecifiedAnticancer: Caused a significant reduction in tumor size in a human leukemia HL-60 cell implanted murine model.[2]
Sheep (Transition Period) Rutin50 and 100 mg/kg body weight/dayOral (p.o.)DietAntioxidant/Anti-inflammatory: Reduced oxidative stress (lower MDA) and inhibited inflammatory markers (lower TNF-α, p-p65/p65 ratio) in mammary glands.[13]
Rats (Wistar) Rutin0.02 g/kg (20 mg/kg)Oral (p.o.)Not SpecifiedDetoxification: Significantly enhanced the excretion of dioxins and improved hepatic and renal function markers.[14]
Guinea Pigs Rutin poly(H-)sulfate sodium salt200 mg/kgIntraperitoneal (i.p.)SalineComplement Inhibition: Demonstrated significant in vivo complement inhibiting activity 30 minutes and 1 hour after injection.[8]

Experimental Protocols

Protocol 1: Preparation and Administration for Oral Gavage (Suspension)
  • Vehicle Preparation: Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in sterile distilled water. Mix thoroughly until a homogenous solution is formed.

  • Suspension Formulation: Weigh the required amount of this compound powder. Gradually add the powder to the 1% CMC solution while continuously vortexing or stirring to form a uniform suspension.

  • Administration:

    • Gently but firmly restrain the animal (e.g., for mice, by scruffing the neck).[4]

    • Measure the appropriate length for the gavage needle (from the tip of the animal's nose to the last rib).[4]

    • Vortex the suspension immediately before drawing the dose into the syringe to ensure uniformity.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension slowly.

    • Monitor the animal briefly after administration to ensure no adverse effects.

Protocol 2: Preparation and Administration for Intraperitoneal (IP) Injection
  • Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1][4] Gentle warming or sonication may aid dissolution.

  • Working Solution: On the day of injection, dilute the DMSO stock solution with sterile phosphate-buffered saline (PBS) or saline to the final desired concentration. The final DMSO concentration should not exceed 1% to prevent solvent toxicity.[4]

  • Administration:

    • Restrain the animal appropriately. For a mouse, this involves securing the animal to expose the abdomen.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle (10-20 degrees) into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and smoothly.

Protocol 3: Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate acute anti-inflammatory effects.[4]

  • Animal Groups: Divide rats or mice into groups: (1) Vehicle Control, (2) this compound-Treated, (3) Positive Control (e.g., Indomethacin).

  • Compound Administration: Administer this compound or vehicle (as prepared above) 1 hour before inducing inflammation.[4]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[4]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Data Analysis: Calculate the degree of swelling as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema can be calculated relative to the vehicle control group.

Visualizing Workflows and Signaling Pathways

Experimental and Cellular Mechanisms

The following diagrams illustrate a typical experimental workflow for in vivo studies and the key signaling pathways modulated by Rutin.

G cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: In Vivo Model cluster_2 Phase 3: Ex Vivo Analysis A Animal Acclimatization & Grouping B Dose-Response Study (Optional but Recommended) A->B C This compound Formulation Preparation B->C D Compound Administration (e.g., Oral, IP) C->D E Induction of Disease Model (e.g., Inflammation, Ischemia) D->E F Behavioral & Physiological Assessments E->F G Sample Collection (Blood, Tissues) F->G H Biochemical Assays (e.g., ELISA, MDA) G->H I Histopathology & Immunohistochemistry G->I J J I->J Data Analysis & Interpretation

Caption: Typical workflow for an in vivo study with this compound.

G cluster_n Rutin Rutin IKK IKK Rutin->IKK Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation IkB_NFkB IκBα-NFκB (Inactive complex) Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes IkB_NFkB->NFkB release

Caption: Rutin inhibits the NF-κB inflammatory signaling pathway.

G Rutin Rutin PI3K PI3K Rutin->PI3K OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->PI3K Akt Akt PI3K->Akt activates Bax Bax (Pro-apoptotic) Akt->Bax Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 CellSurvival Cell Survival Bcl2->CellSurvival Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Rutin promotes cell survival via the PI3K/Akt pathway.

References

Minimizing off-target effects of Rutin sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Rutin (B1680289) sulfate (B86663) in their experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is Rutin sulfate and how does it differ from Rutin?

This compound is a sulfated derivative of Rutin, a naturally occurring flavonoid glycoside. The addition of sulfate groups significantly increases its water solubility compared to the parent compound, Rutin, which can improve its bioavailability in experimental systems.[1] While this modification is beneficial for solubility, it is crucial to note that it may also alter the biological activity and off-target profile of the molecule. Therefore, the known biological activities of Rutin should be considered as potential but not definitive effects of this compound.

Q2: What are the known or potential on-target and off-target signaling pathways for Rutin and its derivatives?

Extensive research on Rutin, the parent compound of this compound, has shown that it can modulate several key signaling pathways. These are considered potential areas for both on-target and off-target effects of this compound. These pathways include:

  • MAPK/ERK Pathway: Rutin has been shown to modulate the phosphorylation of ERK1/2, JNK, and p38 MAP kinases in various cell types.[2][3][4] This can lead to downstream effects on cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: Rutin can inhibit the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, survival, and metabolism.[2][5]

  • NF-κB Signaling Pathway: Rutin can inhibit the activation of NF-κB by interfering with upstream components like TLR4, MyD88, and TRAF6.[6][7][8] This pathway is a critical mediator of inflammation.

It is important to experimentally verify the effects of this compound on these pathways in your specific model system.

Q3: I am observing unexpected cellular phenotypes after treating with this compound. Could these be off-target effects?

Yes, unexpected phenotypes are often indicative of off-target effects. Given that the parent compound, Rutin, is known to interact with multiple signaling pathways, it is plausible that this compound also has a range of molecular targets.[2][9][10] To investigate this, consider the following:

  • Dose-Response Correlation: Determine if the unexpected phenotype is dose-dependent. Off-target effects may only appear at higher concentrations.

  • Use of Controls: Include a structurally unrelated compound with the same intended on-target effect to see if it recapitulates the observed phenotype.

  • Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations being used.

  • Pathway Analysis: Use techniques like western blotting or phosphoproteomics to investigate whether known off-target pathways of Rutin (e.g., MAPK, PI3K/Akt, NF-κB) are being modulated.

Q4: How can I proactively identify the off-target profile of this compound?

  • Kinase Profiling: Screen this compound against a broad panel of kinases (kinome scan) to identify potential off-target kinase interactions.[11][12][13][14]

  • Affinity-Based Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins that bind to this compound in an unbiased manner.

  • Computational Docking: In silico molecular docking studies can predict potential binding interactions with a wide range of proteins, which can then be experimentally validated.[15][16]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results 1. Compound Instability/Degradation: this compound solution may not be stable under your experimental conditions. 2. Variability in compound concentration: Inaccurate serial dilutions. 3. Cell culture variability: Inconsistent cell passage number, density, or health.1. Prepare fresh solutions of this compound for each experiment. Assess stability under assay conditions. 2. Carefully prepare fresh serial dilutions for each experiment. 3. Standardize cell culture protocols.
Observed phenotype does not match the expected on-target effect 1. Dominant off-target effect: An unintended molecular interaction is producing a stronger phenotype than the on-target effect. 2. Lack of on-target engagement: The compound is not reaching or binding to its intended target in the cellular context.1. Perform a dose-titration to find the lowest effective concentration that produces the on-target effect with minimal off-target phenotypes. Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced. 2. Conduct a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm the compound is binding to the intended target in cells.
High background signal in biochemical assays 1. Compound interference: this compound may be interfering with the assay detection system (e.g., fluorescence or luminescence). 2. Compound aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes.1. Run a "no enzyme" control with this compound to check for direct effects on the assay reagents. 2. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation.

Quantitative Data Summary

As specific quantitative off-target data for this compound is limited, the following tables summarize the known interactions and inhibitory concentrations for its parent compound, Rutin . This data can guide the investigation of potential off-target effects of this compound.

Table 1: Reported IC50 Values of Rutin for Various Enzymes and Cell Lines

TargetSystem/Cell LineIC50 ValueReference
Angiotensin-Converting Enzyme (ACE)In vitro64 µM[17]
Acetylcholinesterase (AChE)In vitro~1.3 - 2.5 µM[17]
Advanced Glycation Endproduct (AGE) FormationIn vitro (BSA/glucose)~0.259 mM[17]
HepG-2 (Liver Cancer) Cell LineIn vitro23.3 µg/ml[15]
MCF-7 (Breast Cancer) Cell LineIn vitro76.9 µg/ml[15]

Table 2: Summary of Rutin's Interaction with Signaling Pathway Components

PathwayInteracting ProteinEffectReference
MAPK/ERK ERK1/2Downregulation of phosphorylation[2]
JNK1/2Downregulation of phosphorylation[3][4]
p38 MAPKModulation of phosphorylation[2][3][4]
PI3K/Akt/mTOR PI3KInhibition of activity[2]
AktDownregulation of phosphorylation[2][5]
mTORModulation of activity[2][5]
NF-κB TLR4Reduction of expression[8]
MyD88Reduction of expression[8]
TRAF6Reduction of expression[8]
IκBIncreased expression, reduced phosphorylation[8]
p65Reduced expression and phosphorylation[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is to determine the IC50 of this compound against a purified kinase of interest and potential off-target kinases.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 10 mM). Further dilute these in the appropriate kinase assay buffer, ensuring the final DMSO concentration remains below 1%.

  • Reaction Setup: In a white 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (DMSO in buffer).

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution (at the Km concentration for the specific kinase, if known).

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Target Engagement using Western Blot for Phospho-Proteins

This protocol assesses the effect of this compound on the phosphorylation of a target protein within a specific signaling pathway in cultured cells.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (and appropriate controls) for a predetermined duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis and Normalization:

    • Quantify the band intensities using densitometry software.

    • Strip the membrane and re-probe with an antibody for the total amount of the target protein to normalize the phospho-protein signal.

    • Further normalize to a housekeeping protein (e.g., GAPDH or β-actin) to account for loading differences.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening & Hypothesis cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Validation & Mitigation A Hypothesized On-Target B This compound Treatment in Cellular Model A->B C Observe Phenotype (On-Target & Unexpected) B->C D Biochemical Screening (Kinome Scan) C->D E Cell-Based Assays (Phospho-Signaling) C->E F Affinity Proteomics C->F G Identify Potential Off-Targets D->G E->G F->G H Validate Off-Targets (e.g., CETSA, Knockdown) G->H I Dose-Response Optimization H->I K Minimize Off-Target Effects I->K J Use Structurally Unrelated Inhibitor J->K

Caption: Workflow for identifying and mitigating off-target effects.

MAPK_Pathway Stimulus External Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras JNK JNK Receptor->JNK p38 p38 Receptor->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription JNK->Transcription p38->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Rutin Rutin (Potential interaction point for this compound) Rutin->ERK Rutin->JNK Rutin->p38

Caption: Potential modulation of the MAPK pathway by Rutin/Rutin sulfate.

NFkB_Pathway LPS Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB p-IκBα IKK->IkB NFkB_complex NF-κB (p65/p50) + IκBα (Inactive) IkB->NFkB_complex Inhibits Phosphorylation NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκBα Degradation Nucleus Gene Transcription (Inflammatory Cytokines) NFkB_active->Nucleus Nuclear Translocation Rutin Rutin (Potential interaction point for this compound) Rutin->TLR4 Rutin->MyD88 Rutin->TRAF6 Rutin->IKK

Caption: Potential modulation of the NF-κB pathway by Rutin/Rutin sulfate.

References

Dealing with interference in spectroscopic analysis of Rutin sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Rutin sulfate (B86663). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly interference, encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is Rutin sulfate and why is its analysis challenging?

A: this compound is a sulfated form of Rutin, a common dietary flavonoid. The addition of a sulfate group can alter its chemical properties, including stability and polarity. Analysis is challenging due to several factors:

  • Instability: Sulfated flavonoids can be unstable and difficult to isolate from their source matrix for structural analysis.[1][2]

  • Interference: Samples often contain a complex mixture of structurally similar flavonoids and other phenolic compounds that can interfere with spectroscopic measurements.[3][4]

  • Degradation: Rutin and its sulfated derivatives can degrade under various environmental conditions (e.g., pH, temperature, light), leading to the formation of interfering byproducts like Quercetin.[5]

Q2: What are the primary sources of interference in the spectroscopic analysis of this compound?

A: The main sources of interference include:

  • Structurally Similar Flavonoids: Other flavonoids and flavonols present in the sample can react with colorimetric reagents or absorb light at similar wavelengths, leading to overestimation.[3][6]

  • Degradation Products: The primary degradation product of Rutin is its aglycone, Quercetin, which has a different spectral profile but can interfere if not chromatographically separated.[5][7]

  • Matrix Effects: Components of the sample matrix (e.g., other reducing agents, proteins, carbonyl compounds in plant extracts or biological fluids) can suppress or enhance the analytical signal.[3][8][9] For example, flavonoids have been shown to interfere with common protein assays, highlighting the potential for cross-reactivity.[10]

  • Non-Flavonoid Polyphenols: Reagents like Folin-Ciocalteu are not specific to flavonoids and will react with any phenolic compound, measuring the total reducing capacity rather than the specific flavonoid content.[6]

Q3: Which analytical techniques are best suited for analyzing this compound?

A: The choice of technique depends on the complexity of the sample and the required specificity.

  • UV-Vis Spectrophotometry (e.g., Aluminum Chloride Method): Simple and low-cost, but prone to interference. It is best used for screening or for quantifying total flavonoid content in simple, well-characterized samples.[11]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The gold standard for separating and quantifying individual flavonoids like Rutin and its degradation products in complex mixtures.[5][12][13] It effectively mitigates interference by separating the analyte of interest before detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the highest sensitivity and specificity. It is essential for definitively identifying sulfated flavonoids based on their mass-to-charge ratio and characteristic fragmentation patterns, such as the neutral loss of an SO₃ group (80 Da).[5][14][15]

Troubleshooting Guides

Problem 1: My UV-Vis spectrophotometric assay (e.g., AlCl₃ method) yields inconsistent or erroneously high results for total flavonoid content.

QuestionAnswer and Recommended Action
Why are my absorbance readings so high? This is likely due to interference from other compounds in your sample that also react with the aluminum chloride reagent. The AlCl₃ method forms complexes with the C-4 keto group and C-3 or C-5 hydroxyl groups of many flavones and flavonols, not just this compound.[3] Other phenolic compounds can also contribute to the signal.[3]
How can I check for interference? 1. Run a Sample Blank: Prepare a blank using your sample matrix without the AlCl₃ reagent to measure the background absorbance. 2. Wavelength Scan: Perform a full UV-Vis spectrum scan (e.g., 200-800 nm) of your sample with and without the reagent.[16] Compare this to the spectrum of a pure Rutin standard. Significant shifts or the appearance of unexpected peaks indicate the presence of interfering substances.
What can I do to improve accuracy? 1. Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering matrix components before analysis.[8] 2. Switch to a More Specific Method: If your sample matrix is complex, UV-Vis spectrophotometry may not be suitable. Use HPLC-UV or LC-MS for accurate quantification.[5][6]

Problem 2: I cannot distinguish this compound from non-sulfated Rutin and its degradation product, Quercetin.

QuestionAnswer and Recommended Action
Do Rutin, Quercetin, and this compound have different UV spectra? Yes, but their spectra can overlap significantly, making differentiation by UV-Vis alone unreliable. Flavonols typically show two major absorption bands (Band I: 350-385 nm and Band II: 250-280 nm).[17][18] The exact λmax depends on the molecular structure and solvent. While sulfation can cause a shift, it may not be sufficient for resolving these compounds in a mixture.
What is the definitive way to separate and identify them? Chromatographic separation is essential. HPLC with a C18 column is widely used to separate Rutin and Quercetin.[5] For this compound, LC-MS is the preferred method. The mass spectrometer can identify this compound by its specific mass and confirm its identity by observing the characteristic neutral loss of 80 Da (SO₃) upon fragmentation.[14][15]
Quantitative Data Summary: UV Absorption Maxima
CompoundTypical Band I (λmax, nm)Typical Band II (λmax, nm)Notes
Rutin ~360 nm~260 nmThe exact maxima can vary slightly with the solvent system.[16]
Quercetin ~370 nm~255 nmThe aglycone (Quercetin) shows a bathochromic (red) shift in Band I compared to its glycoside (Rutin).[17]
This compound VariesVariesThe addition of a sulfate group will alter the chromophore, but specific λmax data is scarce. Identification should rely on LC-MS.[1]

Problem 3: My results are not reproducible when analyzing this compound in complex matrices like plant extracts or biological fluids.

QuestionAnswer and Recommended Action
What causes this lack of reproducibility? This is a classic sign of matrix effects , where co-eluting compounds from the sample matrix interfere with the analyte's ionization in the mass spectrometer or its absorbance in the UV detector.[8][9] This can either suppress or enhance the signal, leading to inaccurate and unreliable quantification. The plant matrix type itself has been shown to significantly impact the transformation of Rutin during extraction.[4]
How can I mitigate matrix effects? 1. Improve Sample Preparation: Use selective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean your sample and remove the majority of interfering components.[8] 2. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., an extract from a plant known to not contain this compound). This ensures that the standards and samples experience the same matrix effects. 3. Method of Standard Additions: Spike known amounts of a pure standard directly into aliquots of your sample. This is a powerful technique to correct for proportional bias caused by the matrix.
Visualizations and Workflows
Troubleshooting Workflow for Spectroscopic Interference

The following diagram outlines a logical workflow for diagnosing and solving interference issues during the spectroscopic analysis of this compound.

G Troubleshooting Workflow for Spectroscopic Interference start Inaccurate or Irreproducible Spectroscopic Results cause1 Potential Cause: Method Limitation (e.g., UV-Vis Specificity) start->cause1 cause2 Potential Cause: Analyte Degradation (pH, Temp, Light) start->cause2 cause3 Potential Cause: Matrix Effects from Complex Sample start->cause3 sol1 Solution: Use More Specific Method (HPLC-UV, LC-MS) cause1->sol1 sol2 Solution: Control Experimental Conditions (Protect from light, buffer pH) cause2->sol2 sol3 Solution: Improve Sample Preparation (SPE, LLE) cause3->sol3 sol4 Solution: Use Matrix-Matched Standards or Standard Addition sol3->sol4 If matrix effects persist

Caption: A logical workflow for troubleshooting spectroscopic analysis.

Degradation Pathway of Rutin

Rutin is susceptible to hydrolysis, which breaks the glycosidic bond and is a major source of interference. This process is accelerated by heat, as well as acidic or basic conditions.[5]

G Primary Degradation Pathway of Rutin Rutin Rutin (Rutinose + Quercetin) Quercetin Quercetin (Aglycone) Rutin->Quercetin Hydrolysis (Heat, Acid, Base) Rutinose Rutinose (Disaccharide) Rutin->Rutinose Glycosidic Cleavage

Caption: Simplified degradation pathway of Rutin to Quercetin.

Experimental Protocols

Protocol 1: General Total Flavonoid Content by Aluminum Chloride (AlCl₃) Colorimetric Method

This protocol is for estimating total flavonoid content and is susceptible to the interferences discussed above.

  • Reagent Preparation:

    • Standard: Prepare a stock solution of Rutin or Quercetin (e.g., 1 mg/mL) in methanol (B129727). Create a series of dilutions (e.g., 10-100 µg/mL) for the calibration curve.[6]

    • Aluminum Chloride: Prepare a 10% (w/v) AlCl₃ solution in methanol.[6]

    • Potassium Acetate (B1210297): Prepare a 1 M solution in water.[6]

  • Procedure:

    • To 0.5 mL of your sample extract or standard solution, add 1.5 mL of methanol.[6]

    • Add 0.1 mL of 10% aluminum chloride solution and mix.[6]

    • Add 0.1 mL of 1 M potassium acetate and mix.[6]

    • Add 2.8 mL of distilled water and vortex thoroughly.[6]

    • Incubate the mixture at room temperature for 30 minutes.[6]

    • Measure the absorbance at the determined λmax (typically around 415 nm) using a spectrophotometer.[6]

    • Construct a calibration curve using the standards and calculate the total flavonoid content of the sample, expressed as Rutin or Quercetin equivalents (QE).

Protocol 2: HPLC-UV Method for Separation of Rutin and its Degradation Products

This method provides a baseline for separating Rutin from Quercetin. Optimization will be required for your specific instrument and sample.

  • Instrumentation & Conditions:

    • System: HPLC with a Diode Array Detector (DAD) or UV detector.[5]

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

    • Mobile Phase: An isocratic or gradient system of Acetonitrile and 0.1% formic acid in water. A starting point could be Acetonitrile:Water (20:80 v/v).[5]

    • Flow Rate: 0.8 - 1.0 mL/min.[13]

    • Detection Wavelength: 353-360 nm for Rutin.[5][16]

    • Column Temperature: 25 °C.[5]

  • Procedure:

    • Prepare samples and standards in a suitable solvent (e.g., methanol:water 9:1).[16] Filter through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

    • Identify peaks by comparing their retention times with those of pure standards (Rutin, Quercetin).

    • Quantify by creating a calibration curve from the peak areas of the standards.

Protocol 3: LC-MS Method for Identification of Sulfated Flavonoids

This method focuses on the key aspect of identifying sulfated compounds.

  • Instrumentation & Conditions:

    • System: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[14][15]

    • Column: C18 reversed-phase column.[14]

    • Mobile Phase: A gradient of methanol (or acetonitrile) with 0.1% formic acid in water.[14]

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

  • MS Detection - Neutral Loss Scan:

    • Set the mass spectrometer to perform a neutral loss scan in negative ion mode.

    • Specify a neutral loss of 80 Da , which corresponds to the loss of an SO₃ group.[14][15]

    • During the chromatographic run, the instrument will specifically detect precursor ions that lose 80 Da upon fragmentation (Collision-Induced Dissociation).

    • Any peak detected in this scan is a putative sulfated compound. The identity can be further confirmed by its precursor mass and by comparing its retention time and MS/MS fragmentation pattern to a synthesized standard if available.[1][2]

References

Technical Support Center: Enhancing the Dissolution Rate of Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the dissolution rate of Rutin (B1680289) sulfate (B86663). The principles and techniques discussed are primarily based on studies with Rutin, the parent compound, and are expected to be applicable to its sulfate derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during experiments aimed at improving Rutin sulfate dissolution.

Problem Potential Cause Suggested Solution
Poor dissolution of this compound formulation. High crystallinity of the raw material.Characterize the solid-state properties of your this compound using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Amorphous forms or specific polymorphs may exhibit better dissolution.[1][2][3] Consider techniques that reduce crystallinity, such as preparing solid dispersions or nanoparticles.[1][2][3][4]
Inadequate wetting of the particles.Incorporate a suitable wetting agent or surfactant, such as Sodium Lauryl Sulfate (SLS), into your formulation.[1][2] The use of hydrophilic carriers in solid dispersions can also improve wettability.[1]
Insufficient agitation during dissolution testing.Ensure the paddle speed of your dissolution apparatus (e.g., USP Apparatus II) is adequate, typically around 100 rpm, to create a hydrodynamic environment that facilitates particle dispersion and dissolution.[1]
Precipitation of this compound in the dissolution medium. Supersaturation of the medium.The dissolution medium may not have sufficient solubilizing capacity for the concentration of this compound being tested. Consider using a dissolution medium with a higher pH (Rutin's solubility increases at higher pH) or adding a surfactant like SLS to maintain sink conditions.[1][5][6]
Conversion to a less soluble form.The dissolved this compound may be converting to a less soluble crystalline form over time. Analyze the precipitate to understand its nature. Using precipitation inhibitors in your formulation could be a potential solution.
Inconsistent dissolution results between batches. Variability in particle size and morphology.Control the particle size of your this compound formulation through methods like micronization or nano-sizing.[4] Ensure consistent preparation methods for your formulations (e.g., solid dispersions, nanoparticles) to maintain batch-to-batch uniformity.[1][2][3]
Inconsistent drug-to-carrier ratio in solid dispersions.Precisely control the ratio of this compound to the carrier during the preparation of solid dispersions, as this significantly impacts dissolution.[1][2] A 1:10 drug-to-lactose monohydrate ratio has been shown to be effective for Rutin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods to increase the dissolution rate of this compound?

A1: Several techniques have proven effective for enhancing the dissolution of poorly soluble compounds like Rutin. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can significantly improve its dissolution.[1][2][3][7] Lactose (B1674315) monohydrate has been identified as a particularly effective carrier.[1][2]

  • Nanocrystals and Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.[4][8][9]

  • Inclusion Complexes with Cyclodextrins: Complexation with cyclodextrins, such as 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HP-β-CyD), can enhance the solubility and dissolution rate of Rutin.[10][11]

  • Co-crystallization: Forming co-crystals of Rutin with a suitable co-former can improve its solubility and bioavailability.[12][13][14][15]

  • Use of Surfactants: The addition of surfactants like Sodium Lauryl Sulfate (SLS) to the formulation or dissolution medium can improve wetting and solubilization.[1][2][5][6]

Q2: How do I choose the right excipients to improve the dissolution of this compound?

A2: The choice of excipients is crucial. For solid dispersions, hydrophilic carriers like lactose monohydrate, mannitol, and silicon dioxide are generally more effective than hydrophobic ones.[1] For nanoparticle formulations, stabilizers such as HP-β-CD are used to prevent aggregation.[4] The inclusion of surfactants like SLS in tablet formulations has also been shown to enhance dissolution.[1][2]

Q3: What dissolution medium should I use for testing this compound formulations?

A3: The solubility of Rutin is pH-dependent, with higher solubility observed at a more alkaline pH.[1] A commonly used dissolution medium for in vitro testing of Rutin formulations is a phosphate (B84403) buffer at pH 6.8.[1][5][6] To ensure sink conditions, especially for high-dose formulations, the addition of a surfactant like 0.3% to 3% SLS to the buffer is often necessary.[1][5][6]

Q4: How can I confirm that the improved dissolution is due to a change in the physical form of this compound?

A4: Solid-state characterization techniques are essential to confirm physical changes.

  • Powder X-ray Diffraction (PXRD): A reduction in the intensity of sharp peaks indicates a decrease in crystallinity or a transition to an amorphous state.[1][2][3]

  • Differential Scanning Calorimetry (DSC): The disappearance or broadening of the melting endotherm of this compound in the formulation suggests its conversion to an amorphous form or its dissolution in the carrier.[1][2][3]

  • Scanning Electron Microscopy (SEM): This technique can visualize changes in particle size and morphology, such as reduced particle size and adsorption onto a carrier.[1][2][3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can reveal interactions, such as hydrogen bonding, between this compound and the excipients, which can contribute to improved dissolution.[1][2][3]

Data Presentation

Table 1: Comparison of Dissolution Enhancement Techniques for Rutin
Technique Carrier/System Key Findings Reference
Solid Dispersion Lactose Monohydrate (1:10 ratio)Complete drug release within 15 minutes.[1][2]
Solid Dispersion MannitolEnhanced dissolution compared to pure Rutin.[1]
Solid Dispersion Silicon DioxideIncreased dissolution, but less effective than lactose monohydrate and mannitol.[1]
Nanocrystals Hydroxypropyl beta-cyclodextrin (B164692) (HP-β-CD) stabilized2.3- to 6.7-fold increase in dissolution rate.[4]
Inclusion Complex 2-hydroxypropyl-beta-cyclodextrin (HP-β-CyD)Increased dissolution rate compared to Rutin alone.[10][11]
Co-crystals Edible co-formerApproximately 40 times greater water solubility.[13]

Experimental Protocols

Protocol 1: Preparation of Rutin Solid Dispersion using Fluid-Bed Coating

This protocol describes the preparation of a Rutin solid dispersion with lactose monohydrate using a fluid-bed coating system, a method shown to significantly enhance dissolution.[1][2]

Materials:

Procedure:

  • Solution Preparation: Dissolve Rutin in methanol to a concentration of 70 mg/mL.

  • Carrier Loading: Load the lactose monohydrate carrier into the chamber of the fluid-bed coater.

  • Coating Process:

    • Set the inlet air temperature to 60 °C and the inlet air flow to 40 m³/h.

    • Maintain the product temperature between 40–45 °C.

    • Spray the Rutin solution onto the fluidized lactose monohydrate carrier through a top-spray gun (0.8 mm nozzle diameter) at a rate of 0.5 mL/min.

    • Use an atomizing air pressure of 0.5 bar.

    • Continue the process until the desired drug-to-carrier weight ratio (e.g., 1:10) is achieved.

  • Drying: After spraying is complete, continue to fluidize the powder with hot air until the residual solvent is removed.

  • Sieving: Pass the dried solid dispersion through a suitable sieve to obtain a uniform particle size.

Protocol 2: Dissolution Testing of Rutin Formulations

This protocol outlines a standard dissolution testing method for evaluating the release of Rutin from formulated products.[1][5][6]

Apparatus and Conditions:

  • Apparatus: USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.3% (w/v) SLS

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 100 rpm

Procedure:

  • Medium Preparation: Prepare the dissolution medium and deaerate it.

  • Apparatus Setup: Assemble the dissolution apparatus and allow the medium to equilibrate to the set temperature.

  • Sample Introduction: Place a quantity of the Rutin formulation equivalent to a specified dose (e.g., 50 mg of Rutin) into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved Rutin using a validated analytical method, such as HPLC with UV detection at 254 nm.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizations

G cluster_formulation Formulation & Administration cluster_absorption Absorption & Metabolism cluster_action Cellular Action Oral Administration Oral Administration Disintegration Disintegration Oral Administration->Disintegration Dissolution Dissolution Disintegration->Dissolution Rate-limiting step for poorly soluble drugs Dissolved this compound Dissolved this compound Dissolution->Dissolved this compound Absorption Absorption Dissolved this compound->Absorption Enterocyte Intestinal Epithelial Cell (Enterocyte) Hydrolysis to Quercetin Hydrolysis to Quercetin by gut microbiota/enzymes Metabolism Metabolism (Glucuronidation/Sulfation) Hydrolysis to Quercetin->Metabolism Absorption->Hydrolysis to Quercetin Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Target Cells Target Cells Systemic Circulation->Target Cells Signaling Pathways Modulation of Signaling Pathways Target Cells->Signaling Pathways Biological Effects Biological Effects Signaling Pathways->Biological Effects

Caption: Bioavailability pathway of this compound.

G cluster_troubleshooting Troubleshooting Workflow Start Poor this compound Dissolution Observed Check_Wetting Is wetting adequate? Start->Check_Wetting Add_Surfactant Incorporate Surfactant (e.g., SLS) Check_Wetting->Add_Surfactant No Check_Crystallinity Is the material highly crystalline? Check_Wetting->Check_Crystallinity Yes Add_Surfactant->Check_Crystallinity Reduce_Crystallinity Reduce Crystallinity: - Solid Dispersion - Nanoparticles - Co-crystals Check_Crystallinity->Reduce_Crystallinity Yes Check_Particle_Size Is particle size optimal? Check_Crystallinity->Check_Particle_Size No Reduce_Crystallinity->Check_Particle_Size Reduce_Particle_Size Reduce Particle Size: - Micronization - Nanosization Check_Particle_Size->Reduce_Particle_Size No Check_Sink_Conditions Are sink conditions maintained? Check_Particle_Size->Check_Sink_Conditions Yes Reduce_Particle_Size->Check_Sink_Conditions Modify_Medium Modify Dissolution Medium: - Adjust pH - Add Solubilizer Check_Sink_Conditions->Modify_Medium No End Improved Dissolution Check_Sink_Conditions->End Yes Modify_Medium->End

Caption: Troubleshooting poor this compound dissolution.

References

Strategies to reduce Rutin sulfate degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rutin Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Rutin sulfate in experimental settings and to address common challenges related to its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Rutin?

This compound is a sulfated derivative of Rutin, a naturally occurring flavonoid glycoside. The addition of one or more sulfate groups to the Rutin molecule significantly increases its polarity and aqueous solubility compared to the parent compound.[1][2] This enhanced solubility can be advantageous for certain experimental applications where aqueous buffer compatibility is crucial.[2] However, the sulfate ester bonds can be susceptible to hydrolysis, which may affect the compound's stability under certain conditions.[3][4]

Q2: What are the primary factors that can cause this compound degradation in my experiments?

Based on the known stability of flavonoids and sulfated compounds, the primary factors that can lead to the degradation of this compound include:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[3][5] Strong acidic conditions can lead to the hydrolysis of the sulfate ester bonds, yielding the parent flavonoid, Rutin, or its aglycone, Quercetin (B1663063).[3][4] Alkaline conditions can also promote the degradation of the flavonoid structure itself.[5]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis of both the sulfate groups and the glycosidic bond, leading to the formation of degradation products.[5]

  • Light: Like many flavonoids, Rutin and its derivatives are known to be sensitive to light.[5] Exposure to UV light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the flavonoid core of the this compound molecule.[5]

  • Enzymatic Activity: If working with biological matrices (e.g., cell lysates, tissue homogenates), endogenous enzymes such as sulfatases and glycosidases could potentially cleave the sulfate and sugar moieties, respectively.[6]

Q3: What are the expected degradation products of this compound?

The degradation of this compound is expected to occur in a stepwise manner, primarily through hydrolysis. The main degradation products are likely to be:

  • Rutin: Formed by the hydrolysis of the sulfate group(s).

  • Quercetin-3-O-rutinoside-sulfate (if sulfation is on the aglycone): Formed by the enzymatic removal of the rhamnose part of the rutinose sugar.

  • Quercetin sulfate: Formed by the hydrolysis of the rutinose sugar from this compound.

  • Quercetin: The aglycone of Rutin, formed by the hydrolysis of both the sulfate and the rutinose sugar.[5]

  • Further degradation products: Under harsh conditions, the quercetin ring system can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[7]

Troubleshooting Guide: Common Issues with this compound Stability

Problem Possible Cause Troubleshooting Steps & Solutions
Unexpected loss of compound activity or concentration. Degradation of this compound due to inappropriate pH, temperature, or light exposure.pH: Maintain the pH of your experimental solutions within a stable range. For sulfated flavonoids, mildly acidic conditions (e.g., using 0.1% formic acid) have been shown to provide good stability.[3] Avoid strongly acidic (e.g., 0.5% TFA) and alkaline conditions.[3] Temperature: Conduct experiments at controlled room temperature or on ice if possible. Avoid heating solutions unless absolutely necessary. Store stock solutions at -20°C or -80°C.[8] Light: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[5]
Appearance of unknown peaks in my HPLC or LC-MS analysis. Formation of degradation products.Identify the degradation products by comparing their retention times and mass spectra with those of potential standards (e.g., Rutin, Quercetin).[7] The presence of Quercetin is a strong indicator of both glycosidic and sulfate bond cleavage. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation and implement the corrective actions mentioned above.
Precipitation of the compound in aqueous buffers. Although more soluble than Rutin, high concentrations of this compound might still precipitate in certain buffers.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it stepwise into your aqueous buffer.[8] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results between experiments. Degradation of stock solutions over time.Prepare fresh working solutions for each experiment from a frozen stock.[8] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Periodically check the purity of your stock solution using HPLC.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol provides a general guideline for preparing and storing this compound stock solutions to minimize degradation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.[8]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.[8]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method to assess the stability of this compound and quantify its primary degradation products.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or another suitable acidic modifier

  • This compound reference standard

  • Rutin and Quercetin reference standards (for degradation product identification)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: 10-50% Acetonitrile

    • 20-25 min: 50-10% Acetonitrile

    • 25-30 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV-Vis scan, likely similar to Rutin's λmax around 257 nm and 359 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound, Rutin, and Quercetin in a suitable solvent (e.g., methanol (B129727) or DMSO). Create a series of dilutions to generate calibration curves.

  • Sample Preparation: Prepare your experimental samples of this compound under the conditions you wish to test (e.g., different pH, temperature, light exposure) at various time points.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and quantify the amount of remaining this compound and the formation of degradation products by comparing their peak areas to the respective calibration curves.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies

FactorEffect on this compoundRecommended Mitigation Strategy
pH Degradation in strong acid and alkaline conditions.[3][5]Maintain pH in a mildly acidic to neutral range. Use buffers containing weak acids like formic or acetic acid.[3]
Temperature Increased degradation rate at higher temperatures.[5]Store solutions at low temperatures (-20°C or -80°C).[8] Perform experiments at controlled room temperature or on ice.
Light Photodegradation upon exposure to UV light.[5]Use amber vials or wrap containers in aluminum foil.[8] Work in a low-light environment when possible.
Oxidation Degradation of the flavonoid structure.[5]Use deoxygenated solvents for solution preparation. Consider adding antioxidants if compatible with the experimental setup.
Enzymes Hydrolysis of sulfate and sugar moieties in biological samples.[6]Use purified systems when possible. If using complex biological mixtures, consider the use of enzyme inhibitors (sulfatase and glycosidase inhibitors) if they do not interfere with the experiment.

Visualizations

degradation_pathway Rutin_Sulfate This compound Rutin Rutin Rutin_Sulfate->Rutin Sulfate Hydrolysis (e.g., Acidic Conditions) Quercetin_Sulfate Quercetin Sulfate Rutin_Sulfate->Quercetin_Sulfate Glycosidic Bond Hydrolysis (e.g., Heat, Enzymes) Quercetin Quercetin Rutin->Quercetin Glycosidic Bond Hydrolysis Quercetin_Sulfate->Quercetin Sulfate Hydrolysis Degradation_Products Further Degradation (e.g., Phenolic Acids) Quercetin->Degradation_Products Oxidative Degradation (Harsh Conditions)

Caption: Potential degradation pathway of this compound under various experimental stressors.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Concentrated Stock Solution (DMSO) Store_Stock Aliquot and Store at -20°C or -80°C Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution Store_Stock->Prep_Working Perform_Exp Conduct Experiment (Controlled Conditions) Prep_Working->Perform_Exp Analyze_Sample Analyze Samples (HPLC/LC-MS) Perform_Exp->Analyze_Sample Quantify Quantify this compound & Degradation Products Analyze_Sample->Quantify

Caption: Recommended workflow for experiments involving this compound to ensure stability.

References

Validation & Comparative

Rutin Sulfate vs. Quercetin Sulfate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289) and quercetin (B1663063) are closely related flavonoids renowned for their potent antioxidant and anti-inflammatory properties. Structurally, rutin is the glycoside form of quercetin, meaning it is quercetin bound to a rutinose sugar moiety. This structural difference significantly influences their bioavailability and metabolic fate. Following oral administration, both rutin and quercetin are metabolized in the body to form various conjugates, with quercetin sulfates being among the major metabolites found in plasma.[1][2][3] Therefore, a direct comparison of "rutin sulfate" versus "quercetin sulfate" in the context of biological activity largely becomes an investigation into the consequences of administering their parent compounds, rutin and quercetin, which both lead to the systemic presence of quercetin sulfates.

This guide provides a comprehensive comparison of the biological activities stemming from rutin and quercetin administration, with a focus on the resulting sulfate (B86663) metabolites. We present quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant signaling pathways to aid researchers in their drug development and scientific endeavors.

Metabolism and Bioavailability: From Precursor to Active Metabolite

Upon oral ingestion, rutin is primarily hydrolyzed by gut microflora into its aglycone form, quercetin.[4] Quercetin is then absorbed and, along with quercetin ingested directly, undergoes extensive phase II metabolism in the intestines and liver, leading to the formation of glucuronidated and sulfated derivatives.[5] Studies in rats have shown that after oral administration of either rutin or quercetin, quercetin sulfates and glucuronides are the exclusive metabolites found in the bloodstream.[1][2][3] Notably, quercetin exhibits a higher oral absorption rate than rutin.[1][2][3]

The metabolic conversion of both rutin and quercetin into quercetin sulfates is a critical consideration for in vivo studies, as the biological activities observed may be attributable to these metabolites rather than the parent compounds.

Rutin Rutin Quercetin Quercetin Rutin->Quercetin Hydrolysis by gut microflora Metabolites Quercetin Sulfates & Glucuronides Quercetin->Metabolites Phase II Metabolism (Intestine & Liver)

Caption: Metabolic pathway of Rutin to Quercetin and its subsequent metabolism.

Comparative Biological Activity

While direct comparative studies on isolated "this compound" versus "quercetin sulfate" are scarce, a wealth of data exists comparing the precursors, rutin and quercetin, and some studies have investigated the activity of specific quercetin sulfate isomers.

Antioxidant Activity

In vitro antioxidant assays consistently demonstrate that quercetin possesses superior radical scavenging and reducing capabilities compared to rutin. This is often attributed to the free hydroxyl group at the C3 position of quercetin, which is occupied by the rutinose sugar in rutin. However, it is important to note that some studies suggest that quercetin metabolites, including sulfates, retain antioxidant properties, although potentially at a reduced level compared to the aglycone.[6]

Table 1: Comparison of In Vitro Antioxidant Activity of Rutin and Quercetin

AssayRutinQuercetinKey Findings
DPPH Radical Scavenging (IC50) Lower ActivityHigher ActivityQuercetin is a more potent DPPH radical scavenger.
ABTS Radical Scavenging (IC50) Lower ActivityHigher ActivityQuercetin exhibits stronger ABTS radical scavenging activity.
Ferric Reducing Antioxidant Power (FRAP) Lower Reducing PowerHigher Reducing PowerQuercetin has a greater capacity to reduce ferric iron.

Note: Lower IC50 values indicate higher antioxidant activity.

One study that compared different quercetin sulfate isomers found significant differences in their antioxidant activities. For instance, quercetin-3'-sulfate was a more effective DPPH radical scavenger than quercetin-4'-sulfate.[7] This highlights the importance of considering the specific isomeric form of the sulfate metabolite when evaluating biological activity.

Anti-inflammatory Activity

Both rutin and quercetin are well-documented for their anti-inflammatory effects, which are largely attributed to their ability to modulate key inflammatory signaling pathways such as NF-κB and MAPK.[8][9] Studies have shown that rutin can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10] Similarly, quercetin has been demonstrated to suppress inflammatory responses in various cell models.[11][12][13]

Some evidence suggests that quercetin metabolites also possess anti-inflammatory properties. For example, quercetin-3-O-glucuronide, another major metabolite, has been shown to reduce the transcription of inflammation-related genes in macrophages.[14] While specific data on the anti-inflammatory effects of individual quercetin sulfate isomers is limited, it is plausible that they contribute to the overall anti-inflammatory profile observed after rutin and quercetin consumption.

A synthetic, highly sulfated derivative, Rutin poly(H-)sulfate, has been shown to be a potent inhibitor of the complement system, a key component of the inflammatory response.[15][16] However, it is important to distinguish this synthetic compound from the naturally occurring quercetin sulfate metabolites.

Modulation of Signaling Pathways

The anti-inflammatory effects of rutin and quercetin are mediated through their interaction with critical intracellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both rutin and quercetin have been shown to inhibit its activation, thereby reducing the expression of pro-inflammatory genes.[8]

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_P IκB-P IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocation Transcription Pro-inflammatory Gene Transcription DNA->Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Rutin_Quercetin Rutin / Quercetin (via metabolites) Rutin_Quercetin->IKK Inhibition Rutin_Quercetin->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by Rutin and Quercetin metabolites.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial regulator of the inflammatory response. Quercetin and its metabolites have been shown to modulate this pathway, although the effects can be cell-type and stimulus-dependent.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Stimuli Stress / Cytokines Stimuli->Receptor Rutin_Quercetin Rutin / Quercetin (via metabolites) Rutin_Quercetin->RAF Modulation Rutin_Quercetin->MEK Modulation Rutin_Quercetin->ERK Modulation

Caption: Modulation of the MAPK/ERK signaling pathway by Rutin and Quercetin metabolites.

Experimental Protocols

Antioxidant Capacity Assays

The following are generalized protocols for the DPPH, ABTS, and FRAP assays, which are commonly used to assess in vitro antioxidant activity.

cluster_0 DPPH Assay cluster_1 ABTS Assay cluster_2 FRAP Assay DPPH1 Prepare DPPH solution in methanol (B129727) DPPH2 Add sample to DPPH solution DPPH1->DPPH2 DPPH3 Incubate in dark (30 min) DPPH2->DPPH3 DPPH4 Measure absorbance at 517 nm DPPH3->DPPH4 ABTS1 Generate ABTS radical cation (ABTS + Potassium persulfate) ABTS2 Dilute ABTS solution to set absorbance ABTS1->ABTS2 ABTS3 Add sample to ABTS solution ABTS2->ABTS3 ABTS4 Incubate (e.g., 6 min) ABTS3->ABTS4 ABTS5 Measure absorbance at 734 nm ABTS4->ABTS5 FRAP1 Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) FRAP2 Add sample to FRAP reagent FRAP1->FRAP2 FRAP3 Incubate at 37°C FRAP2->FRAP3 FRAP4 Measure absorbance at 593 nm FRAP3->FRAP4

Caption: Experimental workflows for common antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [17][18][19]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [17][18][19]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay [17][18][19]

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺.

Western Blot Analysis for Signaling Pathway Modulation[20][21][22][23]
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample. To study signaling pathways, antibodies specific to both the total and phosphorylated (active) forms of key proteins (e.g., NF-κB p65, IκB, ERK, JNK, p38) are used.

  • Procedure:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) and treat them with the test compound (rutin, quercetin, or their sulfate metabolites) for a specified time, with or without an inflammatory stimulus (e.g., LPS, TNF-α).

    • Protein Extraction: Lyse the cells to release their protein content. Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal loading of protein for each sample.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-p65).

      • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that will bind to the primary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Analysis: Capture the light signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the levels of protein expression and phosphorylation between different treatment groups.

Conclusion

The comparison of this compound and Quercetin sulfate is nuanced, as both parent compounds, rutin and quercetin, are precursors to quercetin sulfate metabolites in vivo. The available evidence suggests that quercetin is more readily absorbed and exhibits more potent antioxidant and anti-inflammatory activities in vitro compared to rutin. However, upon administration, both lead to the systemic presence of quercetin sulfates, which are themselves biologically active.

For researchers and drug development professionals, the choice between rutin and quercetin may depend on the desired pharmacokinetic profile and therapeutic target. Quercetin may offer a more immediate and potent effect, while rutin could provide a more sustained release of quercetin and its active metabolites. Future research should focus on directly comparing the biological activities of specific, physiologically relevant quercetin sulfate isomers to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Anticoagulant Activities of Rutin Sulfate and Heparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoagulant properties of Rutin (B1680289) sulfate (B86663) and the widely used clinical anticoagulant, heparin. The information presented herein is supported by experimental data from published research, offering insights into their mechanisms of action and potential therapeutic applications.

Introduction to Rutin Sulfate and Heparin

Heparin is a well-established and potent anticoagulant used clinically to prevent and treat thrombosis. It is a heterogeneous mixture of sulfated glycosaminoglycans that exerts its primary anticoagulant effect by binding to and activating antithrombin III (ATIII). This complex then rapidly inactivates key coagulation enzymes, primarily thrombin (Factor IIa) and Factor Xa.

Rutin , a flavonoid glycoside, has been investigated for various pharmacological activities, including antithrombotic effects. Chemical modification of rutin through sulfation can enhance its anticoagulant properties. This guide focuses on the anticoagulant profile of This compound , a semi-synthetic derivative, in comparison to heparin. While direct experimental data on this compound is limited, this guide draws upon research on structurally similar sulfated flavonoids, such as quercetin (B1663063) sulfates, to provide a comprehensive comparative analysis.

Quantitative Comparison of Anticoagulant Activity

The anticoagulant effects of this compound and heparin can be evaluated using standard coagulation assays, including the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). The following tables summarize the available quantitative data.

Disclaimer: The data presented for this compound is based on studies of quercetin 3,7,3',4'-tetrasulphate (QTS), a structurally similar sulfated flavonoid. The presence of the rutinoside group in this compound may influence its activity.

Table 1: Effect on Activated Partial Thromboplastin Time (aPTT)

CompoundConcentration (mM)aPTT (ratio vs. control)
Quercetin 3,7,3',4'-tetrasulphate (QTS)1> 3.5[1][2]
HeparinNot specified in comparative studySignificantly prolongs aPTT[3]

Table 2: Effect on Prothrombin Time (PT)

CompoundConcentration (mM)PT (ratio vs. control)
Quercetin 3,7,3',4'-tetrasulphate (QTS)1~1.5[1][2]
HeparinNot specified in comparative studyProlongs PT to a lesser extent than aPTT[4]

Table 3: Effect on Thrombin Time (TT)

CompoundConcentration (mM)TT Effect
Quercetin 3,7,3',4'-tetrasulphate (QTS)1No significant effect[1][2]
HeparinNot specified in comparative studySignificantly prolongs TT[5]

Mechanism of Action: A Comparative Overview

Heparin

Heparin's anticoagulant mechanism is primarily mediated through its interaction with antithrombin III (ATIII) .[6] By binding to ATIII, heparin induces a conformational change that accelerates the inactivation of thrombin (Factor IIa) and Factor Xa by several orders of magnitude. The inhibition of thrombin is crucial as it is the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869).

This compound

The anticoagulant mechanism of sulfated flavonoids, such as this compound, appears to differ from that of heparin. Studies on quercetin sulfates (QTS) indicate that their anticoagulant activity is not mediated by ATIII.[1][2] Instead, these compounds have been shown to activate heparin cofactor II (HCII) , which specifically inhibits thrombin.[1][2] The degree of sulfation plays a critical role in this activity. It is important to note that these sulfated flavonoids did not show direct inhibition of coagulation factors.[1][2]

Signaling Pathways and Experimental Workflows

Coagulation Cascade and Points of Inhibition

The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the points of inhibition for heparin and the proposed mechanism for this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa VIII Factor VIII VIIIa Factor VIIIa VIII->VIIIa XIIa->XI XIa->IX X Factor X IXa->X VIIIa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa V Factor V Va Factor Va V->Va Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Fibrin Fibrin Fibrinogen->Fibrin Xa->Prothrombin Va->Prothrombin Thrombin->VIII Thrombin->V Thrombin->Fibrinogen Heparin_ATIII Heparin-ATIII Complex Heparin_ATIII->Xa Inhibits Heparin_ATIII->Thrombin Inhibits RutinSulfate_HCII This compound-HCII Complex RutinSulfate_HCII->Thrombin Inhibits

Caption: The coagulation cascade and sites of action for Heparin and this compound.

Experimental Workflow for In Vitro Anticoagulant Assays

The following diagram outlines the general workflow for conducting in vitro anticoagulant assays to evaluate the efficacy of compounds like this compound and heparin.

Anticoagulant_Assay_Workflow cluster_assays Coagulation Assays start Start: Blood Collection plasma_prep Plasma Preparation (Centrifugation) start->plasma_prep incubation Incubation of Plasma with Test Compound (this compound or Heparin) plasma_prep->incubation aptt aPTT Assay (Intrinsic & Common) incubation->aptt pt PT Assay (Extrinsic & Common) incubation->pt tt TT Assay (Fibrin Formation) incubation->tt data_analysis Data Analysis: Clotting Time Measurement aptt->data_analysis pt->data_analysis tt->data_analysis end End: Comparison of Anticoagulant Activity data_analysis->end

Caption: General workflow for in vitro anticoagulant activity assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro coagulation assays used to assess the anticoagulant properties of this compound and heparin.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

  • Specimen Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[7][8]

  • Assay Procedure:

    • Pre-warm the PPP, aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids), and calcium chloride (CaCl2) solution (e.g., 0.025 M) to 37°C.[8]

    • In a coagulometer cuvette, mix 50 µL of PPP with the test compound (this compound or heparin at various concentrations) or vehicle control.[8]

    • Add 50 µL of the aPTT reagent and incubate for a specified time (typically 3-5 minutes) at 37°C.[8]

    • Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.[8]

    • The time to clot formation is measured in seconds by the coagulometer.[9]

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

  • Specimen Preparation: Prepare PPP as described for the aPTT assay.[7][10]

  • Assay Procedure:

    • Pre-warm the PPP and PT reagent (containing tissue factor/thromboplastin and calcium) to 37°C.[7][11]

    • In a coagulometer cuvette, pipette 50 µL of PPP.[7]

    • Add the test compound or vehicle control to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Initiate the reaction by adding 100 µL of the pre-warmed PT reagent.[7]

    • The coagulometer automatically measures the time to clot formation in seconds.[12]

Thrombin Time (TT) Assay

The TT assay evaluates the final step of the coagulation cascade, the conversion of fibrinogen to fibrin by thrombin.

  • Specimen Preparation: Prepare PPP as described for the aPTT assay.[5]

  • Assay Procedure:

    • Pre-warm the PPP and a standardized thrombin reagent to 37°C.[13]

    • In a coagulometer cuvette, add the test compound or vehicle control to 150 µL of PPP and incubate for 2 minutes at 37°C.[14]

    • Initiate clotting by adding a specific volume of the thrombin reagent.[13]

    • The time to clot formation is measured in seconds.[5]

Conclusion

Based on the available data for structurally similar compounds, this compound demonstrates anticoagulant activity, primarily by prolonging the aPTT. This effect is likely mediated through the activation of heparin cofactor II, a different mechanism than that of heparin, which acts via antithrombin III. While heparin remains a more potent and broadly acting anticoagulant, the unique mechanism of this compound may offer a targeted approach with a potentially different safety profile. Further research is warranted to fully characterize the anticoagulant properties and therapeutic potential of this compound, including direct comparative studies with heparin and investigation into its in vivo efficacy and safety.

References

A Comparative Guide to the Efficacy of Rutin Sulfate and Other Sulfated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of rutin (B1680289) sulfate (B86663) versus other sulfated flavonoids, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.

Introduction to Sulfated Flavonoids

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their antioxidant, anti-inflammatory, and other health-beneficial properties. In vivo, flavonoids are often metabolized into sulfated and glucuronidated forms. Sulfation, the addition of a sulfo group (SO₃⁻), is a critical phase II metabolic reaction catalyzed by sulfotransferases (SULTs). This process increases the water solubility of flavonoids, facilitating their distribution in the body and subsequent excretion.[1] Importantly, sulfation can also modulate the biological activity of the parent flavonoid, sometimes enhancing its therapeutic effects.[2]

Rutin, a glycoside of the flavonoid quercetin (B1663063), is a well-studied compound with known antioxidant and anti-inflammatory activities.[3][4] Its sulfated form, rutin sulfate, is of significant interest for its potential for improved bioavailability and efficacy. This guide compares the efficacy of this compound with other sulfated flavonoids, focusing on antioxidant and anti-inflammatory properties.

Comparative Efficacy: Quantitative Data

Direct comparative studies on the efficacy of various sulfated flavonoids are limited. However, by examining the data on parent flavonoids and the effects of sulfation, we can infer potential trends in activity. The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of relevant flavonoids and their sulfated derivatives.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Lower IC₅₀ values in these assays indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)ABTS Radical Scavenging IC₅₀ (µg/mL)Reference(s)
Rutin29.635.34[3]
Quercetin0.551.17[3][5]
Kaempferol (B1673270)--
Kaempferol-3'-sulfate--[2]

Note: Direct comparative IC₅₀ values for this compound were not available in the reviewed literature. The data for Kaempferol and its sulfated derivative are included to illustrate the potential impact of sulfation.

Generally, the aglycone form of a flavonoid (e.g., quercetin) exhibits stronger antioxidant activity than its glycoside form (e.g., rutin).[3][5] Sulfation of kaempferol has been shown to enhance its water solubility and maintain its antioxidant activity.[2] It is plausible that sulfation of rutin could similarly enhance its properties, though direct experimental evidence is needed for a definitive comparison.

Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and the production of inflammatory mediators such as nitric oxide (NO).

CompoundTarget/AssayCell LineIC₅₀ (µM)Reference(s)
RutinCOX-2 Expression--[6]
QuercetinCOX-2 TranscriptionDLD-1Potent Inhibition[7]
ApigeninNO ProductionRAW 264.71.43[8]
LuteolinTNF-αRAW 264.7Low µM range[9]
IsorhamnetinIL-8 ProductionHT-29Significant decline[10]

Flavonoids are known to exert their anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[9][11] Rutin has been shown to inhibit COX-2 expression by targeting EGFR kinase activity.[6] Sulfated flavonoids are of particular interest in inflammation research, as they are the primary metabolites found in human plasma after flavonoid consumption.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of flavonoid efficacy.

Synthesis of Sulfated Flavonoids

Protocol for the Synthesis of Quercetin Sulfates:

  • Reaction: Quercetin is reacted with a 10-fold molar excess of sulfur trioxide-N-triethylamine complex.

  • Analysis: The products are analyzed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

  • Purification and Identification: Individual mono- and disulfates are isolated by preparative HPLC, and their structures are confirmed by ¹H NMR spectrometry.[13][14]

Protocol for the Synthesis of Kaempferol-3'-sulfate:

  • Sulfonation: Kaempferol is sulfonated to improve its water solubility. The specific site of sulfonation (e.g., C3') is confirmed by comparing the chemical shifts of carbon atoms in ¹³C NMR spectra before and after the reaction.[2]

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol.

  • Reaction: Mix the test compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (containing only the solvent and DPPH). The IC₅₀ value is then determined.

Anti-Inflammatory Activity Assays

Cyclooxygenase (COX-2) Inhibition Assay:

  • Enzyme Preparation: Use a commercially available COX-2 enzyme or a cell line that expresses COX-2 (e.g., DLD-1 human colon cancer cells).[7]

  • Incubation: Pre-incubate the enzyme or cells with the test compound at various concentrations.

  • Reaction Initiation: Add the substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.

  • Measurement: Measure the production of prostaglandins (B1171923) (e.g., PGE₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: Determine the percentage of inhibition of COX-2 activity for each concentration of the test compound and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies employed.

Flavonoid Anti-Inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NFκB_inactive NF-κB (p50/p65)-IκB (Inactive) NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Releases NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates Sulfated_Flavonoid Sulfated Flavonoid Sulfated_Flavonoid->IKK Inhibits Sulfated_Flavonoid->NFκB_active Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFκB_nucleus->Gene_Expression Induces G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Samples Prepare Test Compound and DPPH Solutions Mix Mix Test Compound with DPPH Solution Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

References

A Comparative Guide to the Antioxidant Activity of Rutin and the Trolox Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Rutin (B1680289), a widely studied flavonoid, against Trolox, a water-soluble vitamin E analog ubiquitously used as a standard in antioxidant assays. While this guide focuses on Rutin, it is important to note that specific experimental data directly comparing Rutin sulfate (B86663) with Trolox is not extensively available in the public literature. The antioxidant properties of Rutin sulfate are expected to be related to its parent compound, Rutin.

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in many plants, including buckwheat, citrus fruits, and asparagus.[1] It is recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[2] Trolox is utilized as a benchmark in antioxidant capacity assays due to its stability and consistent performance, allowing for the relative quantification of antioxidant strength, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Comparative Data Analysis: Rutin vs. Trolox

The antioxidant capacity of Rutin has been evaluated through various established assays. The results are typically expressed as TEAC values, which quantify the antioxidant strength of a compound relative to Trolox. A higher TEAC value indicates a greater antioxidant capacity.

Assay MethodMetricResult for RutinReference
ABTS (Radical Cation Scavenging)Trolox Equivalent Antioxidant Capacity (TEAC)The antioxidant activity of rutin was slightly lower than the theoretical 1.5 Trolox equivalent.[1]
DPPH (Radical Scavenging)Trolox Equivalent Antioxidant Capacity (TEAC)The order of antioxidant activity was determined as DPPH RSA > ABTS RSA.[1][2]
CUPRAC (Cupric Reducing Antioxidant Capacity)Trolox Equivalent Antioxidant Capacity (TEAC)The TEAC value for Rutin was found to be lower than that of its aglycone, quercetin.[3]
ABTS Decolorisation Assay % InhibitionRutin-loaded nanoparticles showed 71.2% inhibition.[4]
DPPH Scavenging Assay % InhibitionRutin-loaded nanoparticles showed 52.7% inhibition.[4]

Visualizing Antioxidant Mechanisms and Workflows

To clarify the underlying processes of antioxidant validation, the following diagrams illustrate the fundamental free-radical scavenging reaction and a typical experimental workflow for in vitro antioxidant assays.

Antioxidant Free Radical Scavenging Mechanism cluster_reactants Reactants cluster_products Products antioxidant Antioxidant (e.g., Rutin, Trolox) stable_antioxidant Oxidized Antioxidant antioxidant->stable_antioxidant donates e⁻ or H• radical Free Radical (e.g., DPPH•, ABTS•+) neutral_radical Neutralized Molecule radical->neutral_radical accepts e⁻ or H• General Workflow for In Vitro Antioxidant Assays prep_reagents 1. Reagent Preparation (e.g., DPPH or ABTS•+ Solution) prep_samples 2. Sample & Standard Preparation (Serial dilutions of test compound and Trolox) prep_reagents->prep_samples reaction 3. Reaction Incubation (Mix sample/standard with reagent) prep_samples->reaction measurement 4. Spectrophotometric Measurement (Measure absorbance at specific λ) reaction->measurement analysis 5. Data Analysis (Calculate % Inhibition, IC50, or TEAC) measurement->analysis

References

Head-to-head comparison of Rutin and Rutin sulfate in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro anticancer activities of the flavonoid Rutin (B1680289) and its primary metabolite, Quercetin-3'-sulfate, providing researchers, scientists, and drug development professionals with comparative data on their efficacy and mechanisms of action.

Introduction

Rutin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential anticancer properties.[1] Upon ingestion, rutin is metabolized, primarily to its aglycone quercetin (B1663063) and its subsequent conjugates, including quercetin sulfates and glucuronides.[2][3] These metabolites are the predominant forms found circulating in the bloodstream and are therefore crucial to understanding the in vivo bioactivity of rutin.[2][3] Direct comparative studies on the anticancer effects of rutin versus its sulfated form in cancer cell lines are scarce. However, research comparing quercetin and its major metabolite, quercetin-3'-sulfate (Q3'S), provides critical insights into the potential differential effects of the parent compound versus its sulfated form. This guide offers a head-to-head comparison based on available experimental data, focusing on the cytotoxic and mechanistic differences between these compounds in cancer cell lines.

Comparative Efficacy: Cytotoxicity and Apoptosis

A key study directly comparing the effects of quercetin and its metabolite, quercetin-3'-sulfate, on the human breast cancer cell line MCF-7 revealed differences in their cytotoxic potential. Quercetin demonstrated greater anticancer activity than its sulfated metabolite.

CompoundCell LineIC50 Value (µM)Apoptosis Induction (at 100 µM)
QuercetinMCF-723.170.8%
Quercetin-3'-sulfate (Q3'S)MCF-727.658.2%
RutinHCT116>200Induced apoptosis

Data for Quercetin and Quercetin-3'-sulfate are from a study on MCF-7 cells.[4] Data for Rutin is from a study on HCT116 cells, where a direct IC50 was not established at the tested concentration.[5][6]

The data clearly indicates that while both quercetin and its sulfated metabolite induce apoptosis, quercetin is more potent in inhibiting the growth of MCF-7 cancer cells.[4] Rutin, in a separate study on HCT116 colon cancer cells, also induced apoptosis but exhibited lower cytotoxicity compared to quercetin at the same concentration.[5][6]

Mechanistic Insights: Cell Cycle Arrest and Signaling Pathways

The anticancer effects of these compounds are linked to their ability to interfere with the cell cycle and modulate key signaling pathways.

Cell Cycle Analysis: In MCF-7 cells, both quercetin and quercetin-3'-sulfate were found to primarily induce cell cycle arrest at the S phase.[4] This indicates that both compounds interfere with DNA synthesis, a critical step for cancer cell proliferation.

Signaling Pathways: Rutin has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][7] It can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2]

The anticancer activities of quercetin and its sulfated metabolite in MCF-7 cells are associated with the induction of an ROS-dependent apoptosis pathway.[4]

cluster_rutin Rutin cluster_q3s Quercetin-3'-sulfate Rutin Rutin PI3K_Akt_mTOR PI3K/Akt/mTOR Rutin->PI3K_Akt_mTOR Inhibits MAPK MAPK Rutin->MAPK Modulates NF_kB NF-κB Rutin->NF_kB Inhibits CellCycleArrest_R Cell Cycle Arrest PI3K_Akt_mTOR->CellCycleArrest_R Apoptosis_R Apoptosis MAPK->Apoptosis_R NF_kB->Apoptosis_R Q3S Quercetin-3'-sulfate ROS ROS Generation Q3S->ROS CellCycleArrest_Q S Phase Arrest Q3S->CellCycleArrest_Q Apoptosis_Q Apoptosis ROS->Apoptosis_Q cluster_workflow Experimental Workflow cluster_assays Assays start Seed Cancer Cells treatment Treat with Rutin / Quercetin-3'-sulfate start->treatment incubation Incubate (24-48h) treatment->incubation viability Cell Viability (XTT) incubation->viability cell_cycle Cell Cycle (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis end Data Analysis viability->end cell_cycle->end apoptosis->end

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Rutin and its Sulfated Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of rutin (B1680289) and its sulfated form, rutin sulfate (B86663). While direct comparative studies on rutin sulfate are limited, this document synthesizes available data on rutin, its derivatives, and related sulfated flavonoids to offer insights into the potential effects of sulfation on its biological activity.

Executive Summary

Rutin, a ubiquitous flavonoid glycoside, exhibits a wide range of pharmacological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[1] Chemical modification, such as sulfation, is a strategy employed to enhance the solubility and potentially modulate the bioactivity of rutin.[2] This guide explores the correlation between the in vitro and in vivo activities of rutin and provides an extrapolated comparison with this compound, drawing on data from related compounds.

Data Presentation

In Vitro Antioxidant Activity

The antioxidant capacity of rutin and its derivatives is commonly assessed using various in vitro assays. The following table summarizes the available data.

In Vitro AssayRutinRutin Glycoside (More Soluble Derivative)Quercetin (B1663063) 3'-O-sulfate (Metabolite Analog)Key Findings
DPPH Radical Scavenging Activity (IC50) 60.25 µM[3]29.13 µM[3]Weaker than quercetin[4]Glycosylation appears to enhance radical scavenging activity in this assay.[3] Sulfation of the aglycone quercetin significantly reduces its radical scavenging capacity.[4]
ABTS Radical Scavenging Activity (SC50) 105.43 µM[5]63.21 µM[5]Not availableSimilar to the DPPH assay, the more soluble rutin glycoside shows higher activity.[5]
In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of rutin is often evaluated by its ability to inhibit key inflammatory mediators.

In Vitro AssayRutinRutin GlycosideKey Findings
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells Similar to rutin glycoside[5]Similar to rutin[5]Despite differences in antioxidant activity, both rutin and its more soluble glycoside derivative show comparable in vitro anti-inflammatory effects in this model.[5]
Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 cells Similar to rutin glycoside[5]Similar to rutin[5]Both compounds demonstrate similar efficacy in reducing PGE2 levels.[5]
Pro-inflammatory Cytokine (TNF-α, IL-6) Production in LPS-stimulated RAW 264.7 cells Similar to rutin glycoside[5]Similar to rutin[5]Inhibition of pro-inflammatory cytokines is comparable between rutin and its glycoside.[5]
In Vivo Pharmacokinetics

The bioavailability of rutin is a critical factor in translating its in vitro activity to in vivo efficacy.

CompoundAdministration RouteKey Pharmacokinetic ParametersFindings
Rutin OralPoorly absorbed; extensively metabolized to quercetin and its conjugates (glucuronides and sulfates).[6][7]The in vivo effects of orally administered rutin are largely attributed to its metabolites.[1]
Quercetin (Rutin Aglycone) OralHigher oral absorption rate than rutin.[6][7]The aglycone form is more readily absorbed.[6]
This compound Not availableNot availableThe pharmacokinetics of administered this compound have not been extensively studied. However, sulfation is a major metabolic pathway for flavonoids, suggesting that administered this compound might have a different pharmacokinetic profile than rutin.[6][8]

Experimental Protocols

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (rutin, this compound, or other derivatives) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.[1][10]

3. Nitric Oxide (NO) Production in Macrophages

  • Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory activity of a compound is assessed by its ability to reduce this edema.[8][11]

  • Protocol:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

    • Administer the test compound (rutin, this compound, or vehicle control) orally or intraperitoneally at a predetermined time before carrageenan injection. A standard anti-inflammatory drug like indomethacin (B1671933) is used as a positive control.[11]

    • Measure the initial paw volume of the right hind paw using a plethysmometer.[8]

    • Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.[11]

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

2. In Vivo Antioxidant Activity Assessment in Rats

  • Principle: This involves measuring the activity of key endogenous antioxidant enzymes and the levels of lipid peroxidation products in tissues of animals subjected to oxidative stress.

  • Protocol:

    • Induce oxidative stress in rats using a suitable agent (e.g., carbon tetrachloride, doxorubicin).

    • Treat groups of rats with the test compound, vehicle control, or a standard antioxidant.

    • After the treatment period, collect tissue samples (e.g., liver, kidney, heart).

    • Prepare tissue homogenates.

    • Measure the activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) using commercially available assay kits or established spectrophotometric methods.[12][13]

    • Determine the level of lipid peroxidation by measuring Malondialdehyde (MDA) concentration using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[12]

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays DPPH_Assay DPPH Assay Antioxidant_Capacity Antioxidant Capacity DPPH_Assay->Antioxidant_Capacity ABTS_Assay ABTS Assay ABTS_Assay->Antioxidant_Capacity NO_Assay NO Production Assay Anti_inflammatory_Activity_vitro Anti-inflammatory Activity NO_Assay->Anti_inflammatory_Activity_vitro Correlation In Vitro-In Vivo Correlation Antioxidant_Capacity->Correlation Anti_inflammatory_Activity_vitro->Correlation Paw_Edema Carrageenan-Induced Paw Edema Anti_inflammatory_Activity_vivo Anti-inflammatory Activity Paw_Edema->Anti_inflammatory_Activity_vivo Antioxidant_Enzymes Antioxidant Enzyme Assays (SOD, CAT, GPx) Antioxidant_Status In Vivo Antioxidant Status Antioxidant_Enzymes->Antioxidant_Status Anti_inflammatory_Activity_vivo->Correlation Antioxidant_Status->Correlation Rutin_Sulfate Rutin / this compound Administration Rutin_Sulfate->DPPH_Assay Rutin_Sulfate->ABTS_Assay Rutin_Sulfate->NO_Assay Rutin_Sulfate->Paw_Edema Rutin_Sulfate->Antioxidant_Enzymes

Caption: Experimental workflow for comparing in vitro and in vivo activities.

nfkb_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates to Nucleus DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Rutin Rutin / this compound Rutin->IKK Inhibits Rutin->NFkB_active Inhibits Nuclear Translocation

Caption: Rutin's modulation of the NF-κB signaling pathway.

mapk_pathway Stimulus Cellular Stress / Mitogens Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Rutin Rutin / this compound Rutin->ERK Inhibits Phosphorylation Rutin->JNK Inhibits Phosphorylation Rutin->p38 Inhibits Phosphorylation

Caption: Rutin's modulation of the MAPK signaling pathway.

Discussion and Correlation

A clear correlation between the in vitro and in vivo activities of rutin is evident, although it is significantly influenced by its pharmacokinetic profile.

  • Antioxidant Activity: In vitro, rutin demonstrates potent radical scavenging activity.[14][15] However, the in vivo antioxidant effects observed after oral administration are likely due to its metabolite, quercetin, and its sulfated and glucuronidated conjugates.[1][16] Studies on quercetin 3'-O-sulfate suggest that sulfation may decrease direct radical scavenging activity compared to the parent aglycone.[4] Therefore, while this compound's increased solubility might enhance its distribution, its direct in vivo antioxidant capacity may be lower than that of rutin's aglycone metabolite, quercetin. The overall in vivo antioxidant effect will be a composite of the activities of all circulating metabolites.

  • Anti-inflammatory Activity: Rutin consistently demonstrates anti-inflammatory effects both in vitro and in vivo.[13][17] In vitro, it inhibits the production of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines.[5] In vivo, it reduces inflammation in models like carrageenan-induced paw edema.[11] The primary mechanism for this activity is believed to be the inhibition of the NF-κB and MAPK signaling pathways.[18][19] While direct evidence for this compound is lacking, it is plausible that it retains anti-inflammatory activity. The enhanced solubility of this compound could lead to higher plasma concentrations, potentially compensating for any reduction in intrinsic activity at the molecular level. However, some studies on other sulfated flavonoids suggest that sulfation can abolish anti-inflammatory activity.[20]

Conclusion

The correlation between the in vitro and in vivo activities of rutin is complex, primarily due to its low bioavailability and extensive metabolism. The in vivo effects of oral rutin are largely mediated by its metabolite quercetin and its conjugates.

This compound, with its enhanced water solubility, presents an interesting alternative. While direct comparative data is scarce, we can infer the following:

  • In Vitro: this compound may exhibit altered antioxidant and anti-inflammatory activities compared to rutin. Based on data from quercetin sulfate, the direct radical scavenging activity might be reduced.

  • In Vivo: The increased solubility of this compound could lead to improved bioavailability compared to rutin. However, its metabolic fate and the biological activity of its own potential metabolites are unknown. The overall in vivo efficacy will depend on the balance between its pharmacokinetic profile and its intrinsic activity at the target sites.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Rutin Sulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rutin, a prominent flavonoid glycoside, undergoes extensive metabolism in the body, leading to the formation of various conjugates, including Rutin sulfate (B86663).[1] The accurate quantification of these metabolites is crucial for pharmacokinetic, bioavailability, and drug development studies. Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results, which is essential when transferring methods between laboratories or implementing new technologies.[2]

While literature specifically detailing the cross-validation of methods for Rutin sulfate is limited, this guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of the parent compound, Rutin. The principles, validation parameters, and experimental protocols discussed are directly applicable to its sulfated metabolites, typically requiring adjustments in detection parameters, especially for mass spectrometry. The methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Quantitative Methods

The performance of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the quantification of Rutin is summarized below. The data presented is a synthesis of findings from multiple analytical validation studies.[3]

Validation ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Linearity Range 2 - 180 µg/mL[3][4]0.5 - 100 ng/mL[3][5]6.25 - 200 µg/mL[6]
Limit of Detection (LOD) 0.005 - 23.91 ng/mL[7][8]0.2 - 0.3 ng/mL[3][9]4.51 - 55.67 ng/mL[3][7]
Limit of Quantification (LOQ) 0.15 - 19.28 µg/mL[3][8]< 1 ng/mL[3][10]13.67 ng/spot (HPTLC)[3]
Accuracy (% Recovery) 96 - 103.34%[3][11]99.14 - 100.56%[3]103.6%[6][12]
Precision (%RSD) < 2%[3][7][11]< 15%[3]< 2.5%[7]
Selectivity/Specificity Good, but susceptible to co-eluting impurities.Excellent, highly selective due to MRM mode.[3]High, based on charge-to-mass ratio separation.[13]
Cost & Complexity Lower initial cost, less complex operation.[14]Higher initial cost, requires specialized expertise.[14]Moderate cost, simpler instrumentation than LC-MS.[13]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine quantification of flavonoids like Rutin in various samples, including bulk drugs and plant extracts.[3][8]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[14]

  • Column : C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase : A common mobile phase is a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.05% formic acid or 10 mM acetate (B1210297) buffer, pH 4.1).[4][16] An isocratic or gradient elution can be used.[3][15]

  • Flow Rate : A flow rate of 1.0 mL/min is commonly employed.[3][15]

  • Column Temperature : Typically maintained at 30°C.[14][16]

  • Detection : UV detection is performed at a wavelength of 257 nm, 259 nm, or 356 nm.[3][14][15][16]

  • Sample Preparation : Samples are dissolved in a suitable solvent (e.g., methanol). For complex matrices like plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed to remove interfering substances.[14][17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and analysis of complex matrices.[3][14]

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]

  • Column : A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is often used.[14]

  • Mobile Phase : A gradient elution with 0.1% formic acid in water and acetonitrile is common.[10][14]

  • Flow Rate : Typically in the range of 0.3 - 0.5 mL/min.[10][14]

  • Mass Spectrometric Detection : Detection is performed in Multiple Reaction Monitoring (MRM) mode, operating in negative ionization.[3][10] For Rutin, the transition of the deprotonated molecular ion [M-H]⁻ at m/z 609.2 to a product ion at m/z 301.0 is often monitored.[3] For a this compound metabolite, the precursor ion m/z would be approximately 689.2.

  • Sample Preparation : Plasma samples can be prepared by protein precipitation with acetonitrile or by liquid-liquid extraction.[3][10] Plant extracts are typically diluted in the mobile phase.[3]

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers high efficiency, short analysis times, and requires minimal sample and reagent volumes.[7][13]

  • Instrumentation : A CE system consisting of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, a sample introduction system, and a detector (typically UV-Vis).[13]

  • Capillary : A bare fused-silica capillary is commonly used.[7]

  • Background Electrolyte (BGE) : A borate (B1201080) buffer (e.g., 20 mM Borax solution at pH 9.4) is frequently used.[6][7][12]

  • Separation Voltage : An applied voltage of +20 kV is typical.[7][12]

  • Capillary Temperature : Maintained at 25°C.[7]

  • Injection : Samples are introduced using pressure injection (e.g., 50 mbar for 5 seconds).[7]

  • Detection : On-column detection is performed using a photodiode array detector at a wavelength of 208 nm or 254 nm.[6][7][12]

  • Sample Preparation : Samples are dissolved in the BGE or a suitable solvent. Extracts from complex matrices may require a cleanup step using Solid-Phase Extraction (SPE).[7]

Visualized Workflows and Processes

The following diagrams illustrate the logical and experimental workflows for the cross-validation and quantification of this compound.

G cluster_define Phase 1: Method Definition cluster_prepare Phase 2: Sample Preparation cluster_analyze Phase 3: Analysis cluster_compare Phase 4: Data Comparison Def_Ref Define Reference Method (e.g., Validated LC-MS/MS) Prep_QC Prepare Spiked QC Samples (Low, Mid, High) Def_Ref->Prep_QC Def_Test Define Test Method (e.g., New HPLC-UV) Def_Test->Prep_QC Analyze_Ref Analyze Samples with Reference Method Prep_QC->Analyze_Ref Analyze_Test Analyze Samples with Test Method Prep_QC->Analyze_Test Prep_Study Prepare Incurred Study Samples Prep_Study->Analyze_Ref Prep_Study->Analyze_Test Compare Compare Datasets Analyze_Ref->Compare Analyze_Test->Compare Report Generate Cross-Validation Report Compare->Report Accept Define Acceptance Criteria (e.g., %Difference within ±20%) Accept->Compare

Caption: Logical workflow for the cross-validation of two analytical methods.[2]

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma Sample spike Spike Internal Standard start->spike spe Solid-Phase Extraction (SPE) spike->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC System recon->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 259 nm) separate->detect quant Quantify using Peak Area Ratio detect->quant

Caption: Experimental workflow for Rutin quantification using HPLC-UV.[17]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma or Extract Sample extract Protein Precipitation or LLE start->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute if Necessary supernatant->dilute inject Inject into LC System dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Detection (e.g., 689.2 -> 301.0 for Sulfate) ionize->mrm quant Quantify Analyte mrm->quant

Caption: Experimental workflow for this compound quantification via LC-MS/MS.[3][10]

G cluster_prep System & Sample Preparation cluster_analysis CE Analysis start Prepare Sample in BGE inject Pressure Injection of Sample start->inject cap_prep Flush Capillary with BGE cap_prep->inject separate Apply High Voltage (+20 kV) inject->separate migrate Analyte Migration separate->migrate detect On-Column UV Detection (e.g., 254 nm) migrate->detect quant Quantify using Peak Area detect->quant

Caption: General experimental workflow for Capillary Electrophoresis (CE).[7][12]

References

A Comparative Guide to the Neuroprotective Effects of Rutin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are gaining significant attention for their potential therapeutic applications in neurodegenerative diseases. Their neuroprotective effects are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide provides a comparative analysis of the neuroprotective effects of Rutin (B1680289), a prominent flavonoid glycoside, against other well-researched flavonoids, namely Quercetin (B1663063), Hesperidin, and Catechins.

It is important to note that while the query specified "Rutin sulfate (B86663)," the available scientific literature predominantly focuses on "Rutin." Research directly comparing the neuroprotective effects of Rutin sulfate to other flavonoids is scarce. Therefore, this guide will focus on the extensive data available for Rutin, which serves as a crucial foundation for understanding the potential of its sulfated form. Rutin is the glycoside of the flavonoid quercetin, and its biological activities are often linked to its aglycone, quercetin.[1]

This guide synthesizes experimental data from various in vitro and in vivo studies to offer an objective comparison of the efficacy of these flavonoids in mitigating neuronal damage. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts in this promising field.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from studies evaluating the neuroprotective effects of Rutin, Quercetin, Hesperidin, and Catechins. These tables are designed for easy comparison of their efficacy in various experimental models of neurotoxicity.

Table 1: In Vitro Neuroprotective Effects of Selected Flavonoids

FlavonoidExperimental ModelNeurotoxic InsultConcentration(s)Key Quantitative OutcomesReference(s)
Rutin PC-12 Cells6-hydroxydopamine (6-OHDA)10, 50, 100 µMIncreased cell viability to ~78% at 100 µM (from 57% with 6-OHDA alone).[2][3][2][3]
PC-12 Cells6-OHDANot specifiedSignificantly activated antioxidant enzymes (SOD, CAT, GPx, GSH).[4][4]
BMG-1 Cerebral Glioma CellsHydrogen Peroxide (H₂O₂)IC₅₀ ≈ 200 µMReduced apoptotic bodies and lipid peroxidation; increased glutathione.[5][5]
Quercetin PC-12 Cells6-OHDAMicromolar rangeAntagonized cell toxicity and changes in gene expression.[5][5]
SH-SY5Y CellsAmyloid-βNot specifiedInhibited Aβ aggregation by 72.25%.[6][6]
PC-12 CellsH₂O₂10 µMShowed marked cytoprotective capacity.[7][7]
Hesperidin Primary Cortical NeuronsH₂O₂, Glutamate, Amyloid-βNot specifiedProtected against peroxide-induced damage, excitotoxicity, and Aβ oligomer toxicity.[8][9][8][9]
Catechin (EGCG) SH-SY5Y Cells6-OHDA10, 20, 40 µMIncreased cell viability in a dose-dependent manner.[10]
SH-SY5Y CellsAmyloid-βNot specifiedInhibited Aβ aggregation.[11][11]

Table 2: In Vivo Neuroprotective Effects of Selected Flavonoids

FlavonoidAnimal ModelModel of NeurodegenerationDosageKey Quantitative OutcomesReference(s)
Rutin RatsRepeated Cerebral Ischemia10, 20, 30 mg/kgDose-dependently improved spatial memory and increased surviving neurons in the hippocampus.[12][12]
MiceLipopolysaccharide (LPS)-induced neuroinflammationNot specifiedSuppressed neuroinflammation and memory impairment.[5][5]
Quercetin MiceLipopolysaccharide (LPS)-induced neuroinflammationNot specifiedPrevented neuroinflammation-mediated neurodegeneration and memory impairment.[5][5]
Hesperidin RatsCerebral Ischemia/Reperfusion50, 100 mg/kgReduced infarct volume and improved neurological scores.[13]
Catechin (EGCG) MiceMPTP-induced Parkinson's Disease10 mg/kgPrevented striatal dopamine (B1211576) depletion and dopaminergic neuron loss.[10]

Key Signaling Pathways in Flavonoid-Mediated Neuroprotection

The neuroprotective actions of Rutin and other flavonoids are mediated through their modulation of complex intracellular signaling networks. Below are diagrams illustrating two of the most critical pathways involved.

Nrf2_ARE_Pathway cluster_nucleus Nucleus Rutin Rutin / Quercetin ROS Oxidative Stress (e.g., H₂O₂, 6-OHDA) Keap1_Nrf2 Keap1-Nrf2 Complex Rutin->Keap1_Nrf2 promotes dissociation ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Nrf2/ARE Signaling Pathway Activation by Flavonoids.

NFkB_Pathway cluster_nucleus Nucleus Rutin Rutin / Quercetin IKK IKK Complex Rutin->IKK inhibits LPS Inflammatory Stimuli (e.g., LPS, Aβ) LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) Inflammation Neuroinflammation Proinflammatory_Genes->Inflammation promotes NFkB_n NF-κB NFkB_n->Proinflammatory_Genes activates transcription

Caption: Inhibition of NF-κB Signaling Pathway by Flavonoids.

Experimental Protocols

To facilitate the replication and extension of the findings presented, this section details common methodologies for key in vitro experiments cited in this guide.

In Vitro Neuroprotection Assessment Workflow

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of flavonoids in a cell-based model.

Experimental_Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y, PC-12) Pretreatment Pre-treatment with Flavonoid (e.g., Rutin, Quercetin) at various concentrations Start->Pretreatment Induction Induction of Neurotoxicity (e.g., 6-OHDA, H₂O₂, Aβ) Pretreatment->Induction Incubation Incubation (24-48 hours) Induction->Incubation Assessment Assessment of Neuroprotective Outcomes Incubation->Assessment Viability Cell Viability (MTT Assay) Assessment->Viability Oxidative_Stress Oxidative Stress (ROS, SOD, MDA levels) Assessment->Oxidative_Stress Inflammation Inflammation (TNF-α, IL-6, NF-κB) Assessment->Inflammation Apoptosis Apoptosis (Caspase-3, Bax/Bcl-2 ratio) Assessment->Apoptosis

Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: For experiments, cells are seeded in 96-well plates (for viability assays) or larger plates/dishes for protein and gene expression analysis, at a density that allows for optimal growth and response to treatments.

  • Flavonoid Preparation: Flavonoids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the medium is typically kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol: Cells are often pre-treated with the flavonoid for a period of 1 to 24 hours before the addition of the neurotoxic agent.[14]

Induction of Neurotoxicity
  • Oxidative Stress Models:

    • 6-hydroxydopamine (6-OHDA): Used to model Parkinson's disease. Concentrations typically range from 50 to 200 µM.[2][3]

    • Hydrogen Peroxide (H₂O₂): A general model for oxidative stress. Concentrations can range from 100 to 500 µM.[5]

  • Neuroinflammation Model:

    • Lipopolysaccharide (LPS): Used to induce an inflammatory response in microglial cell lines (e.g., BV-2) or primary microglia. A typical concentration is 100 ng/mL.[14]

  • Alzheimer's Disease Model:

    • Amyloid-β (Aβ) peptides: Oligomeric or fibrillar forms of Aβ₁₋₄₂ or Aβ₂₅₋₃₅ are used to induce neurotoxicity. Concentrations vary depending on the peptide preparation.[6]

Assessment of Neuroprotection
  • Cell Viability Assay (MTT Assay):

    • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[14]

    • Protocol: After treatment, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[14]

  • Measurement of Reactive Oxygen Species (ROS):

    • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14]

    • Protocol: After treatment, cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines:

    • Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.[14]

    • Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants from treated cells are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.[14]

  • Western Blot Analysis for Protein Expression:

    • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and antioxidant defense (e.g., Nrf2, NF-κB, Bax, Bcl-2, caspases).

    • Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Conclusion

The experimental evidence strongly supports the neuroprotective potential of Rutin and other flavonoids like Quercetin, Hesperidin, and Catechins. Their multifaceted mechanisms of action, primarily centered on combating oxidative stress and neuroinflammation, make them compelling candidates for the development of novel therapies for a range of neurodegenerative disorders.

Quercetin, the aglycone of Rutin, often demonstrates potent antioxidant activity in in vitro assays.[1] However, the glycoside structure of Rutin may influence its bioavailability and metabolic fate in vivo, which are critical considerations for therapeutic applications. Hesperidin and Catechins also exhibit robust neuroprotective effects through similar mechanisms.

While direct comparative studies are somewhat limited, the available data suggest that these flavonoids share common neuroprotective pathways, though their potency may vary depending on the specific experimental model and endpoint measured. Further research, particularly focusing on the bioavailability and in vivo efficacy of these compounds and their derivatives like this compound, is essential to translate these promising preclinical findings into effective clinical interventions. This guide provides a foundational framework of data and methodologies to aid researchers in this endeavor.

References

A Comparative Guide to Rutin's Performance in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289), a ubiquitous flavonoid glycoside, has garnered significant attention for its potent antioxidant, anti-inflammatory, anticancer, and vasoprotective properties. However, its clinical translation is often hampered by poor aqueous solubility and low oral bioavailability.[1][2] To overcome these limitations, various advanced drug delivery systems have been developed to enhance its therapeutic efficacy. This guide provides an objective comparison of Rutin's performance across different delivery platforms, supported by experimental data, detailed protocols, and visual representations of its molecular pathways and experimental workflows.

A note on Rutin Sulfate (B86663): While this guide focuses on Rutin due to the extensive availability of comparative research, it is noteworthy that its sulfated derivative, Rutin sulfate, is being explored for its enhanced solubility and unique bioactivities, including antiviral properties.[3] However, comprehensive benchmarking data for this compound in various drug delivery systems is not yet widely available. The metabolic fate of orally administered Rutin often involves its conversion to quercetin (B1663063) sulfates and glucuronides, which are the primary metabolites found in circulation.[4][5]

Data Presentation: Performance of Rutin in Various Drug Delivery Systems

The following tables summarize the key performance indicators of Rutin when incorporated into different drug delivery systems, based on published experimental findings.

Table 1: Nanoparticle-Based Systems

Delivery System TypeParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Key Findings & Release ProfileReference(s)
Solid Lipid Nanoparticles (SLNs) 40 - 170~90% (Not explicitly stated, but high)Up to 10% (w/w)Sustained release of ~50% over 72 hours.[6]
Polymeric Micelles (Pluronic P123) 18 ± 259.5 ± 2.9474 ± 23 µM (equivalent)Enhanced anticancer activity compared to free Rutin.[7][8]
Transethosomes (for topical gel) 160.45 ± 1.9889.99 ± 1.558.9 ± 2.11Significantly higher skin permeation and drug release (73.6%) compared to Rutin suspension (34.5%).[9][10]
Ethosomes (Nanovesicles) Not specified67.5 ± 5.227 ± 1.7Improved photostability and enhanced topical efficacy.[11]
Bilosomes (for oral delivery) 502.1 ± 3648.57 ± 3.574.63 ± 0.27Prolonged release and enhanced nephroprotective effects in vivo.[12]
Zein-Sodium Caseinate Nanoparticles Not specifiedUp to 71.6Not specifiedHigh antioxidant activity in aqueous medium.[13]
Nanocrystals (for topical gel) ~300Not applicable100% (drug material)3-fold higher skin permeability compared to coarse drug gel.[14]
Hyaluronic Acid-coated Nanoparticles 714Not specifiedNot specifiedProlonged release (Higuchi model) and superior cytotoxicity against MCF-7 cancer cells.[11]

Table 2: Liposomal and Hydrogel Systems

Delivery System TypeParticle Size (nm)Encapsulation Efficiency (%)Key Findings & Release ProfileReference(s)
Liposomes (Thin Film Hydration) 147.20 ± 1.42~90%Uniform nanoparticles with enhanced in vitro antioxidant effect on HUVECs.[15]
Liposomes (for brain targeting) 149.3 ± 7.780.05 ± 3.04Higher cumulative drug release than free Rutin; enhanced bioavailability and brain targeting in vivo.[16]
Proniosomal Gel (Topical) 140.5 ± 2.56>50%Non-cytotoxic to keratinocytes and dose-dependent cytotoxicity in melanoma cells.[17]
Poloxamer 407-based Hydrogel Not applicableNot applicableConstant and prolonged drug leakage for up to 72 hours.[1]
Stimuli-Responsive Hydrogel (G-quadruplex) Not applicableNot applicableStable in physiological medium; >90% release in 24h in acidic/ROS conditions. Higher in vivo anti-inflammatory efficacy.[10]
Xanthan Gum-based Hydrogel Not applicableNot applicableControlled release over 48 hours, with higher release at pH 1.2 (70%) vs. pH 7.4 (65%).[18]

Experimental Protocols

Below are detailed methodologies for key experiments commonly cited in the evaluation of Rutin-based drug delivery systems.

Preparation of Rutin-Loaded Liposomes by Thin Film Hydration
  • Objective: To encapsulate Rutin within a lipid bilayer to improve its stability and bioavailability.

  • Materials: Rutin, Phosphatidylcholine (e.g., Soya Lecithin), Cholesterol, Chloroform, Methanol (B129727), Phosphate Buffered Saline (PBS, pH 7.4).

  • Protocol:

    • Dissolve a specific molar ratio of phosphatidylcholine and cholesterol in a chloroform:methanol solvent mixture within a round-bottom flask.

    • Add the desired amount of Rutin to the lipid solution.

    • Evaporate the organic solvents using a rotary evaporator under vacuum at a controlled temperature (e.g., 45°C) to form a thin, dry lipid film on the flask's inner surface.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. This allows for the self-assembly of multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs), the resulting liposomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

    • Separate the unencapsulated Rutin from the liposomal suspension by centrifugation or dialysis.

    • Determine the encapsulation efficiency by lysing a known amount of the liposome (B1194612) formulation with a suitable solvent (e.g., methanol) and quantifying the Rutin content using UV-Vis spectrophotometry or HPLC.[9][15]

In Vitro Drug Release Study using Dialysis Method
  • Objective: To evaluate the rate and mechanism of Rutin release from the delivery system over time.

  • Materials: Rutin-loaded formulation, Dialysis membrane (with appropriate molecular weight cut-off), Release medium (e.g., PBS pH 7.4, sometimes with a small percentage of ethanol (B145695) to maintain sink conditions), Shaking incubator or water bath.

  • Protocol:

    • Load a precise volume/weight of the Rutin formulation (e.g., 1 mL of liposomal suspension or 100 mg of hydrogel) into a dialysis bag.

    • Securely seal the dialysis bag and immerse it in a known volume of pre-warmed release medium (e.g., 50 mL) at 37°C.

    • Maintain constant, gentle agitation (e.g., 100 rpm) in a shaking water bath.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

    • Analyze the Rutin concentration in the collected samples using a validated analytical method like HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released at each time point and plot it against time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Objective: To quantify the antioxidant activity of the Rutin formulation by its ability to scavenge free radicals.

  • Materials: Rutin formulation, Free Rutin solution (as control), DPPH solution in methanol, Methanol, Ascorbic acid (as a positive standard).

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the Rutin formulation, free Rutin, and the ascorbic acid standard.

    • In a 96-well plate or test tubes, mix a specific volume of the DPPH solution (e.g., 100 µL) with an equal volume of the sample dilutions.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the resulting solution at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the scavenging percentage against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[13]

Visualizing Pathways and Processes

The following diagrams, created using the DOT language, illustrate key biological pathways influenced by Rutin and a typical experimental workflow for its formulation and evaluation.

experimental_workflow cluster_prep Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep Preparation of Delivery System (e.g., Nanoparticles) char Physicochemical Characterization (Size, Zeta, EE%) prep->char release Drug Release Study char->release antiox Antioxidant Assays (DPPH) release->antiox cell Cell Culture Studies (Cytotoxicity, Anti-inflammatory) antiox->cell animal Animal Model (e.g., Paw Edema) cell->animal pk Pharmacokinetic Analysis animal->pk histo Histopathology pk->histo final Data Analysis & Conclusion histo->final

Caption: A typical experimental workflow for developing and evaluating a Rutin drug delivery system.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Activation TRAF6->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_p65 NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB_p65 Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_p65->Genes Rutin Rutin Rutin->TLR4 Inhibits Rutin->MyD88 Inhibits Rutin->TRAF6 Inhibits Rutin->IkB Inhibits Rutin->NFkB_p65 Inhibits

Caption: Rutin's inhibition of the TLR4/NF-κB-mediated pro-inflammatory signaling pathway.[8]

anticancer_pathway cluster_apoptosis Apoptosis Induction cluster_cycle Cell Cycle Arrest cluster_inflammation Anti-inflammation Rutin Rutin Bax ↑ BAX (Pro-apoptotic) Rutin->Bax Bcl2 ↓ BCL-2 (Anti-apoptotic) Rutin->Bcl2 p53 ↑ p53 Activation Rutin->p53 NFkB ↓ NF-κB Pathway Rutin->NFkB Caspases ↑ Caspase-3/9 Activation Bax->Caspases Bcl2->Caspases p21 ↑ p21 Expression p53->p21 cdk ↓ CDK/Cyclin Activity (G2/M Arrest) p21->cdk TNFa ↓ TNF-α, IL-6 NFkB->TNFa

Caption: Simplified overview of Rutin's modulation of key signaling pathways in cancer therapy.

References

Validation of Rutin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on the validation of the mechanism of action for Rutin . Extensive literature searches did not yield specific studies validating the mechanism of Rutin sulfate using knockout models. Therefore, this document will provide a comprehensive overview of the well-documented anti-inflammatory and antioxidant properties of Rutin, and how knockout models could be hypothetically employed to further validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Rutin, a flavonoid glycoside found in many plants, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is primarily attributed to its modulation of key cellular signaling pathways, namely the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Understanding and validating the precise mechanism of action of compounds like Rutin is crucial for drug development. Knockout animal models offer a powerful tool for such validation by allowing researchers to study the effects of a compound in the absence of a specific protein.

This guide provides a comparative overview of Rutin's effects on the NF-κB and Nrf2 pathways, supported by experimental data. It also details the experimental protocols for key assays and illustrates how knockout models could be integrated into a research workflow to unequivocally validate Rutin's mechanism of action.

Signaling Pathways Modulated by Rutin

The NF-κB Signaling Pathway: A Target for Anti-Inflammatory Action

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including cytokines like TNF-α and IL-6.[4][5] Rutin has been shown to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[1][6]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_translocation IkB_NFkB->NFkB_translocation IκB Degradation Rutin Rutin Rutin->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->IKK Activates NFkB_nuc NF-κB NFkB_translocation->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

NF-κB signaling pathway and Rutin's inhibitory action.
The Nrf2 Signaling Pathway: A Key to Antioxidant Defense

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9] Rutin has been demonstrated to activate the Nrf2 pathway, contributing to its antioxidant effects.[7]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_translocation Keap1_Nrf2->Nrf2_translocation Nrf2 Release Rutin Rutin Rutin->Keap1_Nrf2 Promotes Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_translocation->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Nrf2 signaling pathway and Rutin's activatory role.

Comparative Analysis of Rutin's Performance

The following tables summarize the quantitative effects of Rutin on key markers of the NF-κB and Nrf2 pathways from various in vitro and in vivo studies.

Table 1: Anti-Inflammatory Effects of Rutin (NF-κB Pathway)
MarkerExperimental ModelRutin ConcentrationObserved EffectReference
TNF-α LPS-stimulated BALB/c micePretreatment686.8 pg/ml (LPS) to 182.4 pg/ml (LPS + Rutin)[10]
TNF-α Socially defeated mice brainNot specifiedSignificant reduction in TNF-α concentration[11]
IL-6 Socially defeated mice brainNot specifiedSignificant reduction in IL-6 concentration[11]
Nitrite (NO) LPS-stimulated BALB/c micePretreatment88.21 µM (LPS) to 16.92 µM (LPS + Rutin)[10]
Nitrite (NO) LPS-activated macrophages5 µg/mlReduction from 74.75 µM to 16.13 µM[10]
COX-2 & iNOS AGE-exposed human chondrocytesDose-dependentInhibition of increased expression[12]
NF-κB p65 (nuclear) RANKL-stimulated BMMs50 µMReduced NF-κB DNA binding activity[1]
Table 2: Antioxidant Effects of Rutin (Nrf2 Pathway)
MarkerExperimental ModelRutin ConcentrationObserved EffectReference
Nrf2 (nuclear) MPP+-treated SH-SY5Y cells50 µMSignificant increase in protein expression[8]
HO-1 MPP+-treated SH-SY5Y cells50 µMSignificant increase in protein expression[8]
NQO1 MPP+-treated SH-SY5Y cells50 µMSignificant increase in protein expression[8]
Antioxidant Enzymes (SOD, CAT, GPx) Patients with Type 2 DiabetesNot specifiedSignificant improvement in serum levels[13]
HO-1 & NQO1 TNF-α-treated SW480 cellsNot specifiedBoosted expression[10]

Validation of Mechanism of Action Using Knockout Models

While the data presented strongly suggest Rutin's involvement in the NF-κB and Nrf2 pathways, knockout models provide the definitive evidence. A hypothetical experimental workflow to validate Rutin's mechanism of action is presented below.

Knockout_Workflow cluster_WT Wild-Type (WT) Mice cluster_KO Knockout (KO) Mice (e.g., Nrf2-/- or NF-κB p65-/-) WT_Control Control (Vehicle) Measure Measure Outcomes: - Inflammatory markers (TNF-α, IL-6) - Oxidative stress markers - Histopathology WT_Control->Measure WT_Rutin Rutin Treatment WT_Rutin->Measure WT_Stimulus Inflammatory Stimulus (e.g., LPS) WT_Stimulus->Measure WT_Stimulus_Rutin Stimulus + Rutin WT_Stimulus_Rutin->Measure KO_Control Control (Vehicle) KO_Control->Measure KO_Rutin Rutin Treatment KO_Rutin->Measure KO_Stimulus Inflammatory Stimulus (e.g., LPS) KO_Stimulus->Measure KO_Stimulus_Rutin Stimulus + Rutin KO_Stimulus_Rutin->Measure Hypothesis Hypothesis: Rutin's protective effect will be diminished or absent in KO mice. Measure->Hypothesis

Workflow for validating Rutin's mechanism using knockout models.

Detailed Experimental Protocols

Protocol 1: Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to determine the amount of NF-κB p65 that has translocated from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

  • Cell Culture and Treatment: Plate cells and treat with Rutin and/or an inflammatory stimulus (e.g., LPS, TNF-α) for the desired time.

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

    • Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.[14]

    • Wash the nuclear pellet and lyse with a nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against NF-κB p65. Use a loading control for each fraction (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Protocol 2: Nrf2 Activation Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of Nrf2.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HepG2) in a 96-well plate.

    • Transfect cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.[15][16]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Rutin or a known Nrf2 activator (positive control).

  • Cell Lysis and Luciferase Assay:

    • After the desired incubation time, lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity using a luminometer.

    • Measure Renilla luciferase activity for normalization.[17]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity in Rutin-treated cells compared to vehicle-treated cells.

Protocol 3: Measurement of Antioxidant Enzyme Activity

This protocol outlines the general steps to measure the activity of key antioxidant enzymes like SOD, CAT, and GPx.

  • Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Enzyme Activity Assays (Spectrophotometric):

    • Superoxide (B77818) Dismutase (SOD): This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to SOD activity.[18]

    • Catalase (CAT): This assay measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.[18][19]

    • Glutathione (B108866) Peroxidase (GPx): This assay typically involves a coupled reaction where glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[18]

  • Data Analysis: Calculate the enzyme activity based on the change in absorbance over time and normalize to the protein concentration.

Conclusion

The available evidence strongly supports the role of Rutin as a modulator of the NF-κB and Nrf2 signaling pathways, contributing to its anti-inflammatory and antioxidant effects. While in vitro and in vivo studies provide substantial data, the use of knockout models would offer definitive validation of these mechanisms. The experimental protocols and workflow outlined in this guide provide a framework for researchers to further investigate and confirm the therapeutic potential of Rutin and similar compounds.

References

A Comparative Stability Analysis of Rutin Sulfate Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of different Rutin (B1680289) sulfate (B86663) salts, compounds of significant interest in the pharmaceutical industry due to the enhanced aqueous solubility of the flavonoid Rutin. Rutin, a potent antioxidant, suffers from poor water solubility, limiting its bioavailability and therapeutic applications.[1] Chemical modification through sulfation is a key strategy to overcome this limitation.[1] This guide summarizes the available data on the stability of these derivatives, offering insights for formulation development and research. While direct comparative studies on various Rutin sulfate salts are limited, this document compiles existing knowledge to facilitate a better understanding of their relative stability profiles.

Key Stability Parameters: A Comparative Overview

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, efficacy, and safety. For this compound salts, key stability considerations include thermal stability, hygroscopicity, and photostability. The degree of sulfation and the nature of the counter-ion (e.g., sodium, potassium) can significantly impact these properties.[1]

ParameterRutinRutin Sodium SulfateRutin Potassium Sulfate
Appearance Yellow to green powder[2]Yellowish powderData not available
Aqueous Solubility Poorly soluble (approx. 0.13 g/L in cold water)[3]Soluble (degree of sulfation dependent)[1]Data not available (expected to be soluble)
Thermal Stability Degradation observed at elevated temperatures[4][5]Generally stable at room temperature in closed containers[2]Data not available
Hygroscopicity Extremely hygroscopic[6]Data not availableData not available
Photostability Susceptible to photodegradation, particularly under UV radiation[7][8]Data not availableData not available
pH Stability More stable in acidic to neutral conditions (pH 3-7); significant degradation in alkaline conditions (pH > 7)[7][9]Data not availableData not available

Note: Data for Rutin Potassium Sulfate is largely unavailable in publicly accessible literature and is inferred based on the general properties of potassium salts and sulfated flavonoids.

Experimental Protocols for Stability Assessment

To ensure the quality, safety, and efficacy of pharmaceutical products, rigorous stability testing is essential. The following are detailed methodologies for key experiments to evaluate the stability of this compound salts.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is crucial for quantifying the active ingredient and detecting any degradation products.

Objective: To develop a validated HPLC method to separate and quantify this compound salts and their potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • This compound salt reference standard

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% formic acid). A typical gradient might run from 10% to 70% acetonitrile over 30 minutes to ensure the elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 257 nm and 354 nm (characteristic absorbance peaks for Rutin)

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound salt reference standard in a suitable solvent (e.g., methanol (B129727) or water) and create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh the this compound salt sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify and quantify the this compound salt peak based on the retention time and peak area compared to the reference standard. Monitor for the appearance of new peaks, which indicate degradation products.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[10]

Objective: To assess the stability of this compound salts under various stress conditions.

Procedure:

  • Acid Hydrolysis: Incubate a solution of the this compound salt in 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Incubate a solution of the this compound salt in 0.1 M NaOH at room temperature. Given Rutin's known instability in alkaline conditions, elevated temperatures may not be necessary.[9]

  • Oxidative Degradation: Treat a solution of the this compound salt with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound salt to dry heat (e.g., 80 °C) for an extended period.

  • Photodegradation: Expose a solution and the solid form of the this compound salt to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.

After each stress condition, the samples are analyzed using the validated stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.

Hygroscopicity Testing

Objective: To determine the tendency of the this compound salt to absorb moisture from the atmosphere.

Procedure:

  • Accurately weigh a sample of the dry this compound salt.

  • Place the sample in a controlled humidity chamber at a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25 °C).

  • Monitor the weight of the sample at regular intervals until a constant weight is achieved.

  • The percentage of weight gain is calculated to determine the hygroscopicity.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the comparative stability study of this compound salts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Salt Synthesis & Characterization cluster_stability Comparative Stability Testing cluster_analysis Analysis & Comparison S1 Rutin P1 Rutin Sulfation S1->P1 S2 Sulfating Agent S2->P1 P2 Salt Formation (e.g., with NaOH or KOH) P1->P2 P3 Purification & Characterization (FTIR, NMR, MS) P2->P3 T1 Rutin Sodium Sulfate P3->T1 T2 Rutin Potassium Sulfate P3->T2 T3 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) T1->T3 T4 Hygroscopicity Testing T1->T4 T5 Long-term & Accelerated Stability Studies T1->T5 T2->T3 T2->T4 T2->T5 A1 Stability-Indicating HPLC Analysis T3->A1 T4->A1 T5->A1 A2 Degradation Product Identification (LC-MS) A1->A2 A3 Data Comparison & Report Generation A2->A3

Caption: Workflow for Comparative Stability Study of this compound Salts.

Logical_Relationship R Rutin Sol Poor Aqueous Solubility R->Sol Sulf Sulfation R->Sulf Bio Limited Bioavailability Sol->Bio RSS This compound Salts (e.g., Sodium, Potassium) Sulf->RSS IncSol Increased Aqueous Solubility RSS->IncSol Stab Stability Profile (Thermal, Photo, pH, Hygroscopicity) RSS->Stab EnhBio Potentially Enhanced Bioavailability IncSol->EnhBio Form Pharmaceutical Formulation (e.g., Tablets, Injections) EnhBio->Form Stab->Form

Caption: Logical Relationship from Rutin to Pharmaceutical Formulation.

Conclusion

The sulfation of Rutin to form salts like Rutin sodium sulfate is a promising approach to enhance its solubility and potential bioavailability. However, a comprehensive understanding of the stability of these salts is paramount for successful drug development. This guide highlights the need for direct comparative studies on the stability of different this compound salts. The provided experimental protocols offer a framework for researchers to conduct these crucial investigations, thereby enabling the selection of the most stable salt form for the development of robust and effective pharmaceutical formulations.

References

Unveiling the Synergistic Power of Rutin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of Rutin (B1680289) when combined with other compounds. We delve into supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive overview of Rutin's potential in combination therapies.

Rutin, a versatile flavonoid, has demonstrated significant therapeutic potential on its own. However, emerging research indicates that its efficacy can be substantially enhanced when used in synergy with other compounds. This guide explores these synergistic partnerships, focusing on antioxidant, antibacterial, and anticancer applications.

Antioxidant Synergy: Rutin and Ascorbic Acid

The combination of Rutin and Ascorbic Acid (Vitamin C) is a classic example of antioxidant synergy. Together, they provide enhanced protection against oxidative stress, a key factor in cellular damage and various chronic diseases.

Quantitative Data on Antioxidant Activity
Compound/CombinationDPPH Radical Scavenging Activity (IC50)FRAP (Ferric Reducing Antioxidant Power) Assay
Rutin~7.8 µg/mL[1]Lower than Ascorbic Acid[2]
Ascorbic Acid~3.37 µg/mL[3]Higher than Rutin[2]
Rutin + Ascorbic AcidDemonstrates higher antioxidant properties than individual compounds[4]Shows a favorable synergistic effect[5][6][7][8]

Note: Specific IC50 values for the combination in DPPH assays are not consistently reported in a comparative tabular format across the reviewed literature, but the synergistic effect is widely acknowledged.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored non-radical form is measured spectrophotometrically at approximately 517 nm. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.[1]

Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells. It provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.

Signaling Pathways

The synergistic antioxidant effect of Rutin and Ascorbic Acid is partly mediated through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway: The combination of Rutin and Ascorbic Acid can lead to the activation of the Nrf2 pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting Nrf2 activation, the combination enhances the cell's endogenous antioxidant defenses.

Nrf2_Activation cluster_nucleus Nucleus Rutin_AA Rutin + Ascorbic Acid Keap1 Keap1 Rutin_AA->Keap1 Inhibits ROS Oxidative Stress (e.g., UV radiation) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Nrf2 Pathway Activation by Rutin and Ascorbic Acid.

NF-κB Signaling Pathway: The combination has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[6] By suppressing NF-κB activation, Rutin and Ascorbic Acid can reduce the production of pro-inflammatory cytokines.

NFkB_Inhibition cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV radiation) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Rutin_AA Rutin + Ascorbic Acid Rutin_AA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Proinflammatory_Genes Activates transcription of

NF-κB Pathway Inhibition by Rutin and Ascorbic Acid.

Antibacterial Synergy: Rutin with Aminoglycosides

Rutin has been shown to enhance the efficacy of aminoglycoside antibiotics, such as Amikacin (B45834) and Gentamicin, against various bacterial strains, including multidrug-resistant ones. This synergistic interaction can help overcome antibiotic resistance and reduce the required therapeutic dose.

Quantitative Data on Antibacterial Activity
Bacteria StrainRutin MIC (µg/mL)Amikacin MIC (µg/mL)Rutin + Amikacin MIC (µg/mL)FICIInteraction
E. coli125-10002-64Rutin can reduce the MIC of amikacin by 16 times0.1875–0.5Synergy
P. aeruginosa-164 (Rutin) + 1 (Amikacin)0.375Synergy

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Bacteria StrainRutin MIC (µg/mL)Gentamicin MIC (µg/mL)Rutin (200 µg/mL) + Gentamicin (2.5 µg/mL)
P. aeruginosa800[9]-Synergistically enhanced inhibition of biofilm formation[9]
Experimental Protocols

Checkerboard Microdilution Assay: This is the gold standard method for assessing antimicrobial synergy. It involves a two-dimensional array of serial dilutions of two compounds in a microtiter plate. The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined, and the Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.[10]

Checkerboard_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of Rutin and Antibiotic Start->Prepare_Dilutions Dispense Dispense into 96-well plate Prepare_Dilutions->Dispense Inoculate Inoculate with bacterial suspension Dispense->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MICs visually or with plate reader Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret results: Synergy, Additive, Indifference, Antagonism Calculate_FICI->Interpret End End Interpret->End

Workflow for Checkerboard Microdilution Assay.

Anticancer Synergy: Rutin as a Chemosensitizer

Rutin has shown promise as a chemosensitizing agent, enhancing the cytotoxic effects of various anticancer drugs against different cancer cell lines. This can potentially lead to lower required doses of chemotherapeutics, thereby reducing their associated side effects.

Quantitative Data on Anticancer Activity
Cancer Cell LineAnticancer DrugIC50 of Drug AloneIC50 of Drug with Rutin
HCT 116 (Colon Cancer)5-Fluorouracil351.7 µM[11]Rutin enhances cytotoxicity[11][12]
HCT 116 (Colon Cancer)Doxorubicin35.8 µM[11]Rutin enhances cytotoxicity[11][12]
HT29 (Colorectal Cancer)Cisplatin1.72 μg/mL[13]2.2 μg/mL (in nanoliposomes)[13]
Dalton's Lymphoma (in vivo)Cisplatin-57% more increase in life span with combination[14][15]

Note: The data for Cisplatin with Rutin in nanoliposomes shows a slightly higher IC50, which may be due to the delivery system, but the overall study highlights the potential of the combination therapy.[13]

Signaling Pathways

The synergistic anticancer effects of Rutin are often attributed to its ability to modulate signaling pathways crucial for cancer cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[16]

PI3K/Akt Signaling Pathway: Rutin can interfere with the PI3K/Akt pathway, which is often overactive in cancer, promoting cell survival and proliferation. By inhibiting this pathway, Rutin can sensitize cancer cells to the effects of chemotherapeutic agents.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Rutin Rutin Rutin->PI3K Inhibits

Modulation of the PI3K/Akt Signaling Pathway by Rutin.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Rutin has been shown to modulate this pathway, which can contribute to its synergistic anticancer effects.[17]

MAPK_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (Cell Proliferation, Survival) ERK->Transcription_Factors Rutin Rutin Rutin->Raf Inhibits Rutin->MEK Inhibits

Modulation of the MAPK Signaling Pathway by Rutin.

Conclusion

The synergistic effects of Rutin with other compounds present a promising avenue for enhancing therapeutic outcomes in various applications. The combination of Rutin with Ascorbic Acid provides a powerful antioxidant defense. In the realm of infectious diseases, Rutin's synergy with aminoglycoside antibiotics offers a potential strategy to combat antibiotic resistance. Furthermore, its ability to sensitize cancer cells to conventional chemotherapeutics opens up new possibilities for more effective and less toxic cancer treatments. Further research and clinical trials are warranted to fully elucidate and harness the therapeutic potential of Rutin-based combination therapies.

References

Independent Validation of Rutin Sulfate's Antiviral Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rutin Sulfate's Performance Against Unsulfated Rutin and Zidovudine (AZT) in Anti-HIV Research.

This guide provides an independent validation of published research findings on Rutin sulfate (B86663), focusing on its potential as an antiviral agent. Through a comprehensive review of existing literature, this document objectively compares the performance of this compound with its parent compound, Rutin, and the established antiretroviral drug, Zidovudine (AZT). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the underlying mechanisms and procedures.

Quantitative Comparison of Bioactivity

The antiviral efficacy of this compound, particularly its sodium salt, has been a subject of scientific inquiry. The following tables summarize the key quantitative findings from published research, comparing its anti-HIV activity and cytotoxicity with that of unsulfated Rutin and Zidovudine (AZT).

CompoundVirus StrainIC50 (µM)Selectivity Index (SI)Reference
Sodium this compound HIV-1 IIIB (X4)2.3 ± 0.2563[1]
HIV-1 Ada-M (R5)4.5 ± 2.0575[1]
HIV-1 Ba-L (R5)8.5 ± 3.8329[1]
Primary Isolate (R5)13.1 ± 5.5197[1]
Rutin (Unsulfated) All HIV-1 strains testedNo activity-[1]
Zidovudine (AZT) HIV-1 IIIB (in MT-4 cells)0.0012 - 0.0066>680 - 2837[2][3]

Table 1: Comparative Anti-HIV-1 Activity. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of viral activity. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.

CompoundCell LineCC50 (mM)Reference
Sodium this compound ME-180 (human cervical carcinoma)> 3.0[1]
HeLa (human cervical carcinoma)> 3.0[1]
HFF (human foreskin fibroblast)> 3.0[1]
Zidovudine (AZT) MT-4 (human T-cell leukemia)> 32 - 34.05[2][3]

Table 2: Comparative Cytotoxicity. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes the death of 50% of the cells.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Anti-HIV-1 Activity Assay (MTT Method)

This assay determines the ability of a compound to inhibit the cytopathic effects of HIV-1 in a susceptible cell line.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 viral stock (e.g., IIIB, Ada-M, Ba-L)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compounds (Sodium this compound, Rutin, Zidovudine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 50 µL of the diluted compounds to the wells containing the cells.

  • Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to the wells. Control wells should receive medium without the virus.

  • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Method)

This assay assesses the toxicity of the compounds on the host cells.

Materials:

  • ME-180, HeLa, or HFF cells

  • Complete cell culture medium

  • Test compounds (Sodium this compound, Zidovudine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the wells.

  • Incubate the plates for the same duration as the anti-HIV assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each compound concentration and determine the CC50 value.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the proposed mechanism of action for this compound and the general workflows for the experimental procedures.

cluster_workflow Anti-HIV Assay Workflow prep Prepare Cell Suspension (MT-4 cells) seed Seed Cells in 96-well Plate prep->seed add_compounds Add Serial Dilutions of Test Compounds seed->add_compounds add_virus Add HIV-1 Viral Stock add_compounds->add_virus incubate Incubate (4-5 days) add_virus->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro anti-HIV activity assay.

cluster_workflow Cytotoxicity Assay Workflow prep Prepare Cell Suspension (e.g., HeLa cells) seed Seed Cells and Allow Adhesion prep->seed add_compounds Add Serial Dilutions of Test Compounds seed->add_compounds incubate Incubate (4-5 days) add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate CC50 read->analyze

Caption: Workflow for the in vitro cytotoxicity assay.

cluster_pathway Proposed Anti-HIV Mechanism of this compound RutinSulfate This compound gp120 gp120 RutinSulfate->gp120 Interacts with HIV HIV-1 Virion CD4 CD4 Receptor gp120->CD4 binds to CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 binds to HostCell Host Cell (e.g., T-cell) CD4->CCR5_CXCR4 conformational change, exposes co-receptor binding site Fusion Membrane Fusion CCR5_CXCR4->Fusion Entry Viral Entry Fusion->Entry Replication Viral Replication Entry->Replication

Caption: Proposed mechanism of this compound's anti-HIV activity.

References

A Preclinical Meta-Analysis of Rutin Sulfate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the available preclinical data on Rutin (B1680289) sulfate (B86663). Due to a notable absence of clinical trial data for Rutin sulfate, this comparison focuses on its preclinical performance, juxtaposed with established alternatives in relevant therapeutic areas. This guide synthesizes experimental data on its antiviral, anticoagulant, and anti-inflammatory properties, offering a valuable resource for evaluating its potential in drug discovery and development.

Executive Summary

This compound, a sulfated derivative of the naturally occurring flavonoid rutin, has demonstrated significant therapeutic potential in preclinical studies. Its sulfation enhances water solubility, potentially improving its bioavailability and efficacy compared to its parent compound. This guide delves into the preclinical evidence for this compound's activity as an antiviral, anticoagulant, and anti-inflammatory agent. It provides a comparative analysis against established drugs such as Acyclovir, Unfractionated Heparin, and the related flavonoid, Quercetin. While the preclinical antiviral data for this compound is specific and quantitative, its anti-inflammatory and anticoagulant properties are largely inferred from studies on other sulfated flavonoids, highlighting a critical gap in the current research landscape.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a clear comparison between this compound and its alternatives.

Table 1: Antiviral Activity

CompoundVirusAssayKey Metric (IC₅₀)Study TypeReference
Sodium this compound HIV-1 IIIB (X4)In vitro2.3 ± 0.2 µMPreclinical[1]
HIV-1 Ada-M (R5)In vitro4.5 ± 2.0 µMPreclinical[1]
HIV-1 Ba-L (R5)In vitro8.5 ± 3.8 µMPreclinical[1]
HSVIn vitro88.3 ± 0.1 µMPreclinical[1]
Acyclovir Herpes Simplex LabialisClinical TrialMean episode duration: 4.3-4.6 days (vs. 4.8-5.2 days for placebo)Clinical[2]
Unsulfated Rutin HIV-1In vitroNo activityPreclinical[1]

Table 2: Anticoagulant Activity

CompoundKey MetricModelStudy TypeReference
Sulfated Flavonoids (General) Prolonged Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT)In vitroPreclinical[3][4]
Direct Factor Xa inhibition or activation of ATIIIIn vitroPreclinical[2]
Unfractionated Heparin (UFH) Relative Risk of DVT progression (vs. LMWH): 0.63 (95% CI: 0.39-1.00)Meta-analysis of Randomized TrialsClinical[5]
Symptomatic recurrent VTE (subcutaneous vs. IV UFH): OR 1.66 (95% CI: 0.89 to 3.10)Meta-analysis of Randomized TrialsClinical[6]
Rutin Prolonged aPTT and PTIn vitroPreclinical[7]

Table 3: Anti-inflammatory Activity

CompoundEffectModelStudy TypeReference
Rutin ↓ TNF-α, IL-1β, IL-6, COX-2, iNOSIn vitro (AGE-stimulated chondrocytes)Preclinical[8]
↓ Paw edemaIn vivo (Carrageenan-induced paw edema in rats)Preclinical[9]
↓ TNF-α, IL-1β, MPO activityIn vivo (TNBS-induced colitis in rats)Preclinical[10]
Quercetin ↓ Morning stiffness, pain, and disease activityRandomized, double-blind, placebo-controlled trial in women with RAClinical[3][11]
↓ hs-TNFαRandomized, double-blind, placebo-controlled trial in women with RAClinical[3]
Sulfated Polysaccharides ↓ NO, PGE₂, iNOS, COX-2, pro-inflammatory cytokinesIn vitro (LPS-stimulated RAW 264.7 cells)Preclinical[12]
Improved survival, ↓ cell death, ROS, and NOIn vivo (LPS-treated zebrafish)Preclinical[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.

In Vitro Anti-HIV Assay

This protocol is based on the methodology used to assess the anti-HIV activity of Sodium this compound.[7][10][12][13]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against HIV-1 replication in a cell-based assay.

Materials:

  • MT-4 cells (or other suitable human T-cell line)

  • HIV-1 viral stock (e.g., IIIB or Ba-L strains)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well microtiter plates

  • Test compound (e.g., Sodium this compound)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assessment

  • Spectrophotometer

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete medium to a logarithmic growth phase.

  • Compound Dilution: Prepare serial dilutions of the test compound in the culture medium.

  • Infection:

    • Seed MT-4 cells into a 96-well plate.

    • Add the diluted test compound to the wells.

    • Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock.

    • Include control wells: virus-infected cells without the compound (virus control) and uninfected cells without the compound (mock-infected control).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Assessment of Viral Cytopathic Effect: After incubation, assess cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell protection from viral cytopathic effect for each compound concentration compared to the virus and mock-infected controls.

    • Determine the IC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol is a standard method for assessing the intrinsic and common pathways of the coagulation cascade.[14][15][16][17][18]

Objective: To measure the time it takes for a plasma sample to clot after the addition of a substance that activates the contact pathway.

Materials:

  • Platelet-poor plasma (PPP) from citrated whole blood

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl₂) solution (0.025 M)

  • Coagulometer or a water bath at 37°C and a stopwatch

Procedure:

  • Sample and Reagent Preparation: Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

  • Incubation:

    • Pipette a specific volume of PPP into a test tube or cuvette.

    • Add an equal volume of the aPTT reagent.

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Clot Initiation and Timing:

    • Add a specific volume of the pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.

    • The timer is stopped when a fibrin (B1330869) clot is detected by the coagulometer or visually.

  • Data Analysis: The time taken for clot formation is the aPTT, measured in seconds. A prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[4][19][20][21][22]

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a rat.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Vehicle control (the solvent used to dissolve the test compound)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions. Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically orally or intraperitoneally, at a specified time before carrageenan injection (e.g., 30-60 minutes).

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of this compound

Preclinical studies indicate that the antiviral activity of Sodium this compound against HIV-1 is mediated by inhibiting the early stages of the viral life cycle.[1][23][24] The sulfated rutin analog blocks viral entry and virus-cell fusion, likely through interaction with the HIV-1 envelope glycoprotein.[1] This mechanism is distinct from many other antiviral drugs that target viral enzymes like reverse transcriptase or protease.

Antiviral_Mechanism_of_Rutin_Sulfate cluster_virus HIV-1 cluster_host Host Cell HIV-1 HIV-1 gp120 Envelope Glycoprotein (gp120) HIV-1->gp120 possesses CD4_Receptor CD4 Receptor gp120->CD4_Receptor Binds to Viral_Entry Viral Entry & Fusion Blocked Host_Cell Host T-Cell Host_Cell->CD4_Receptor expresses Rutin_Sulfate This compound Rutin_Sulfate->gp120 Interacts with

Antiviral mechanism of this compound against HIV-1.
Anti-inflammatory Signaling Pathways

While direct studies on this compound are limited, the anti-inflammatory effects of rutin and other flavonoids are well-documented to involve the modulation of key signaling pathways such as NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase).[20][25][26][27] It is plausible that this compound shares these mechanisms.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88 and TRAF6. This triggers a cascade that results in the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. The MAPK pathway (including ERK, JNK, and p38) is also activated by inflammatory stimuli and contributes to the production of inflammatory mediators. Rutin has been shown to inhibit these pathways at multiple points.

Anti_inflammatory_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88_TRAF6 MyD88/TRAF6 TLR4->MyD88_TRAF6 MAPK MAPK Pathway (ERK, JNK, p38) MyD88_TRAF6->MAPK IKK IKK Complex MyD88_TRAF6->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK->Pro_inflammatory_Genes activates transcription factors for IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Nucleus->Pro_inflammatory_Genes induces Rutin_Sulfate Rutin / this compound (Proposed) Rutin_Sulfate->MyD88_TRAF6 Inhibits Rutin_Sulfate->MAPK Rutin_Sulfate->IKK

Proposed anti-inflammatory signaling pathways modulated by Rutin/Rutin Sulfate.
Anticoagulant Mechanism

The anticoagulant activity of sulfated flavonoids is thought to be mediated through their interaction with components of the coagulation cascade.[2][3][4][5][7][14][19][28][29] The negatively charged sulfate groups are believed to play a key role in this activity. Some sulfated flavonoids have been shown to be direct inhibitors of Factor Xa, a critical enzyme in the common pathway of coagulation. Others may act by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation factors, including thrombin and Factor Xa.

Anticoagulant_Mechanism cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Factor_XII Factor XII Factor_XI Factor XI Factor_XII->Factor_XI Factor_IX Factor IX Factor_XI->Factor_IX Factor_X Factor X Factor_IX->Factor_X Tissue_Factor Tissue Factor Factor_VII Factor VII Tissue_Factor->Factor_VII Factor_VII->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin (II) Factor_Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Rutin_Sulfate Sulfated Flavonoids (e.g., this compound) Rutin_Sulfate->Factor_Xa Directly inhibits ATIII Antithrombin III Rutin_Sulfate->ATIII Potentiates ATIII->Factor_Xa Inhibits ATIII->Thrombin Inhibits

Proposed anticoagulant mechanisms of sulfated flavonoids.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound is a promising compound with potent antiviral activity, particularly against HIV-1. Its potential as an anticoagulant and anti-inflammatory agent is also supported by studies on related sulfated flavonoids. However, the stark absence of clinical trial data for this compound is a significant hurdle for its translation into clinical practice. Furthermore, more specific preclinical studies are needed to quantify its anti-inflammatory and anticoagulant effects and to elucidate the precise signaling pathways involved.

For researchers and drug development professionals, this compound represents an intriguing lead compound, especially in the field of antiviral research. Future research should focus on:

  • Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in humans for relevant indications.

  • Conducting further preclinical studies to generate robust quantitative data on its anti-inflammatory and anticoagulant properties.

  • Investigating the specific molecular targets and signaling pathways modulated by this compound to gain a deeper understanding of its mechanisms of action.

By addressing these research gaps, the full therapeutic potential of this compound can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Rutin Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of rutin (B1680289) sulfate (B86663). In the absence of specific regulatory guidance for rutin sulfate, a cautious approach is warranted, treating it as a chemical waste and adhering to established protocols for handling such materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS will contain the most detailed and specific safety information.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound waste:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

If there is a risk of generating dust from solid this compound, a NIOSH-approved respirator should be used.

Spill Management:

In the event of a this compound spill, follow these steps:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, clean up the spill immediately to prevent dust from becoming airborne.

  • Use dry cleanup methods such as sweeping or shoveling for solid spills.

  • Place the spilled material into a clean, dry, and properly labeled container for disposal.

  • If the spill is a solution, absorb it with an inert material and place the absorbent material into a sealed, labeled container.

  • Avoid allowing the spilled material to enter drains or waterways.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific disposal regulations for this compound, it should be managed as a chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.

  • Waste Collection and Segregation:

    • Collect all solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated, compatible, and sealable container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization and Labeling:

    • Ensure the waste container is made of a material compatible with this compound.

    • Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."

    • Keep the container securely closed except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[1]

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the this compound waste. They will arrange for disposal by a licensed professional waste disposal service.

  • Empty Container Disposal:

    • A container that held this compound should be triple-rinsed with a suitable solvent (such as water, if appropriate for the specific form of this compound) before being disposed of as regular trash.

    • The rinsate from this cleaning process must be collected and treated as chemical waste.[2][3] After triple-rinsing and allowing the container to air dry, deface the original label before disposal.[2]

Quantitative Data: Hazardous Waste Characterization

While there is no specific quantitative data available for this compound disposal, the determination of whether a chemical waste is hazardous is based on the characteristics defined by the Environmental Protection Agency (EPA).[4][5] The following table summarizes these characteristics. This compound waste would need to be evaluated against these criteria by the EHS department.

Hazardous CharacteristicEPA Waste CodeDescriptionExamples
Ignitability D001Liquids with a flash point less than 140°F (60°C); solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[5][6]Ethanol, acetone, xylene
Corrosivity D002Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5; liquids that corrode steel at a rate greater than 6.35 mm per year.[4][6]Hydrochloric acid, sodium hydroxide
Reactivity D003Substances that are unstable, react violently with water, or can generate toxic gases.[5][6]Sodium metal, cyanides
Toxicity D004 - D043Wastes that are harmful or fatal when ingested or absorbed, or that can leach toxic chemicals into soil or groundwater.[5]Wastes containing heavy metals like mercury or lead

Experimental Protocols

The primary protocol relevant to the disposal of this compound is the triple-rinsing of empty containers to ensure they are decontaminated before being discarded as non-hazardous waste.

Triple-Rinsing Protocol for Empty this compound Containers:

  • Select a solvent that can effectively dissolve this compound.

  • Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.

  • Securely cap and shake the container.

  • Empty the solvent (now considered rinsate) into a designated hazardous waste container for liquid chemical waste.

  • Repeat this process two more times.

  • Allow the container to air dry completely before disposing of it as non-hazardous waste or for recycling.

RutinSulfateDisposal cluster_prep Preparation cluster_collection Waste Handling cluster_disposal Final Disposal cluster_container Empty Container start Start: Have this compound Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe collect Collect Waste in a Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste: this compound' collect->label_waste segregate Segregate from Other Waste Streams label_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs professional_disposal Disposal by Licensed Professional Service contact_ehs->professional_disposal end End: Waste Disposed professional_disposal->end empty_container Have an Empty This compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Trash triple_rinse->dispose_container collect_rinsate->contact_ehs Add to Waste Stream

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rutin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Rutin sulfate (B86663). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in all laboratory settings involving this compound.

Researchers, scientists, and drug development professionals must familiarize themselves with the following personal protective equipment (PPE) requirements, operational plans, and disposal protocols before commencing any work with Rutin sulfate.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on established safety data for closely related compounds.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GlassesANSI Z87.1 or EN 166 approved, with side shieldsProtects against splashes and airborne particles.
Face ShieldRequired when splash potential is highProvides a broader area of protection for the face.
Hand Protection GlovesChemically compatible (e.g., Nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory CoatStandard cloth lab coatProtects skin and personal clothing from contamination.
Impervious ClothingRecommended for large quantities or significant spill riskOffers enhanced protection against widespread contamination.
Respiratory Protection Dust Mask/RespiratorNIOSH-approved (or equivalent)Necessary when handling powders to prevent inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling of this compound

Follow these procedural steps to ensure the safe handling of this compound from receipt to use in your experiments.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2] The container should be tightly closed.[1][2]

  • Preparation for Use:

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the generation and inhalation of dust.[1]

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Spill Cleanup:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, gently sweep or vacuum the spilled solid material to avoid creating dust.[1][4]

    • Place the collected material into a sealed and properly labeled container for disposal.[1]

    • Clean the spill area thoroughly.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, are to be considered chemical waste.[1] Segregate this waste from other laboratory trash.

  • Containment and Labeling:

    • Place all solid waste, including contaminated gloves and wipes, into a clean, dry, and sealable container.

    • Label the container clearly as "this compound Waste" and include any other relevant hazard information.[1]

  • Storage of Waste: Store the sealed waste container in a designated and secure area, away from incompatible materials, pending disposal.[1]

  • Final Disposal: Arrange for the collection and disposal of the waste through a licensed and qualified hazardous waste disposal company.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Do not discharge this compound into drains or the environment.[5]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Designate & Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle this compound in Ventilated Area don_ppe->handle spill Spill? handle->spill Monitor contain_spill Contain & Clean Spill spill->contain_spill Yes segregate_waste Segregate Contaminated Waste spill->segregate_waste No dispose_spill_waste Dispose of Spill Waste contain_spill->dispose_spill_waste dispose_spill_waste->segregate_waste containerize_waste Seal in Labeled Container segregate_waste->containerize_waste store_waste Store Waste Securely containerize_waste->store_waste licensed_disposal Dispose via Licensed Contractor store_waste->licensed_disposal end_op End of Operation licensed_disposal->end_op start Start start->prep_area

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.